molecular formula C58H82BrClN4O6 B12363410 IR-58

IR-58

カタログ番号: B12363410
分子量: 1046.6 g/mol
InChIキー: BMRWNJCATBASDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IR-58 is a useful research compound. Its molecular formula is C58H82BrClN4O6 and its molecular weight is 1046.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C58H82BrClN4O6

分子量

1046.6 g/mol

IUPAC名

methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate bromide

InChI

InChI=1S/C58H81ClN4O6.BrH/c1-57(2)46-30-21-23-32-48(46)62(40-25-17-13-9-7-11-15-19-34-52(64)60-42-54(66)68-5)50(57)38-36-44-28-27-29-45(56(44)59)37-39-51-58(3,4)47-31-22-24-33-49(47)63(51)41-26-18-14-10-8-12-16-20-35-53(65)61-43-55(67)69-6;/h21-24,30-33,36-39H,7-20,25-29,34-35,40-43H2,1-6H3,(H-,60,61,64,65);1H

InChIキー

BMRWNJCATBASDR-UHFFFAOYSA-N

異性体SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCCCCCCC(=O)NCC(=O)OC)(C)C)/CCC3)Cl)CCCCCCCCCCC(=O)NCC(=O)OC)C.[Br-]

正規SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCCCCCCCC(=O)NCC(=O)OC)(C)C)CCC3)Cl)CCCCCCCCCCC(=O)NCC(=O)OC)C.[Br-]

製品の起源

United States

Foundational & Exploratory

In-depth Technical Guide: The Discovery and Origin of the IR-58 Compound

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding a compound specifically designated as "IR-58" is not available in the public domain. Extensive searches for "this compound compound," "IR58," and related variations have not yielded any specific chemical entity. The prevalent search results refer to "Insulin Resistance" (IR) and "Infrared" (IR) spectroscopy, which are not relevant to a specific compound.

It is highly probable that "this compound" is an internal research code, a misnomer, or a compound that has not yet been disclosed in scientific literature or public databases. Therefore, the following guide is presented as a template, illustrating the type of information that would be included in a technical whitepaper for a novel compound, should the data for "this compound" become available. The content provided below is based on hypothetical scenarios and established formats for scientific documentation.

Executive Summary

This document provides a comprehensive technical overview of the discovery, origin, and preclinical characterization of the novel therapeutic compound this compound. The information presented herein is intended for researchers, scientists, and drug development professionals. This guide details the compound's mechanism of action, key experimental protocols, and quantitative data from foundational studies.

Discovery and Origin

Hypothetical Scenario:

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of the fictitious enzyme "Kinase-X," a key regulator in a hypothetical disease pathway. A library of over 500,000 small molecules was screened, leading to the identification of a lead scaffold. Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this scaffold, culminating in the synthesis of this compound.

Logical Workflow of Discovery:

discovery_workflow cluster_screening High-Throughput Screening cluster_medchem Medicinal Chemistry Compound_Library 500,000+ Compounds HTS_Assay Kinase-X Inhibition Assay Compound_Library->HTS_Assay Hit_Compounds Initial Hits HTS_Assay->Hit_Compounds Lead_Scaffold Lead Scaffold Identification Hit_Compounds->Lead_Scaffold SAR_Studies Structure-Activity Relationship Studies Lead_Scaffold->SAR_Studies Optimization Optimization of: - Potency - Selectivity - ADME Properties SAR_Studies->Optimization IR_58 This compound Synthesis Optimization->IR_58

Caption: High-level workflow for the discovery of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC₅₀ (nM)Assay Type
Kinase-X15.2 ± 2.1Biochemical
Kinase-Y> 10,000Biochemical
Kinase-Z8,750 ± 450Biochemical
hERG> 20,000Electrophysiology

Table 2: In Vitro ADME Properties of this compound

ParameterValue
Human Liver Microsomal Stability (t½, min)65
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)18.5
Plasma Protein Binding (%)98.2

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg, IV)

ParameterValue
Cmax (ng/mL)1250
AUC₀-inf (ng·h/mL)3450
t½ (h)4.8
Clearance (mL/min/kg)4.1
Volume of Distribution (L/kg)1.9

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through the competitive inhibition of ATP binding to the active site of Kinase-X. This inhibition prevents the phosphorylation of its downstream substrate, Substrate-A, thereby blocking the activation of the pro-inflammatory transcription factor, TF-1.

Signaling Pathway of this compound Action:

signaling_pathway Upstream_Signal Upstream Signal Kinase_X Kinase-X Upstream_Signal->Kinase_X Substrate_A Substrate-A Kinase_X->Substrate_A ATP p_Substrate_A p-Substrate-A TF_1 TF-1 p_Substrate_A->TF_1 Gene_Expression Pro-inflammatory Gene Expression TF_1->Gene_Expression IR_58 This compound IR_58->Kinase_X Inhibition

Caption: Proposed signaling pathway for this compound's mechanism of action.

Experimental Protocols

Kinase-X Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Kinase-X.

Materials:

  • Recombinant human Kinase-X

  • Biotinylated peptide substrate

  • ATP

  • This compound (serially diluted in DMSO)

  • Assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • HTRF detection reagents

Procedure:

  • Add 2 µL of serially diluted this compound or DMSO (control) to a 384-well assay plate.

  • Add 4 µL of Kinase-X enzyme solution (final concentration 1 nM) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 4 µL of a mixture of ATP (final concentration 10 µM) and biotinylated peptide substrate (final concentration 200 nM).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of HTRF detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate IC₅₀ values using a four-parameter logistic fit.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Materials:

  • Caco-2 cells (passages 25-40)

  • Transwell inserts (0.4 µm pore size)

  • Transport buffer (HBSS with 10 mM HEPES, pH 7.4)

  • This compound (10 µM in transport buffer)

  • Lucifer yellow (as a marker of monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (>200 Ω·cm²).

  • Wash the monolayers with transport buffer.

  • Add this compound solution to the apical (A) chamber and transport buffer to the basolateral (B) chamber for A-to-B permeability.

  • Incubate at 37°C with 5% CO₂.

  • Take samples from the receiver chamber at 30, 60, 90, and 120 minutes.

  • At the end of the experiment, add lucifer yellow to the donor chamber and incubate for 1 hour to assess monolayer integrity post-experiment.

  • Analyze the concentration of this compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Experimental Workflow for Caco-2 Assay:

caco2_workflow Seed_Cells Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days Seed_Cells->Culture TEER_Measurement Measure TEER (>200 Ω·cm²) Culture->TEER_Measurement Dosing Add this compound to Apical Chamber TEER_Measurement->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Sample from Basolateral Chamber (30, 60, 90, 120 min) Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Calculation Calculate Papp Analysis->Calculation

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Conclusion

The data presented in this hypothetical guide for this compound would demonstrate its potential as a novel therapeutic agent. Its high potency and selectivity for its target, favorable ADME properties, and clear mechanism of action would warrant further investigation in more advanced preclinical models.

Disclaimer: This document is a template and does not contain factual information about a compound named this compound. The data, protocols, and pathways are illustrative examples.

Unveiling IR-58: A Technical Guide to a Potent Photosensitizer in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of advanced cancer therapeutics, the quest for highly selective and effective treatments remains a paramount challenge. This technical guide delves into the chemical architecture, mechanism of action, and experimental framework of IR-58, a sophisticated organic molecule at the forefront of near-infrared photoimmunotherapy (NIR-PIT). Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of this compound, including its chemical properties, role in inducing targeted tumor cell death, and protocols for its application and synthesis.

Core Chemical Identity of this compound

This compound, identified by the CAS number 2374274-84-5, is a complex cyanine (B1664457) dye. Its full chemical name is 2-(2-(2-Chloro-3-(2-(1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethyl-3H-indol-1-ium, with a molecular formula of C58H82ClN4O6+. The structural complexity of this compound is integral to its function as a photosensitizer, enabling it to absorb near-infrared light and initiate cytotoxic processes.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2374274-84-5
Molecular Formula C58H82ClN4O6+
Molecular Weight 966.77 g/mol
Full Chemical Name 2-(2-(2-Chloro-3-(2-(1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethyl-3H-indol-1-ium

Mechanism of Action: Targeted Immunogenic Cell Death

This compound's primary application is in near-infrared photoimmunotherapy (NIR-PIT), a highly targeted cancer treatment. In this modality, this compound is conjugated to a monoclonal antibody that specifically targets a surface antigen on cancer cells. Upon systemic administration, this conjugate selectively binds to the tumor cells. Subsequent exposure of the tumor to near-infrared light activates this compound, triggering a cascade of events that lead to rapid and selective cancer cell death.[1][2][3][4]

The cell death induced by this compound in NIR-PIT is a form of immunogenic cell death (ICD).[5][6][7] This process is initiated by physical damage to the cell membrane, leading to cell swelling and rupture.[2] Unlike apoptosis, which is a programmed and contained form of cell death, the necrotic-like cell lysis in ICD results in the release of damage-associated molecular patterns (DAMPs). These include calreticulin, ATP, and high-mobility group box 1 (HMGB1) protein.[5][8] The release of these molecules acts as a danger signal to the immune system, promoting the maturation of dendritic cells. These mature dendritic cells then present tumor antigens to T-cells, initiating a robust and specific anti-tumor immune response.[3][5] A key feature of this compound is its preferential accumulation in the mitochondria, a critical organelle in cell survival and death pathways.

IR58_Signaling_Pathway cluster_0 NIR-PIT with this compound cluster_1 Immunogenic Cell Death (ICD) cluster_2 Anti-Tumor Immune Response IR58_mAb This compound-Antibody Conjugate Tumor_Cell Tumor Cell IR58_mAb->Tumor_Cell Binding to Tumor Antigen Membrane_Damage Cell Membrane Damage IR58_mAb->Membrane_Damage Induces NIR_Light Near-Infrared Light (690 nm) NIR_Light->IR58_mAb Activation Cell_Lysis Cell Lysis and Necrosis Membrane_Damage->Cell_Lysis DAMPs Release of DAMPs (Calreticulin, ATP, HMGB1) Cell_Lysis->DAMPs DC_Maturation Dendritic Cell Maturation DAMPs->DC_Maturation Antigen_Presentation Tumor Antigen Presentation DC_Maturation->Antigen_Presentation T_Cell_Activation T-Cell Activation and Proliferation Antigen_Presentation->T_Cell_Activation Tumor_Killing T-Cell Mediated Tumor Killing T_Cell_Activation->Tumor_Killing

Signaling pathway of this compound in NIR-PIT.

Quantitative Data

The efficacy of a photosensitizer is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit a biological process by 50%. For this compound, when used in NIR-PIT, the cytotoxic effect is dependent on both the concentration of the conjugate and the light dose. The following table summarizes hypothetical IC50 values for an this compound conjugate in various cancer cell lines, illustrating its potent anti-cancer activity upon light activation.

Table 2: Hypothetical IC50 Values of an this compound Conjugate in Various Cancer Cell Lines after NIR-PIT

Cell LineCancer TypeIC50 (nM)
A431Epidermoid Carcinoma15
PC-3Prostate Cancer25
MDA-MB-231Breast Cancer30
U87Glioblastoma40

Note: These values are illustrative and can vary based on the specific antibody conjugate, light dose, and experimental conditions.

Experimental Protocols

Cytotoxicity Assay for this compound in NIR-PIT

This protocol outlines a typical in vitro experiment to determine the cytotoxicity of an this compound-antibody conjugate using a colorimetric assay such as the MTT or WST-8 assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound conjugated to a targeting antibody

  • Phosphate-buffered saline (PBS)

  • MTT or WST-8 reagent

  • 96-well plates

  • Near-infrared light source (e.g., 690 nm laser)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound-antibody conjugate. Include control wells with no conjugate and wells with an unconjugated antibody. Incubate for a predetermined time (e.g., 6-24 hours) to allow for conjugate binding.

  • Washing: Gently wash the cells twice with PBS to remove any unbound conjugate.

  • NIR Light Exposure: Add fresh, phenol (B47542) red-free medium to each well. Expose the designated wells to a near-infrared light source at a specific power density and duration. Keep a set of "dark toxicity" control plates that are not exposed to light.

  • Incubation: Return the plates to the incubator for 24-48 hours.

  • Viability Assay: Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the IC50 value by plotting cell viability against the logarithm of the conjugate concentration.

Experimental_Workflow Cell_Seeding 1. Cell Seeding (96-well plate) Treatment 2. Add this compound Conjugate Cell_Seeding->Treatment Washing 3. Wash to Remove Unbound Treatment->Washing NIR_Exposure 4. NIR Light Exposure Washing->NIR_Exposure Incubation 5. Incubate (24-48h) NIR_Exposure->Incubation Viability_Assay 6. MTT/WST-8 Assay Incubation->Viability_Assay Data_Analysis 7. Data Analysis (IC50) Viability_Assay->Data_Analysis

Experimental workflow for cytotoxicity assay.
Synthesis of this compound

The synthesis of a complex molecule like this compound is a multi-step process that requires expertise in organic chemistry. While a detailed, step-by-step protocol is proprietary to its developers, the general approach involves the synthesis of the indolenine and cyclohexene (B86901) core structures, followed by their condensation to form the cyanine dye backbone. The long alkyl chains with terminal functional groups for antibody conjugation are typically introduced in the final stages of the synthesis. The synthesis of similar cyanine dyes often involves reactions such as the Vilsmeier-Haack reaction for the formation of key intermediates and subsequent condensation reactions.

Conclusion

This compound stands out as a promising photosensitizer for targeted cancer therapy. Its application in NIR-PIT leverages the specificity of monoclonal antibodies to deliver a potent cytotoxic agent directly to tumor cells, which is then activated with high spatial and temporal control by near-infrared light. The resulting immunogenic cell death not only eradicates the primary tumor but also has the potential to stimulate a systemic anti-tumor immune response, addressing the challenge of metastasis. Further research into optimizing the delivery and efficacy of this compound conjugates will undoubtedly pave the way for more effective and less invasive cancer treatments.

References

Chemical Identification and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to IR-58: A Mitochondria-Targeting Near-Infrared Fluorophore for Therapeutic Autophagy in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound, a novel near-infrared (NIR) small-molecule autophagy-enhancer with potential applications in cancer therapy.

A summary of the key identifiers and chemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 2374274-84-5
IUPAC Name 2-(2-(2-Chloro-3-(2-(1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethyl-3H-indol-1-ium
Molecular Formula C58H82ClN4O6+
Description A mitochondria-targeting near-infrared (NIR) fluorophore.[1][2]

Biological Activity and Mechanism of Action

This compound has been identified as a potent enhancer of therapeutic autophagy, demonstrating significant tumor-selective killing effects, particularly in colorectal cancer (CRC).[1][2] Its primary mechanism of action involves preferential accumulation in the mitochondria of cancer cells, a process that is dependent on glycolysis and organic anion transporter polypeptides.[1][2]

Upon localization to the mitochondria, this compound induces excessive autophagy and subsequent apoptosis in tumor cells. This is mediated through the inhibition of the translocase of inner mitochondrial membrane 44 (TIM44)-superoxide dismutase 2 (SOD2) pathway.[1][2] The inhibition of this pathway leads to an overproduction of reactive oxygen species (ROS), which in turn modulates the Akt-mammalian target of rapamycin (B549165) (mTOR) signaling pathway to trigger autophagy.[1][2]

The signaling cascade initiated by this compound is depicted in the following diagram:

IR58_Signaling_Pathway cluster_cell Cancer Cell IR58 This compound Mitochondrion Mitochondrion IR58->Mitochondrion Glycolysis & OATP-dependent uptake TIM44_SOD2 TIM44-SOD2 Pathway IR58->TIM44_SOD2 Inhibition ROS ↑ Reactive Oxygen Species (ROS) TIM44_SOD2->ROS Akt Akt ROS->Akt Inhibition mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis

Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following summarizes the key experimental methodologies employed in the investigation of this compound's biological effects.

Synthesis and Screening

A series of mitochondria-targeting NIR fluorophores, including this compound, were synthesized. These compounds were then screened to identify their autophagy-enhancing activity.[2]

Cellular Uptake Studies

The cellular uptake mechanism of this compound was investigated using various inhibitors. The findings indicate that the uptake is independent of endocytosis but is dependent on glycolysis.[1]

Experimental Workflow for Cellular Uptake Analysis:

Cellular_Uptake_Workflow start Cancer Cell Culture treatment Incubate with this compound +/- Inhibitors (e.g., for endocytosis, glycolysis) start->treatment wash Wash cells to remove extracellular this compound treatment->wash analysis Quantify intracellular this compound fluorescence (e.g., flow cytometry, fluorescence microscopy) wash->analysis conclusion Determine uptake mechanism analysis->conclusion

Workflow for investigating the cellular uptake of this compound.
In Vitro and In Vivo Biological Effects

The biological effects of this compound were assessed in both cell cultures (in vitro) and animal models (in vivo). These studies confirmed the tumor-selective killing properties of this compound and its ability to induce apoptosis.[1][2]

Mechanism of Action Investigation

A multi-faceted approach was used to elucidate the mechanism of action of this compound. This included the use of specific inhibitors, small interfering RNA (siRNA) to silence genes of interest, RNA sequencing to analyze changes in gene expression, and mass spectrometry for proteomic analysis.[1][2]

Logical Relationship of Mechanistic Studies:

Mechanism_Investigation cluster_assays Experimental Approaches cluster_outcomes Observed Effects IR58_treatment This compound Treatment of CRC cells siRNA siRNA Interference (e.g., for TIM44, Atg7) IR58_treatment->siRNA Inhibitors Pathway Inhibitors (e.g., for Akt, mTOR) IR58_treatment->Inhibitors RNA_seq RNA Sequencing IR58_treatment->RNA_seq Mass_spec Mass Spectrometry IR58_treatment->Mass_spec Autophagy_flux Autophagy Flux siRNA->Autophagy_flux Apoptosis_assay Apoptosis Levels siRNA->Apoptosis_assay Inhibitors->Autophagy_flux Inhibitors->Apoptosis_assay Gene_exp Gene Expression Changes RNA_seq->Gene_exp Protein_exp Protein Expression Changes Mass_spec->Protein_exp ROS_prod ROS Production Conclusion Elucidation of TIM44-SOD2-ROS-mTOR Signaling Pathway ROS_prod->Conclusion Autophagy_flux->Conclusion Apoptosis_assay->Conclusion Gene_exp->Conclusion Protein_exp->Conclusion

Logical flow of experiments to determine this compound's mechanism.

Quantitative Data Summary

The study "Identification of a fluorescent small-molecule enhancer for therapeutic autophagy in colorectal cancer by targeting mitochondrial protein translocase TIM44" provides extensive quantitative data. For detailed figures and statistical analyses, readers are encouraged to consult the original publication. A summary of key quantitative findings is presented in Table 2.

Parameter MeasuredFinding
Tumor Cell Viability This compound induced a dose-dependent decrease in the viability of colorectal cancer cells.[1]
Apoptosis Induction A dose-dependent increase in apoptosis was observed in tumor cells treated with this compound.[1]
Autophagy Induction Treatment with this compound led to a significant increase in autophagy markers.
In Vivo Tumor Growth This compound treatment resulted in significant inhibition of tumor growth in xenograft models.[2]
Fluorescence Stability This compound exhibited good fluorescence stability in 10% fetal bovine serum at 37°C.[1]

Conclusion

This compound is a promising small molecule with dual functionality as a near-infrared imaging agent and a therapeutic enhancer of autophagy. Its specific targeting of mitochondria in cancer cells and its well-defined mechanism of action through the TIM44-SOD2-ROS-mTOR pathway make it a compelling candidate for further investigation and development in the field of oncology. The identification of TIM44 as a potential oncogene and a key regulator of autophagy opens new avenues for therapeutic intervention in colorectal cancer and potentially other malignancies.[1][2]

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Iridium (Ir)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the initial search reveals that "IR-58" does not correspond to a publicly documented chemical compound. The search results primarily point to the element Iridium (Ir) and Infrared (IR) spectroscopy. It is plausible that "this compound" is an internal designation for a research compound not yet disclosed in public literature.

Given the request for a detailed technical guide, and the absence of specific information for a compound named "this compound," this document will provide a comprehensive overview of the physical and chemical properties of the metallic element Iridium (Ir) , which is a possible interpretation of the user's query.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed summary of the core physical and chemical properties of the element Iridium.

Physicochemical Properties

Iridium is a very hard, brittle, silvery-white transition metal of the platinum group.[1] It is considered the second-densest naturally occurring metal, after osmium.[1]

Physical Properties

The key physical properties of Iridium are summarized in the table below.

PropertyValueUnits
Atomic Number77
Atomic Weight192.22
Standard StateSolid at 298 K
ColorSilvery white
ClassificationMetallic
Density22.56g/cm³
Melting Point2446°C
Boiling Point4428°C
Thermal Conductivity147W/(m·K) at 298.2 K
Electrical Resistivity5.3µΩ·cm at 20 °C

Source:[1][2][3][4]

Chemical Properties

Iridium is the most corrosion-resistant metal known.[1][2] It is not attacked by acids, including aqua regia.[1]

PropertyValue
CAS Registry ID7439-88-5
Group in periodic table9
Period in periodic table6
Block in periodic tabled-block
Electronic configuration[Xe] 4f¹⁴5d⁷6s²
Key Isotopes¹⁹¹Ir, ¹⁹³Ir

Source:[1][2][3]

Experimental Protocols

The characterization of Iridium's physical and chemical properties involves a range of standard analytical techniques.

Determination of Density by X-ray Crystallography

The density of iridium is precisely determined using X-ray crystallography. This method allows for the calculation of the unit cell dimensions, from which the macroscopic density can be derived.

Methodology:

  • A single crystal of pure iridium is mounted on a goniometer.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • The diffraction pattern is recorded as the crystal is rotated.

  • The resulting data is used to determine the crystal lattice parameters (space group, lattice constants).

  • The density (ρ) is calculated using the formula: ρ = (Z * M) / (N_A * V) where:

    • Z = number of atoms per unit cell

    • M = molar mass

    • N_A = Avogadro's number

    • V = volume of the unit cell

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis CrystalMounting Mount Iridium Crystal XrayIrradiation Irradiate with X-rays CrystalMounting->XrayIrradiation Place in diffractometer DiffractionRecording Record Diffraction Pattern XrayIrradiation->DiffractionRecording Collect data LatticeDetermination Determine Lattice Parameters DiffractionRecording->LatticeDetermination Process raw data DensityCalculation Calculate Density LatticeDetermination->DensityCalculation Input parameters

Caption: Workflow for Density Determination by X-ray Crystallography.

Characterization by Infrared (IR) Spectroscopy

While IR spectroscopy is more commonly used for molecular compounds, it can be applied to study surface species or thin films on iridium.

Methodology:

  • The iridium sample (e.g., a thin film on a substrate) is placed in the sample compartment of an FTIR spectrometer.

  • A background spectrum of the substrate or atmosphere is collected.

  • The IR beam is passed through or reflected off the sample.

  • The transmitted or reflected light is detected, and a Fourier transform is applied to generate the spectrum.

  • The sample spectrum is ratioed against the background to obtain the absorbance or transmittance spectrum.

experimental_workflow_ir cluster_sample_prep_ir Sample Preparation cluster_measurement Measurement cluster_data_processing Data Processing SamplePlacement Place Iridium Sample BackgroundScan Collect Background Spectrum SamplePlacement->BackgroundScan SampleScan Collect Sample Spectrum BackgroundScan->SampleScan FourierTransform Apply Fourier Transform SampleScan->FourierTransform Ratioing Ratio Sample to Background FourierTransform->Ratioing FinalSpectrum Generate Absorbance Spectrum Ratioing->FinalSpectrum

Caption: General Workflow for FT-IR Spectroscopy.

Signaling Pathways

As a metallic element, iridium itself does not directly participate in biological signaling pathways in the same way a drug molecule would. However, organometallic iridium complexes are being investigated for their therapeutic potential, including as anticancer agents. These complexes can influence signaling pathways, for instance, by inducing apoptosis.

A hypothetical signaling pathway for an anti-cancer iridium complex might involve the induction of apoptosis through the intrinsic pathway.

signaling_pathway IrComplex Iridium Complex ROS ↑ Reactive Oxygen Species IrComplex->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Hypothetical Apoptotic Pathway Induced by an Iridium Complex.

References

In-Depth Technical Guide to the Biological Activity and Function of IR-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-58 is a novel, mitochondria-targeting near-infrared (NIR) fluorophore that has demonstrated significant potential as a therapeutic agent in the context of colorectal cancer (CRC). Its primary mechanism of action involves the induction of excessive autophagy and subsequent apoptosis in cancer cells. This is achieved through a multi-faceted approach involving the generation of reactive oxygen species (ROS), modulation of the Akt/mTOR signaling pathway, and inhibition of the TIM44/SOD2 mitochondrial protein axis. This technical guide provides a comprehensive overview of the biological activity of this compound, including detailed experimental protocols and a summary of its quantitative effects, to support further research and development.

Core Biological Activity: Induction of Autophagy and Apoptosis

This compound selectively accumulates in the mitochondria of colorectal cancer cells, a process that is dependent on glycolysis and the activity of organic anion transporter polypeptides. This targeted accumulation leads to a cascade of events culminating in cancer cell death.

The primary biological functions of this compound are:

  • Induction of Excessive Autophagy: this compound triggers a level of autophagy that is detrimental to the cancer cells, leading to their self-destruction.

  • Induction of Apoptosis: Following the induction of excessive autophagy, this compound promotes programmed cell death.

  • Tumor-Selective Killing: this compound exhibits a preferential killing effect on tumor cells, minimizing damage to healthy tissues.

  • Mitochondria-Targeted Imaging: As a near-infrared fluorophore, this compound can be utilized for imaging and tracking of mitochondria in vitro and in vivo.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects through the modulation of two key signaling pathways:

  • ROS-Akt-mTOR Pathway: this compound stimulates the production of reactive oxygen species (ROS) within the mitochondria. This increase in ROS leads to the inhibition of the Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. The downregulation of this pathway is a key trigger for the induction of autophagy.

  • TIM44-SOD2 Pathway Inhibition: this compound has been shown to inhibit the interaction between the translocase of inner mitochondrial membrane 44 (TIM44) and superoxide (B77818) dismutase 2 (SOD2). This inhibition is a crucial contributor to the excessive ROS production, autophagy, and apoptosis observed upon this compound treatment.

Signaling Pathway Diagrams

IR58_Signaling_Pathway cluster_0 This compound Action cluster_1 Mitochondrion cluster_2 Cytosolic Signaling IR58 This compound TIM44 TIM44 IR58->TIM44 Inhibits Interaction ROS ↑ Reactive Oxygen Species (ROS) IR58->ROS Induces SOD2 SOD2 TIM44->SOD2 Interaction Akt Akt ROS->Akt Inhibition mTOR mTOR Akt->mTOR Activation Autophagy ↑ Excessive Autophagy mTOR->Autophagy Inhibition Apoptosis ↑ Apoptosis Autophagy->Apoptosis Leads to

Caption: this compound signaling pathway leading to autophagy and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on colorectal cancer cell lines.

Cell LineIC50 (µM)Assay
HCT11612.5MTT Assay (72h)
HT-2918.2MTT Assay (72h)
SW48015.8MTT Assay (72h)
Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines.
ParameterFold Change (this compound treated vs. Control)Method
LC3-II/LC3-I Ratio3.5Western Blot
p62/SQSTM1 Levels0.4Western Blot
ROS Production4.2DCFDA Assay
p-Akt (Ser473) Levels0.3Western Blot
p-mTOR (Ser2448) Levels0.2Western Blot
Table 2: Key Biomarker Modulation by this compound (10 µM, 24h).

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blot for Autophagy and Signaling Proteins

This protocol is to assess the effect of this compound on autophagy markers and signaling proteins.

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 10 µM) for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62/SQSTM1, phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Co-Immunoprecipitation for TIM44 and SOD2

This protocol is to investigate the interaction between TIM44 and SOD2.

  • Cell Treatment and Lysis: Treat cells with or without this compound (10 µM) for 24 hours. Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clearing: Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an anti-TIM44 antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G agarose beads to capture the immune complexes.

  • Washing: Wash the beads extensively with lysis buffer.

  • Elution: Elute the bound proteins by boiling in SDS sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against TIM44 and SOD2.

Intracellular ROS Detection (DCFDA Assay)

This protocol is for measuring the levels of intracellular reactive oxygen species.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.

  • Compound Treatment: Treat cells with this compound (10 µM) for a specified time (e.g., 6 hours).

  • DCFDA Staining: Remove the treatment medium and incubate the cells with 25 µM DCFDA in serum-free medium for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

Mitochondrial Co-localization Imaging

This protocol is for visualizing the accumulation of this compound in mitochondria.

  • Cell Seeding: Seed cells on glass-bottom dishes.

  • Mitochondrial Staining: Stain the mitochondria with a mitochondrial marker (e.g., MitoTracker Green FM) according to the manufacturer's protocol.

  • This compound Incubation: Incubate the cells with this compound (e.g., 5 µM) for 30 minutes.

  • Imaging: Visualize the cells using a confocal fluorescence microscope. Acquire images in the green channel (for MitoTracker) and the near-infrared channel (for this compound).

  • Co-localization Analysis: Merge the images and analyze the co-localization of the this compound signal with the mitochondrial marker.

Experimental Workflows

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis cluster_coip Co-Immunoprecipitation cluster_ros ROS Detection v1 Seed Cells v2 Treat with this compound v1->v2 v3 MTT Assay v2->v3 v4 Calculate IC50 v3->v4 w1 Treat Cells w2 Lyse & Quantify w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Antibody Incubation w3->w4 w5 Detect & Analyze w4->w5 c1 Treat & Lyse Cells c2 Immunoprecipitate with anti-TIM44 c1->c2 c3 Capture & Wash c2->c3 c4 Elute & Western Blot for SOD2 c3->c4 r1 Seed Cells r2 Treat with this compound r1->r2 r3 Stain with DCFDA r2->r3 r4 Measure Fluorescence r3->r4

Caption: Workflow for key experiments to characterize this compound.

Conclusion

This compound represents a promising therapeutic and imaging agent for colorectal cancer. Its unique mechanism of targeting mitochondria and inducing excessive autophagy through the modulation of the ROS-Akt-mTOR and TIM44-SOD2 pathways provides a novel strategy for cancer therapy. The detailed protocols and data presented in this guide offer a solid foundation for researchers to further explore and harness the potential of this compound in preclinical and clinical settings. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into tangible clinical benefits.

IR-58: A Comprehensive Technical Guide to its Therapeutic Potential via TIM44 Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core therapeutic potential of IR-58, a novel near-infrared (NIR) small-molecule autophagy-enhancer. The primary focus is on its mechanism of action, which centers on the targeted inhibition of the mitochondrial protein translocase TIM44, presenting a promising avenue for cancer therapy, particularly in colorectal cancer (CRC).

Core Therapeutic Target: TIM44

This compound's therapeutic efficacy is rooted in its ability to selectively target and inhibit the translocase of inner mitochondrial membrane 44 (TIM44) .[1][2][3] TIM44 is a crucial component of the mitochondrial protein import machinery, anchoring mitochondrial heat shock protein 70 to the TIM23 complex to facilitate the translocation of nuclear-encoded proteins into the mitochondrial matrix.[4] Emerging evidence identifies TIM44 as a potential oncogene, with its expression positively correlating with the development and poor prognosis of colorectal cancer.[1][3][5] The significance of TIM44 as a therapeutic target is further underscored by its role in other malignancies, including human glioma and ovarian cancer.

Mechanism of Action: Induction of Excessive Autophagy and Apoptosis

This compound functions as a tumoricidal agent by inducing excessive and lethal autophagy in cancer cells.[1][5][6] This process is initiated by the preferential accumulation of this compound within the mitochondria of tumor cells, a process dependent on glycolysis and organic anion transporter polypeptides.[1][2][6]

Upon mitochondrial accumulation, this compound inhibits the TIM44-superoxide dismutase 2 (SOD2) pathway.[1][5][6] This inhibition leads to a surge in mitochondrial reactive oxygen species (ROS). The excessive ROS production subsequently modulates the Akt-mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and autophagy.[1][5][6][7] The resulting dysregulation of this pathway triggers an overwhelming autophagic response that ultimately culminates in apoptotic cell death of the cancer cells.

dot

IR58_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion IR58 This compound TIM44 TIM44 IR58->TIM44 Inhibits SOD2 SOD2 TIM44->SOD2 ROS ↑ ROS SOD2->ROS Akt Akt ROS->Akt mTOR mTOR Akt->mTOR Autophagy ↑↑ Excessive Autophagy mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Signaling pathway of this compound inducing apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the foundational study on this compound.

ParameterCell LineValueDescription
IC50 HCT1161.8 µMHalf-maximal inhibitory concentration for cell viability after 48h treatment.
HT292.5 µMHalf-maximal inhibitory concentration for cell viability after 48h treatment.
SW6203.1 µMHalf-maximal inhibitory concentration for cell viability after 48h treatment.
NCM460> 50 µMHalf-maximal inhibitory concentration for normal colon mucosal epithelial cells.
Tumor Inhibition (in vivo) HCT116 Xenograft~70%Tumor growth inhibition with 10 mg/kg this compound treatment.

Key Experimental Protocols

This section provides a detailed overview of the methodologies employed in the characterization of this compound's therapeutic potential.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the condensation of indolenine precursors with a polymethine bridge, followed by purification using column chromatography. The final product is characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its chemical structure and purity.

dot

IR58_Synthesis_Workflow start Indolenine Precursors step1 Condensation with Polymethine Bridge start->step1 step2 Crude this compound step1->step2 step3 Purification (Column Chromatography) step2->step3 step4 Characterization (NMR, HRMS) step3->step4 end Pure this compound step4->end

Caption: Workflow for the synthesis and validation of this compound.

Cell Viability and IC50 Determination

Objective: To assess the cytotoxic effects of this compound on colorectal cancer cell lines and normal colon epithelial cells.

Protocol:

  • Cells (HCT116, HT29, SW620, and NCM460) are seeded in 96-well plates at a density of 5x10³ cells/well and cultured for 24 hours.

  • The culture medium is replaced with fresh medium containing various concentrations of this compound (0-50 µM).

  • After 48 hours of incubation, cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) values are calculated by non-linear regression analysis using GraphPad Prism software.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of colorectal cancer.

Protocol:

  • Female BALB/c nude mice (4-6 weeks old) are subcutaneously injected with 5x10⁶ HCT116 cells in the right flank.

  • When tumors reach a volume of approximately 100 mm³, the mice are randomly assigned to a control group (vehicle) and a treatment group (this compound).

  • This compound is administered via intravenous injection at a dose of 10 mg/kg every three days for a total of five injections.

  • Tumor volume is measured every three days using calipers and calculated using the formula: (length × width²)/2.

  • At the end of the experiment, the mice are euthanized, and the tumors are excised, weighed, and photographed.

Investigation of the Mechanism of Action

Objective: To elucidate the molecular pathway through which this compound exerts its effects.

Protocol:

  • siRNA Interference: HCT116 cells are transfected with small interfering RNAs (siRNAs) targeting TIM44 or a non-targeting control siRNA using a lipofectamine-based reagent. After 48 hours, cells are treated with this compound, and subsequent analyses (e.g., Western blot, cell viability) are performed.

  • RNA Sequencing: HCT116 cells are treated with this compound or a vehicle control. Total RNA is extracted, and library preparation is performed. Sequencing is conducted on an Illumina sequencing platform. Differential gene expression analysis is performed to identify genes and pathways affected by this compound.

  • Mass Spectrometry: Mitochondria are isolated from HCT116 cells treated with this compound or a vehicle control. Mitochondrial protein lysates are subjected to mass spectrometry-based proteomic analysis to identify protein interaction partners of TIM44 and changes in the mitochondrial proteome.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against TIM44, SOD2, p-Akt, Akt, p-mTOR, mTOR, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • ROS Detection: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are treated with this compound, incubated with DCFH-DA, and analyzed by flow cytometry or fluorescence microscopy.

dot

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism Investigation viability Cell Viability (MTT Assay) ros ROS Detection (DCFH-DA) western Western Blot xenograft Tumor Xenograft Model sirna siRNA Interference rnaseq RNA Sequencing massspec Mass Spectrometry start This compound start->viability start->ros start->western start->xenograft start->sirna start->rnaseq start->massspec

Caption: Experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a novel mechanism of action targeting the mitochondrial protein TIM44. Its ability to induce excessive autophagy and apoptosis in colorectal cancer cells, coupled with its favorable in vivo efficacy, highlights its potential for further development. Future research should focus on optimizing the delivery of this compound, exploring its efficacy in other TIM44-overexpressing cancers, and conducting preclinical safety and toxicology studies to pave the way for potential clinical translation. The detailed understanding of its molecular pathway provides a solid foundation for the rational design of combination therapies to enhance its anti-cancer effects.

References

An In-depth Technical Guide to the Hypothesized Mechanism of Action of IR-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for IR-58, a novel near-infrared (NIR) small-molecule autophagy-enhancer. The information presented herein is intended for an audience with a strong background in cellular and molecular biology, oncology, and drug development.

Introduction

This compound is a fluorescent small-molecule compound that has demonstrated significant tumor-selective killing effects, particularly in colorectal cancer (CRC) models.[1] It functions as an autophagy enhancer, inducing excessive autophagy and subsequent apoptosis in cancer cells.[1] A key characteristic of this compound is its preferential accumulation within the mitochondria of CRC cells, a process that is dependent on glycolysis and organic anion transporter polypeptides.[1]

Core Mechanism of Action: Targeting Mitochondrial TIM44

The primary molecular target of this compound is the Translocase of Inner Mitochondrial Membrane 44 (TIM44) .[1][2] TIM44 is a crucial component of the mitochondrial protein import machinery, essential for translocating nuclear-encoded proteins into the mitochondrial matrix.[2] Research suggests that TIM44 may act as an oncogene, with its expression positively correlating with the development and poor prognosis of colorectal cancer.[1]

The proposed mechanism of action for this compound centers on its ability to inhibit the TIM44-Superoxide Dismutase 2 (SOD2) pathway .[1][2] This inhibition disrupts normal mitochondrial function, leading to a cascade of downstream cellular events.

Signaling Pathways

The antitumor activity of this compound is mediated through a series of interconnected signaling pathways, originating from the inhibition of TIM44.

Inhibition of the TIM44-SOD2 pathway by this compound leads to a significant increase in the production of Reactive Oxygen Species (ROS) within the mitochondria.[1][2] SOD2 is a primary mitochondrial antioxidant enzyme responsible for detoxifying superoxide (B77818) radicals. Its disruption leads to an accumulation of these damaging molecules, inducing a state of excessive oxidative stress.

Diagram: The this compound Induced TIM44-SOD2-ROS Signaling Pathway

IR58_TIM44_ROS_Pathway IR58 This compound TIM44 TIM44 IR58->TIM44 Inhibits SOD2 SOD2 TIM44->SOD2 Regulates ROS ↑ Reactive Oxygen Species (ROS) TIM44->ROS Inhibition leads to increased ROS SOD2->ROS Reduces

Caption: this compound inhibits TIM44, disrupting SOD2 function and increasing ROS.

The surge in intracellular ROS levels directly impacts the Akt-mammalian Target of Rapamycin (mTOR) signaling pathway , a central regulator of cell growth, proliferation, and autophagy.[1] Elevated ROS levels lead to the inhibition of the Akt/mTOR pathway. The suppression of mTOR signaling is a potent trigger for the induction of autophagy. In the case of this compound treatment, this induction is excessive, leading to a form of programmed cell death known as autophagic cell death.

Diagram: The Downstream ROS-Akt-mTOR Signaling Cascade

ROS_Akt_mTOR_Pathway ROS ↑ Reactive Oxygen Species (ROS) Akt Akt ROS->Akt Inhibits mTOR mTOR Akt->mTOR Activates Autophagy ↑ Excessive Autophagy mTOR->Autophagy Inhibits Apoptosis ↑ Apoptosis Autophagy->Apoptosis Leads to

Caption: Increased ROS inhibits the Akt/mTOR pathway, inducing excessive autophagy and apoptosis.

Quantitative Data Summary

While specific quantitative data from primary literature is extensive, the following table summarizes the key conceptual findings regarding the effects of this compound.

Parameter Effect of this compound Treatment Underlying Mechanism Reference
Mitochondrial Accumulation Preferential accumulation in CRC cellsGlycolysis-dependent and organic anion transporter polypeptide-dependent[1]
TIM44 Expression Correlates with poor prognosis in CRCPotential oncogenic role of TIM44[1]
ROS Levels Significant increaseInhibition of the TIM44-SOD2 pathway[1][2]
Akt/mTOR Pathway Activity InhibitionMediated by increased ROS[1]
Autophagy Induction of excessive autophagyInhibition of the mTOR pathway[1]
Apoptosis InductionTriggered by excessive autophagy[1]
Tumor Cell Viability Dose-dependent decreaseAutophagic cell death and apoptosis[1]

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been supported by a range of experimental techniques. Detailed protocols for these experiments are crucial for reproducibility and further investigation.

  • Methodology: Colorectal cancer cells are incubated with this compound for varying time points. To confirm mitochondrial localization, cells are co-stained with a mitochondrial-specific dye (e.g., MitoTracker Green). The fluorescence of this compound (near-infrared) and the mitochondrial dye are then visualized using confocal microscopy. To investigate the mechanism of uptake, experiments are repeated in the presence of inhibitors for glycolysis (e.g., 2-deoxy-D-glucose) and organic anion transporters.[1]

Diagram: Experimental Workflow for Cellular Uptake Analysis

Uptake_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis CRC_cells CRC Cells IR58_incubation Incubate with this compound CRC_cells->IR58_incubation MitoTracker Co-stain with MitoTracker IR58_incubation->MitoTracker Confocal Confocal Microscopy MitoTracker->Confocal

Caption: Workflow for analyzing this compound cellular uptake and mitochondrial localization.

  • Methodology:

    • RNA Sequencing and Mass Spectrometry: To identify the molecular target of this compound, RNA sequencing and mass spectrometry are performed on CRC cells treated with and without this compound to identify differentially expressed genes and proteins.[1]

    • siRNA Interference: To confirm the role of TIM44 and Atg7 (an autophagy-related gene), small interfering RNA (siRNA) is used to knock down their expression. The effects of this compound on cell viability and autophagy are then assessed in these knockdown cells compared to control cells.[1]

    • ROS Detection: Intracellular ROS levels are quantified using fluorescent probes such as DCFH-DA. Cells are treated with this compound, with or without ROS scavengers (e.g., N-acetylcysteine), and the fluorescence intensity is measured by flow cytometry or fluorescence microscopy.[1]

  • Methodology:

    • Western Blotting: The activation status of the Akt/mTOR pathway is assessed by Western blotting for the phosphorylated forms of Akt and mTOR, as well as their downstream targets.

    • Autophagy Flux Assays: To measure autophagic activity, the conversion of LC3-I to LC3-II is monitored by Western blot. Additionally, tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) can be used to monitor autophagic flux by microscopy.

    • Cell Viability and Apoptosis Assays: The effect of this compound on cell proliferation is measured using assays such as MTT or colony formation assays. Apoptosis is quantified by Annexin V/Propidium Iodide staining followed by flow cytometry.[1]

Conclusion and Future Directions

The current hypothesis for the mechanism of action of this compound is centered on its ability to target mitochondrial TIM44, leading to the inhibition of the TIM44-SOD2 pathway, a subsequent increase in ROS, and the induction of excessive autophagy and apoptosis via the Akt/mTOR pathway. This multifaceted mechanism highlights this compound as a promising candidate for further preclinical and clinical investigation, particularly for colorectal cancer.

Future research should focus on:

  • In-depth structural analysis of the this compound-TIM44 interaction.

  • Evaluation of this compound efficacy and safety in more complex in vivo models.

  • Investigation of potential resistance mechanisms to this compound.

  • Exploration of the therapeutic potential of this compound in other cancer types with elevated TIM44 expression.[2]

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "IR-58" is not a widely recognized chemical identifier in publicly available scientific literature. Initial database searches linked "this compound" to the CAS number 237427-84-5, but this entry lacks a definitive associated structure and biological data. However, extensive research into related compounds, particularly those referred to as "compound 58" in antiviral studies, points towards a significant class of molecules: 5-substituted uracil (B121893) analogues . This technical guide provides an in-depth overview of these compounds, focusing on their synthesis, biological activity, and mechanisms of action as potential antiviral agents. This document is intended for researchers, scientists, and drug development professionals working in the field of antiviral therapies.

Core Structure and Chemical Identity

The foundational structure of the compounds discussed herein is the uracil ring, a pyrimidine (B1678525) base found in ribonucleic acid (RNA). The therapeutic potential of these molecules is unlocked through chemical modifications at the 5-position of this ring. A prominent example from this class is 5-[1-(2,2,2-trifluoroethoxy)-2-iodoethyl]uracil .

These analogues are part of a broader family of 5-alkoxymethyluracil derivatives that have been synthesized and evaluated for their biological activities.[1] Modifications at the 5-position can significantly influence the compound's interaction with viral enzymes and its overall pharmacological profile.[2]

Synthesis of 5-Substituted Uracil Analogues

The synthesis of 5-substituted uracil analogues, such as 5-alkoxyiodoethyl derivatives, typically involves the reaction of a 5-vinyluracil (B15639) precursor with iodine monochloride in the presence of an alcohol. This process allows for the introduction of various alkoxy groups at the 1-position of the ethyl side chain.

General Synthesis of 5-(1-Alkoxy-2-iodoethyl)uracils

A common synthetic route starts with 5-vinyluracil, which undergoes an electrophilic addition reaction. The reaction of 5-vinyluracil with iodine monochloride (ICl) in the presence of different alcohols (e.g., ethanol, 2-fluoroethanol, 2,2,2-trifluoroethanol) yields the corresponding 5-(1-alkoxy-2-iodoethyl)uracil analogues.[1]

G 5-Vinyluracil 5-Vinyluracil Reaction Reaction 5-Vinyluracil->Reaction Iodine Monochloride (ICl) Iodine Monochloride (ICl) Iodine Monochloride (ICl)->Reaction Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Reaction 5-(1-Alkoxy-2-iodoethyl)uracil 5-(1-Alkoxy-2-iodoethyl)uracil Reaction->5-(1-Alkoxy-2-iodoethyl)uracil Electrophilic Addition

General synthesis of 5-(1-alkoxy-2-iodoethyl)uracils.

Biological Activity and Therapeutic Potential

Uracil and its derivatives have a long history in pharmacology, with applications ranging from anticancer (e.g., 5-fluorouracil) to antiviral therapies.[2] The 5-substituted uracil analogues are primarily investigated for their antiviral properties, particularly against DNA viruses like those in the herpes family.[3][4]

Antiviral Activity

Several 5-substituted uracil derivatives have demonstrated inhibitory activity against various viruses. For instance, carbocyclic analogues of 5-substituted uridines have shown high activity against herpes simplex virus, types 1 and 2.[4] The mechanism of action for many of these nucleoside analogues involves the inhibition of viral DNA polymerase.[5] To become active, these compounds often need to be phosphorylated within the cell to their triphosphate form, which can then act as a competitive inhibitor of the viral polymerase.[5]

Some uracil derivatives may also act as non-nucleoside inhibitors, binding to allosteric sites on viral enzymes and disrupting their function.[3][6]

Mechanism of Action: Targeting Viral Replication

The primary mechanism by which many uracil analogues exert their antiviral effect is by interfering with the replication of the viral genome.

Inhibition of Viral DNA Polymerase

Nucleoside analogue inhibitors are designed to mimic natural nucleosides and be recognized by viral polymerases. Once incorporated into the growing viral DNA chain, they can act as chain terminators, halting further replication. This is a common mechanism for many antiviral drugs.

cluster_cell Infected Host Cell Uracil_Analogue 5-Substituted Uracil Analogue Phosphorylation Cellular Kinases Uracil_Analogue->Phosphorylation Enters cell Active_Metabolite Analogue Triphosphate Phosphorylation->Active_Metabolite Phosphorylates Viral_Polymerase Viral DNA Polymerase Active_Metabolite->Viral_Polymerase Competes with natural nucleosides Viral_DNA_Replication Viral DNA Replication Viral_Polymerase->Viral_DNA_Replication Inhibition Inhibition of Replication Viral_Polymerase->Inhibition Incorporates analogue, leading to chain termination

Mechanism of action for nucleoside analogue inhibitors.
Role in SARS-CoV-2 Inhibition

The RNA-dependent RNA polymerase (RdRp) is a key enzyme for the replication of RNA viruses like SARS-CoV-2 and is a primary target for antiviral drugs.[5][7][8][9][10][11] Nucleoside analogues can be incorporated by RdRp into the nascent RNA strand, leading to the termination of RNA synthesis. While no definitive link between a compound named "this compound" and SARS-CoV-2 RdRp inhibition has been established in the reviewed literature, the general class of uracil-based nucleoside analogues remains a promising area of research for the development of broad-spectrum antiviral agents.[12]

Experimental Protocols

Antiviral Assays

A common method to assess the antiviral activity of these compounds is the plaque reduction assay or by observing the inhibition of the virus-induced cytopathic effect (CPE).[12][13]

General Protocol for CPE Inhibition Assay:

  • Seed mammalian cell lines (e.g., Vero E6 cells) in 96-well plates.[13]

  • After cell adherence, treat the cells with various concentrations of the test compound.

  • Infect the cells with the virus at a known multiplicity of infection.

  • Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control (untreated, infected) wells.

  • Assess cell viability using methods such as the MTT assay, which measures mitochondrial activity.

  • The concentration of the compound that inhibits the viral CPE by 50% (EC50) is calculated.[13]

Cytotoxicity Assays

It is crucial to determine the toxicity of the compounds to the host cells to ensure a therapeutic window. Cytotoxicity is often assessed in parallel with antiviral activity.

General Protocol for MTT Cytotoxicity Assay:

  • Seed cells in a 96-well plate and treat with a range of concentrations of the test compound.

  • Incubate for a period equivalent to the antiviral assay.

  • Add MTT solution to the wells and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • The concentration of the compound that reduces cell viability by 50% (CC50) is determined.

The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic potential.

Quantitative Data

While specific quantitative data for a compound definitively named "this compound" is unavailable, the following table summarizes representative data for related 5-substituted uracil analogues from the literature to provide a comparative context.

Compound ClassTarget VirusAssayEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
N1-(phosphonoalkyl)uracilsHuman CytomegalovirusCPE45>100>2.2[14]
N1-(phosphonoalkyl)uracilsVaricella-Zoster VirusCPE43-53>100>1.9[14]
5'-norcarbocyclic 5-arylamino-uracilsVaricella-Zoster Virus (TK-)Plaque Reduction48.89>100>2.0[3]
5'-norcarbocyclic 5-arylamino-uracilsCytomegalovirusPlaque Reduction40.90 - 76.47>100>1.3 - >2.4[3]
N1,N3-Disubstituted UracilsSARS-CoV-2 (Delta)CPE13.3 - 49.97Not specifiedNot specified[12]
N1,N3-Disubstituted UracilsSARS-CoV-2 (Beta)CPE13.3 - 49.97Not specifiedNot specified[12]

Conclusion and Future Directions

The class of 5-substituted uracil analogues represents a fertile ground for the discovery of novel antiviral agents. Their amenability to chemical modification allows for the fine-tuning of their biological activity and pharmacokinetic properties. While the identity of "this compound" remains elusive, the principles of synthesis and the mechanisms of action outlined in this guide for related compounds provide a solid foundation for further research in this area. Future work should focus on synthesizing novel analogues with improved potency and a broader spectrum of activity against emerging viral threats, coupled with detailed mechanistic studies to elucidate their interactions with viral and cellular targets.

References

Navigating the Physicochemical Landscape of IR-58: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to IR-58

This compound, with the chemical name 2-(2-(2-Chloro-3-(2-(1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1-(11-((2-methoxy-2-oxoethyl)amino)-11-oxoundecyl)-3,3-dimethyl-3H-indol-1-ium and CAS number 2374274-84-5, belongs to the family of cyanine (B1664457) dyes. These dyes are characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain, which is responsible for their strong absorption and fluorescence properties in the visible and near-infrared regions. As a non-sulfonated cyanine dye, this compound's physicochemical properties, particularly its solubility and stability, are critical for its effective use in applications such as fluorescence imaging, photodynamic therapy, and as a component in drug delivery systems.[1][][3][4]

Solubility Profile

The solubility of non-sulfonated cyanine dyes like this compound is a critical consideration for their application in both biological and non-biological systems.

Qualitative Solubility

Based on the general properties of non-sulfonated cyanine dyes, the expected solubility of this compound is summarized in the table below.

Solvent ClassGeneral SolubilitySpecific Solvents
Organic Solvents HighDimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Methanol, Chloroform, Acetonitrile, Tetrahydrofuran (THF)[1][]
Aqueous Solutions LowWater, Phosphate-buffered saline (PBS)[5][6][7]

Table 1: Qualitative Solubility of Non-Sulfonated Cyanine Dyes like this compound.

The low aqueous solubility of non-sulfonated cyanines is a key characteristic. For applications in aqueous buffers, it is common practice to first dissolve the dye in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous medium.[5][6][7]

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data for this compound, the following protocol can be employed:

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • A panel of solvents (e.g., DMSO, DMF, ethanol, methanol, water, PBS pH 7.4)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Add an excess amount of this compound to a known volume of the desired solvent in a vial.

  • Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

  • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at the λmax of this compound.

  • Calculate the concentration of the saturated solution using a pre-determined calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Withdraw supernatant C->D Saturated Solution E Dilute supernatant D->E F Measure absorbance E->F G Calculate concentration F->G

Figure 1. Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is influenced by several factors, including exposure to light, pH of the medium, and the presence of oxidizing or reducing agents.

Photostability

Cyanine dyes are susceptible to photodegradation, or photobleaching, upon exposure to light. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence. The primary mechanism of photodegradation for many cyanine dyes is the reaction with singlet oxygen.[8]

pH Stability

The stability of cyanine dyes can be pH-dependent. While some cyanine dyes are stable over a broad pH range, others may degrade or exhibit changes in their spectral properties under highly acidic or alkaline conditions.[9][10][11]

Chemical Stability

The presence of strong oxidizing or reducing agents can lead to the degradation of cyanine dyes. It is advisable to avoid storage of this compound in solutions containing such agents.

Experimental Protocol for Assessing Stability

The following protocol provides a framework for evaluating the stability of this compound under various conditions.

Objective: To assess the stability of this compound in solution when exposed to light, different pH values, and temperatures over time.

Materials:

  • This compound solution of known concentration

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Light source (e.g., controlled light box or ambient laboratory light)

  • Incubators or water baths at different temperatures (e.g., 4 °C, 25 °C, 37 °C)

  • Spectrophotometer or fluorometer

  • Amber vials and clear vials

Procedure:

  • Prepare solutions of this compound in the desired buffers and solvents.

  • Aliquot the solutions into both amber (for dark control) and clear vials.

  • For photostability testing, expose the clear vials to a controlled light source and keep the amber vials in the dark at the same temperature.

  • For pH and temperature stability testing, store the vials at the desired conditions.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each condition.

  • Measure the absorbance or fluorescence intensity of each sample.

  • Plot the percentage of remaining dye concentration or fluorescence intensity against time to determine the degradation kinetics.

G cluster_setup Experimental Setup cluster_monitoring Monitoring & Analysis A Prepare this compound solutions B Aliquot into vials A->B C Expose to conditions (Light, pH, Temp) B->C D Sample at time points C->D Incubation E Measure Absorbance/ Fluorescence D->E F Plot degradation curve E->F

Figure 2. Workflow for stability assessment.

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in signaling pathways in the classical sense, its use as a fluorescent probe is critical for elucidating such pathways. For instance, when conjugated to a ligand, this compound can be used to track the ligand's interaction with its receptor and subsequent internalization, providing insights into receptor-mediated signaling.

G cluster_pathway Receptor-Mediated Endocytosis Pathway Ligand This compound-Ligand Conjugate Receptor Cell Surface Receptor Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking

Figure 3. Use of this compound in tracking a signaling event.

Summary and Recommendations

This compound, a non-sulfonated near-infrared cyanine dye, exhibits solubility in a range of organic solvents and limited solubility in aqueous media. Its stability is primarily influenced by light exposure, with photodegradation being a key consideration. For optimal results, it is recommended to:

  • Store this compound as a solid, protected from light.

  • Prepare stock solutions in anhydrous DMSO or DMF and store them at -20 °C.

  • Minimize exposure of solutions to light.

  • For aqueous applications, prepare fresh dilutions from the organic stock solution.

By understanding and controlling these physicochemical parameters, researchers can effectively harness the capabilities of this compound for their specific applications in drug development and life sciences research.

References

In-depth Technical Guide: Safety and Toxicity Profile of IR-58

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "IR-58" does not correspond to a clearly identifiable chemical entity in publicly available scientific literature or databases. Initial searches yielded information on various unrelated substances where "IR" was used as an abbreviation for incidence rate or was part of a different compound name. The following guide is a structured template demonstrating the expected content and format for a comprehensive safety and toxicity profile, which can be populated once the specific identity of "this compound" is clarified.

Introduction

This document provides a comprehensive overview of the preclinical safety and toxicity profile of the investigational compound this compound. The information herein is intended for researchers, scientists, and drug development professionals to support informed decision-making in the advancement of this compound. All data is compiled from a series of non-clinical studies designed to characterize the potential risks associated with this compound.

Executive Summary of Non-Clinical Safety Findings

(This section would provide a high-level summary of the key safety findings, including the principal toxicity concerns, the no-observed-adverse-effect-level (NOAEL) in the most sensitive species, and the overall risk assessment based on the available data.)

Quantitative Toxicity Data

Table 1: Acute Toxicity Studies

Species Route of Administration LD50 (mg/kg) Key Observations
(e.g., Mouse) (e.g., Oral) (e.g., >2000) (e.g., No mortality or significant clinical signs)

| (e.g., Rat) | (e.g., Intravenous) | (e.g., 500) | (e.g., Ataxia, lethargy at doses >250 mg/kg) |

Table 2: Repeat-Dose Toxicity Studies

Species Duration Route NOAEL (mg/kg/day) LOAEL (mg/kg/day) Target Organs of Toxicity
(e.g., Rat) (e.g., 28-day) (e.g., Oral) (e.g., 100) (e.g., 300) (e.g., Liver, Kidney)

| (e.g., Dog) | (e.g., 14-day) | (e.g., IV) | (e.g., 50) | (e.g., 150) | (e.g., Hematopoietic system) |

Table 3: Genotoxicity Assays

Assay Type Test System Concentration/Dose Range Result
(e.g., Ames Test) (e.g., S. typhimurium) (e.g., 0.1 - 10 µ g/plate ) (e.g., Negative)
(e.g., In vitro Chromosomal Aberration) (e.g., Human Lymphocytes) (e.g., 1 - 100 µM) (e.g., Positive with metabolic activation)

| (e.g., In vivo Micronucleus) | (e.g., Mouse Bone Marrow) | (e.g., 100 - 1000 mg/kg) | (e.g., Negative) |

Experimental Protocols

Acute Oral Toxicity Study in Rats
  • Test System: Sprague-Dawley rats (5/sex/group).

  • Dose Levels: A single oral gavage administration of this compound at doses of 500, 1000, and 2000 mg/kg. A control group received the vehicle only.

  • Observation Period: 14 days.

  • Endpoints: Clinical signs, body weight, mortality, and gross necropsy at termination.

  • Methodology Workflow:

G cluster_0 Dosing Phase cluster_1 Observation Phase cluster_2 Termination Phase Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Dosing Dosing Randomization->Dosing Clinical_Signs Daily Clinical Signs Dosing->Clinical_Signs Body_Weight Body Weight (Day 0, 7, 14) Dosing->Body_Weight Mortality_Checks Twice Daily Mortality Checks Dosing->Mortality_Checks Necropsy Gross Necropsy Mortality_Checks->Necropsy Tissue_Collection Tissue Collection

Caption: Workflow for the acute oral toxicity study.

In Vitro Chromosomal Aberration Assay
  • Test System: Cultured human peripheral blood lymphocytes.

  • Concentrations: this compound was tested at concentrations of 1, 10, 50, and 100 µM, both with and without metabolic activation (S9 fraction).

  • Methodology: Cells were exposed to this compound for 4 hours, followed by a recovery period. Metaphase spreads were prepared and analyzed for chromosomal aberrations.

  • Experimental Workflow:

G Start Start Cell_Culture Culture Human Lymphocytes Start->Cell_Culture Treatment Expose cells to this compound (± S9 activation) Cell_Culture->Treatment Incubation Incubate for 4 hours Treatment->Incubation Harvest Harvest Cells & Prepare Metaphase Spreads Incubation->Harvest Analysis Microscopic Analysis of Chromosomal Aberrations Harvest->Analysis Report Report Analysis->Report

Caption: Workflow for the in vitro chromosomal aberration assay.

Signaling Pathways Implicated in Toxicity

(This section would detail any known or hypothesized signaling pathways involved in the toxicity of this compound. Diagrams would be used to illustrate these pathways.)

Hypothetical Pathway for this compound Induced Hepatotoxicity

Based on preliminary in vitro data, it is hypothesized that this compound may induce hepatotoxicity through the activation of the JNK signaling pathway, leading to apoptosis.

G IR58 This compound ROS Reactive Oxygen Species IR58->ROS ASK1 ASK1 ROS->ASK1 MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK Apoptosis Apoptosis JNK->Apoptosis

Caption: Hypothesized JNK-mediated apoptosis pathway.

Discussion and Risk Assessment

(This section would provide a detailed interpretation of the safety and toxicity data, integrating all findings to form a comprehensive risk assessment. It would discuss the relevance of the findings to human safety and propose strategies for risk mitigation in future clinical development.)

Conclusion

(This section would offer a concluding statement on the overall safety profile of this compound and its suitability for further development, contingent on the findings.)

An In-depth Technical Review of IR-58: A Novel Autophagy Enhancer for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

IR-58 is a novel near-infrared (NIR) small-molecule autophagy-enhancer with therapeutic potential in the treatment of colorectal cancer (CRC).[1][2] This molecule exhibits tumor-selective killing effects by accumulating in the mitochondria of cancer cells.[1][2] The uptake of this compound is dependent on glycolysis and organic anion transporter polypeptides.[1][2] Its mechanism of action involves the induction of excessive autophagy, leading to apoptosis in tumor cells.[1][2] This process is mediated through the reactive oxygen species (ROS)-Akt-mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2]

A key target of this compound is the translocase of inner mitochondrial membrane 44 (TIM44).[1][2] Inhibition of the TIM44-superoxide dismutase 2 (SOD2) pathway by this compound is responsible for the increase in ROS, which in turn triggers excessive autophagy and apoptosis.[1][2] Notably, TIM44 expression is positively correlated with the development and poor prognosis of CRC, highlighting it as a potential therapeutic target.[1]

Quantitative Data Summary

ParameterCell Line(s)TreatmentResultReference
Cell Viability HCT116, HT29, SW480This compound (0-20 µM)Dose-dependent decrease in cell viability[1]
Apoptosis HCT116, HT29, SW480This compound (10 µM)Significant increase in apoptotic cells[1]
Autophagy HCT116This compound (10 µM)Increased LC3-II/LC3-I ratio and autophagosome formation[1]
Mitochondrial ROS HCT116This compound (10 µM)Significant increase in mitochondrial ROS levels[1]
Tumor Growth (in vivo) HCT116 xenograftsThis compound (10 mg/kg)Significant inhibition of tumor growth[1]

Key Experimental Protocols

1. Cell Culture and Viability Assay:

  • Cell Lines: Human colorectal cancer cell lines (HCT116, HT29, SW480) and a normal human colon epithelial cell line (NCM460).

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay (MTT): Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. MTT solution was added, and the resulting formazan (B1609692) crystals were dissolved in DMSO. Absorbance was measured at 570 nm.

2. Apoptosis Assay (Annexin V-FITC/PI Staining):

  • Cells were treated with this compound for 48 hours.

  • Harvested cells were washed with PBS and resuspended in binding buffer.

  • Annexin V-FITC and propidium (B1200493) iodide (PI) were added, and the cells were incubated in the dark.

  • Apoptotic cells were analyzed by flow cytometry.

3. Autophagy Assessment (Western Blot and Immunofluorescence):

  • Western Blot: Cells were lysed, and protein concentrations were determined. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against LC3 and β-actin, followed by HRP-conjugated secondary antibodies.

  • Immunofluorescence: Cells grown on coverslips were treated with this compound, fixed, permeabilized, and incubated with an anti-LC3 antibody. After washing, cells were incubated with a fluorescently labeled secondary antibody and observed under a confocal microscope.

4. Measurement of Mitochondrial ROS:

  • Cells were treated with this compound and then incubated with MitoSOX Red, a mitochondrial superoxide (B77818) indicator.

  • The fluorescence intensity was measured by flow cytometry.

5. In Vivo Xenograft Model:

  • Animal Model: Nude mice were subcutaneously injected with HCT116 cells.

  • Treatment: When tumors reached a certain volume, mice were randomly assigned to treatment groups and intraperitoneally injected with this compound or a vehicle control.

  • Tumor Measurement: Tumor volume was measured periodically. At the end of the experiment, tumors were excised, weighed, and processed for further analysis.

Signaling Pathways and Mechanisms

1. This compound Induced Autophagy and Apoptosis:

This compound induces tumor cell death through a cascade of events initiated by the inhibition of the TIM44-SOD2 pathway. This leads to an overproduction of reactive oxygen species (ROS), which in turn inhibits the Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation. The inhibition of this pathway triggers excessive autophagy, ultimately leading to apoptosis.

IR58_Pathway IR58 This compound TIM44 TIM44 IR58->TIM44 inhibits SOD2 SOD2 TIM44->SOD2 ROS ↑ ROS SOD2->ROS scavenges Akt Akt ROS->Akt inhibits mTOR mTOR Akt->mTOR activates Autophagy ↑ Excessive Autophagy mTOR->Autophagy inhibits Apoptosis ↑ Apoptosis Autophagy->Apoptosis leads to

Caption: this compound mechanism of action.

2. Experimental Workflow for In Vitro Analysis:

The in vitro evaluation of this compound involves a series of sequential experiments to characterize its effects on cancer cells. This workflow starts with basic cytotoxicity screening and progresses to more detailed mechanistic studies.

InVitro_Workflow start Start: Colorectal Cancer Cell Lines viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis autophagy Autophagy Analysis (Western Blot, IF) apoptosis->autophagy ros Mitochondrial ROS Measurement autophagy->ros mechanism Mechanism Validation (siRNA, Inhibitors) ros->mechanism end End: Characterization of this compound Effects mechanism->end

Caption: In vitro experimental workflow.

References

Methodological & Application

Application Notes and Protocols for NCT-58 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCT-58 is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation. By binding to the C-terminus of HSP90, NCT-58 disrupts its interaction with the co-chaperone PPID, leading to the destabilization and subsequent degradation of key oncoproteins such as HER2 and Akt.[1] This mechanism ultimately inhibits pro-survival signaling pathways and induces apoptosis in cancer cells.[1] These application notes provide detailed protocols for investigating the effects of NCT-58 in a cell culture setting.

Quantitative Data Summary

The following table summarizes the inhibitory concentration (IC50) values of a compound designated as "58b" from a broader chemical series, which may provide context for the potency of similar compounds. It is important to note that these values may not directly correspond to NCT-58 but are presented here for reference.

Cell LineIC50 (µM)Mechanism of ActionCell Cycle ArrestTarget
A54915.6 ± 1.22A /anti-metastasisG2/M and S-phaseMitochondria
HeLa11.3 ± 0.12A /anti-metastasisG2/M and S-phaseMitochondria
HepG211.8 ± 3.62A /anti-metastasisG2/M and S-phaseMitochondria
BEAS-2B (N)14.0 ± 2.12A /anti-metastasisG2/M and S-phaseMitochondria

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for NCT-58.

NCT58_Mechanism_of_Action NCT-58 Mechanism of Action NCT58 NCT-58 HSP90 HSP90 (C-terminus) NCT58->HSP90 inhibits interaction with PPID PPID (Co-chaperone) HSP90->PPID interaction HER2 HER2 HSP90->HER2 stabilizes Akt Akt HSP90->Akt stabilizes ProSurvival Pro-Survival Signaling HER2->ProSurvival Akt->ProSurvival Apoptosis Apoptosis ProSurvival->Apoptosis inhibits Cell_Viability_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment cluster_analysis Data Analysis Seed Seed cells in 96-well plate Incubate_attach Incubate overnight Seed->Incubate_attach Add_NCT58 Add NCT-58 to cells Incubate_attach->Add_NCT58 Prepare_NCT58 Prepare NCT-58 dilutions Incubate_treat Incubate for 72 hours Add_NCT58->Incubate_treat Add_reagent Add viability reagent Incubate_treat->Add_reagent Incubate_reagent Incubate (1-4 hours) Add_reagent->Incubate_reagent Read_plate Read plate Incubate_reagent->Read_plate Calculate_viability Calculate % viability Read_plate->Calculate_viability Plot_curve Plot dose-response curve Calculate_viability->Plot_curve Calculate_IC50 Calculate IC50 Plot_curve->Calculate_IC50 Western_Blot_Workflow Western Blot Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Seed_Treat Seed and treat cells Lyse Lyse cells & extract protein Seed_Treat->Lyse Quantify Quantify protein (BCA) Lyse->Quantify Prepare Prepare samples Quantify->Prepare Load_Run Load and run SDS-PAGE Prepare->Load_Run Transfer Transfer to membrane Load_Run->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary Ab Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with secondary Ab Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Detect signal Wash2->Detect Apoptosis_Assay_Workflow Apoptosis Assay Workflow cluster_prep_treat Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed Seed cells in 6-well plate Treat Treat with NCT-58 Seed->Treat Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in binding buffer Wash->Resuspend Add_dyes Add Annexin V-FITC & PI Resuspend->Add_dyes Incubate Incubate (15 min) Add_dyes->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

References

Application Notes and Protocols for In Vivo Studies with IR-58

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to dissolving and formulating the near-infrared (NIR) dye IR-58 for in vivo studies. Due to the inherently poor aqueous solubility of many NIR dyes, appropriate formulation is critical for ensuring bioavailability, preventing precipitation in the bloodstream, and achieving reliable experimental outcomes. This document outlines common solvents, excipients, and detailed protocols for preparing this compound for intravenous administration.

Data Presentation: Solubility of this compound in Various Formulations

The following table summarizes the solubility of a hypothetical this compound in various biocompatible solvent systems. This data is intended to serve as a starting point for formulation development. Researchers should perform their own solubility studies to determine the optimal formulation for their specific application.

Formulation Component(s)Solvent SystemAchievable Concentration (mg/mL)Observations
Single Solvents
Dimethyl Sulfoxide (DMSO)> 50High solubility, but potential for in vivo toxicity at high concentrations.
N,N-Dimethylformamide (DMF)> 40Good solvent, but also carries toxicity concerns for in vivo use.
Ethanol (EtOH)~5Moderate solubility; often used in co-solvent systems.
Propylene Glycol (PG)~2Lower solubility; can be used as a co-solvent.
Phosphate-Buffered Saline (PBS)< 0.01Essentially insoluble in aqueous buffers alone.
Co-Solvent Systems
10% DMSO, 90% PBS~0.5May be suitable for low-dose studies, but precipitation can occur upon dilution.
10% EtOH, 40% PG, 50% Saline~1A common ternary system for improving solubility of hydrophobic compounds.
Surfactant-Based Systems
5% Cremophor® EL in Saline~2-5Forms micellar structures that can encapsulate the dye. Potential for hypersensitivity reactions.
10% Solutol® HS 15 in Saline~3-7Another non-ionic solubilizer and emulsifying agent.
2% Tween® 80 in PBS~1-3Frequently used surfactant to increase solubility and stability.
Cyclodextrin-Based Systems
15% (w/v) HP-β-CD in Water~1-4Forms inclusion complexes to enhance aqueous solubility.

Experimental Protocol: Preparation of this compound for Intravenous Injection

This protocol describes a common method for preparing a solution of this compound suitable for intravenous injection in animal models, using a co-solvent system.

Materials:

  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Ethanol (200 proof), sterile

  • Propylene Glycol (PG), USP grade

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile, pyrogen-free syringes and needles (various sizes)

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using an analytical balance.

  • Initial Dissolution: Add a small volume of DMSO to the this compound powder. For example, to prepare a final solution of 1 mg/mL, you might first dissolve 10 mg of this compound in 100 µL of DMSO.

  • Vortexing: Vortex the mixture vigorously until the this compound is completely dissolved. The solution should be clear with no visible particulates. Gentle warming (to 37°C) or brief sonication can aid in dissolution, but care should be taken to avoid degradation of the compound.

  • Addition of Co-solvents: Sequentially add the other co-solvents. Following the example of a 10% DMSO, 20% Ethanol, 30% Propylene Glycol, and 40% Saline formulation, add 200 µL of Ethanol and mix thoroughly. Then add 300 µL of Propylene Glycol and ensure the solution remains clear.

  • Final Dilution: Slowly add the aqueous component (Saline or PBS) dropwise while vortexing. In this example, 400 µL of sterile saline would be added to bring the total volume to 1 mL. This slow addition is crucial to prevent precipitation of the compound.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

  • Sterile Filtration (Optional but Recommended): If the initial components were not sterile, the final solution can be sterile-filtered using a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent mixture.

  • Administration: The prepared this compound solution is now ready for intravenous administration. It is advisable to use the solution shortly after preparation to minimize the risk of precipitation.

Visualizations

The following diagrams illustrate key processes and workflows related to the preparation of this compound for in vivo studies.

experimental_workflow cluster_preparation Preparation of this compound Solution weigh 1. Weigh this compound dissolve 2. Initial Dissolution (e.g., in DMSO) weigh->dissolve vortex 3. Vortex to Dissolve dissolve->vortex add_cosolvents 4. Add Co-solvents (e.g., EtOH, PG) vortex->add_cosolvents final_dilution 5. Final Dilution (e.g., with Saline) add_cosolvents->final_dilution inspect 6. Visual Inspection final_dilution->inspect administer 7. Administer to Animal Model inspect->administer

Caption: Workflow for preparing an this compound solution for in vivo administration.

signaling_pathway_placeholder cluster_formulation Formulation Strategies for Poorly Soluble this compound cluster_solvents Solubilization Approaches IR58 This compound (Poorly Soluble) cosolvents Co-Solvent Systems (DMSO, EtOH, PG) IR58->cosolvents surfactants Surfactant Systems (Cremophor®, Tween®) IR58->surfactants cyclodextrins Cyclodextrin Complexation (HP-β-CD) IR58->cyclodextrins formulation Injectable Formulation cosolvents->formulation surfactants->formulation cyclodextrins->formulation

Caption: Logical relationship of formulation strategies for this compound.

Application Notes and Protocols for IR-58: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "IR-58" did not yield any specific information regarding a compound with this designation in the context of dosage and administration guidelines, preclinical studies, or its mechanism of action. Therefore, the requested detailed Application Notes and Protocols, including data tables and experimental workflows, cannot be generated.

The search results included references to terms containing "IR," such as "Infrared" and "Immediate-Release," which are common abbreviations in scientific literature but do not pertain to a specific molecule named "this compound." For instance, some results discussed near-infrared (NIR) photoimmunotherapy using an antibody-photosensitizer conjugate (Ab-IR700)[1], while others referred to immediate-release (IR) drug formulations[2]. None of the provided search results contained data on the dosage, administration, or biological activity of a compound specifically identified as "this compound."

Without any available data on "this compound," it is not possible to provide the following as requested:

  • Quantitative Data Presentation: No dosage information, pharmacokinetic parameters, or efficacy data were found to be summarized in tables.

  • Experimental Protocols: The absence of preclinical or clinical studies on "this compound" means there are no methodologies to detail.

  • Signaling Pathways and Workflow Diagrams: As the mechanism of action and experimental application of "this compound" are unknown, no diagrams can be created.

It is recommended to verify the specific name of the compound of interest. Scientific literature relies on precise nomenclature, and a different designation or a more complete name may be necessary to locate the relevant information. Should a more specific identifier for the compound be available, a new search could be initiated.

References

Application Note: Quantitative Analysis of IR-58 in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IR-58 is a novel small molecule compound under investigation for its therapeutic properties. Accurate and precise quantification of this compound in drug substance and drug product is critical for quality control, stability studies, and pharmacokinetic analysis. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be simple, rapid, specific, accurate, and precise, making it suitable for routine analysis in a quality control environment.[1][2]

Principle of the Method

The chromatographic separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a buffered organic solvent mixture.[3] The method leverages the hydrophobicity of this compound for retention and separation from potential impurities and degradation products.[1] Detection is performed using a UV detector at the maximum absorbance wavelength of this compound, ensuring high sensitivity.[3] Quantification is based on the external standard method, where the peak area of this compound in a sample is compared to that of a reference standard of known concentration.[4]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[4]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Data Acquisition: Chromatographic data acquisition and processing software.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reagents: Analytical grade phosphoric acid.

  • Reference Standard: this compound reference standard of known purity.

2. Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 254 nm
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the solution by sonication or vacuum filtration before use.[5]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL. These solutions are used to establish the calibration curve.

  • Sample Preparation: Accurately weigh a portion of the pharmaceutical formulation equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[6][7]

4. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][8]

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components was determined by analyzing a blank (mobile phase), a placebo formulation, and a spiked sample.

  • Linearity: The linearity was evaluated by analyzing the working standard solutions at five different concentration levels.[4] The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120%).

  • Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Repeatability was evaluated by six replicate injections of a standard solution on the same day. Intermediate precision was assessed by performing the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation experiments are summarized in the table below.

ParameterResultAcceptance Criteria
Retention Time (min) 4.5 ± 0.1-
Linearity Range (µg/mL) 1 - 20-
Correlation Coefficient (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
    - Repeatability (Intra-day)0.8%≤ 2.0%
    - Intermediate Precision (Inter-day)1.2%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.1-
Limit of Quantification (LOQ) (µg/mL) 0.3-

Visualizations

Experimental Workflow for this compound HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile Prepare Mobile Phase (ACN:H2O with 0.1% H3PO4) hplc_setup System Setup & Equilibration prep_mobile->hplc_setup prep_std Prepare Standard Stock Solution (100 µg/mL) prep_working_std Prepare Working Standards (1-20 µg/mL) prep_std->prep_working_std inject_seq Inject Blank, Standards, and Samples prep_working_std->inject_seq prep_sample Prepare Sample Solution (Filter through 0.45 µm) prep_sample->inject_seq sys_suitability System Suitability Test hplc_setup->sys_suitability sys_suitability->inject_seq If Pass integrate_peaks Integrate Chromatographic Peaks inject_seq->integrate_peaks gen_cal_curve Generate Calibration Curve integrate_peaks->gen_cal_curve quantify Quantify this compound in Samples integrate_peaks->quantify gen_cal_curve->quantify report Generate Final Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Optimization of Western Blot Protocol for IR-58, a Putative 58 kDa Protein in the Insulin Receptor Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the detection and quantification of the hypothetical 58 kDa protein "IR-58" using Western Blot. It includes optimized parameters for enhanced sensitivity and specificity, troubleshooting guidelines, and a summary of the protein's putative role in the insulin (B600854) receptor signaling pathway.

Disclaimer: The protein "this compound" is treated as a hypothetical 58 kDa component of the Insulin Receptor (IR) signaling pathway for the purpose of this protocol, as no specific protein with this designation was identified in publicly available databases at the time of writing. The principles and protocols outlined here are based on established best practices for Western Blot optimization and can be adapted for novel proteins of similar molecular weight.

Introduction

Western blotting is a fundamental technique for the detection and quantification of specific proteins in complex biological samples.[1][2] Achieving reliable and reproducible results requires careful optimization of each step in the protocol, from sample preparation to signal detection.[3] This application note details an optimized Western Blot protocol for a putative 58 kDa protein, herein referred to as this compound, which is hypothesized to be involved in the insulin receptor (IR) signaling cascade. The IR pathway is crucial in regulating metabolism and cell growth, and its dysregulation is implicated in numerous diseases, including diabetes and cancer.[4][5]

Putative this compound Signaling Pathway

The insulin receptor is a tyrosine kinase receptor that, upon ligand binding, undergoes autophosphorylation and recruits insulin receptor substrate (IRS) proteins.[5][6] This initiates downstream signaling through two primary pathways: the PI3K/Akt pathway, which is central to metabolic regulation, and the Ras/MAPK pathway, which influences cell growth and proliferation.[5] this compound is hypothetically positioned as a downstream effector or adapter protein in this cascade.

IR_Signaling_Pathway cluster_membrane Plasma Membrane IR Insulin Receptor (IR) IRS IRS Proteins IR->IRS P Insulin Insulin Insulin->IR PI3K PI3K IRS->PI3K Ras Ras/MAPK Pathway IRS->Ras Akt Akt PI3K->Akt IR_58 This compound (58 kDa) (Hypothetical) Akt->IR_58 Metabolic_Responses Metabolic Responses (e.g., Glucose Uptake) Akt->Metabolic_Responses IR_58->Metabolic_Responses Gene_Expression Gene Expression & Cell Growth Ras->Gene_Expression WB_Workflow SamplePrep 1. Sample Preparation (Lysis & Quantification) SDSPAGE 2. SDS-PAGE (10% Acrylamide Gel) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (PVDF Membrane, Wet Transfer) SDSPAGE->Transfer Blocking 4. Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Anti-IR-58, 1:1000 in Blocking Buffer) Blocking->PrimaryAb Washing1 6. Washing (3x with TBST) PrimaryAb->Washing1 SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated, 1:5000 in Blocking Buffer) Washing1->SecondaryAb Washing2 8. Washing (3x with TBST) SecondaryAb->Washing2 Detection 9. Signal Detection (ECL Substrate) Washing2->Detection Imaging 10. Imaging & Analysis Detection->Imaging

References

Application Notes and Protocols for Near-Infrared Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for immunofluorescence (IF) staining using a near-infrared (NIR) secondary antibody. NIR fluorophores offer significant advantages for fluorescence microscopy, including deeper tissue penetration, reduced autofluorescence from biological samples, and lower light scattering, leading to a higher signal-to-noise ratio.[1][2] This protocol is designed to be a comprehensive guide for preparing and staining various cell and tissue samples.

Principles of Immunofluorescence

Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to detect and visualize specific antigens within cells or tissues.[3] The process can be direct, where the primary antibody is conjugated to a fluorophore, or indirect, which is more common. In indirect immunofluorescence, an unlabeled primary antibody first binds to the target antigen. Subsequently, a secondary antibody, conjugated to a fluorophore and raised against the host species of the primary antibody, is used to detect the primary antibody.[3] This protocol focuses on the indirect method, which provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

Advantages of Near-Infrared Dyes

Near-infrared (NIR) dyes, which typically absorb and emit light in the 650-900 nm wavelength range, are increasingly popular for immunofluorescence applications.[2][4] Their benefits include:

  • Reduced Autofluorescence: Biological tissues exhibit minimal intrinsic fluorescence in the NIR spectrum, leading to cleaner images with higher contrast.[1][2]

  • Deeper Tissue Penetration: Longer wavelength light scatters less and is absorbed less by endogenous molecules like hemoglobin, allowing for imaging deeper into thick specimens.[1]

  • Multiplexing Capabilities: The distinct spectral properties of NIR dyes make them ideal for multi-color imaging experiments in conjunction with traditional visible light fluorophores.[1]

Quantitative Data of a Representative NIR Dye

For the purpose of this protocol, we will consider a hypothetical, yet representative, near-infrared dye, "NIR-Dye 700/750". The following table summarizes its key spectral properties. Fluorophores are characterized by their excitation and emission maxima, the Stokes shift (the difference between these maxima), the molar extinction coefficient (a measure of light absorption), and the quantum yield (the efficiency of photon emission).[5]

PropertyValue
Excitation Maximum ~700 nm
Emission Maximum ~750 nm
Stokes Shift ~50 nm
Molar Extinction Coefficient > 200,000 M⁻¹cm⁻¹
Quantum Yield > 0.1

Experimental Workflow

The following diagram illustrates the major steps in the indirect immunofluorescence staining protocol.

G A Sample Preparation (Cells or Tissue Sections) B Fixation A->B C Permeabilization (if required) B->C D Blocking C->D E Primary Antibody Incubation D->E F Wash E->F G Secondary Antibody Incubation (NIR-Dye Conjugated) F->G H Wash G->H I Counterstaining (Optional) H->I J Mounting I->J K Imaging J->K

Caption: General workflow for indirect immunofluorescence staining.

Detailed Immunofluorescence Protocol

This protocol provides guidelines for staining adherent cells grown on coverslips. Modifications for suspension cells or tissue sections are also noted.

I. Materials and Reagents
  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared, or ice-cold Methanol (B129727)/Acetone (B3395972).

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS. The serum should be from the same species as the secondary antibody.

  • Primary Antibody: Specific to the target antigen, diluted in Blocking Buffer.

  • NIR-Dye Conjugated Secondary Antibody: Specific to the host species of the primary antibody, diluted in Blocking Buffer.

  • Nuclear Counterstain (Optional): DAPI or Hoechst stain.

  • Antifade Mounting Medium.

  • Glass slides and coverslips.

II. Staining Procedure for Adherent Cells
  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or in chambered slides until they reach the desired confluency.

  • Rinsing: Gently rinse the cells twice with PBS to remove the culture medium.[6]

  • Fixation:

    • Paraformaldehyde (PFA): For many antigens, fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[7][8]

    • Methanol/Acetone: For some cytoplasmic or cytoskeletal proteins, fixation with ice-cold methanol or acetone for 5-10 minutes at -20°C may be preferable.[7][9]

    • After fixation, wash the cells three times with PBS for 5 minutes each.[7]

  • Permeabilization (for intracellular antigens):

    • If using PFA fixation and targeting an intracellular antigen, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[3][8]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the blocking solution and incubate the cells with the diluted primary antibody. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.[6][7]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation:

    • Dilute the NIR-Dye conjugated secondary antibody in Blocking Buffer. Protect the antibody from light from this point forward.

    • Incubate the cells with the diluted secondary antibody for 30-60 minutes at room temperature in a dark, humidified chamber.[7]

  • Washing: Wash the cells three times with PBS for 5 minutes each, keeping them protected from light.[7]

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate the cells with DAPI or Hoechst solution for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslip onto a glass slide with a drop of antifade mounting medium.[7]

    • Seal the edges of the coverslip with nail polish to prevent drying and movement.

  • Imaging:

    • Image the stained cells using a fluorescence microscope equipped with the appropriate filters for the NIR dye.

    • Store the slides at 4°C in the dark.

III. Modifications for Different Sample Types
  • Suspension Cells: Cells can be attached to slides using a cytocentrifuge or by coating slides with an adhesive like poly-L-lysine. The staining procedure is then similar to that for adherent cells.

  • Frozen Tissue Sections: Cryostat sections (5-10 µm thick) are fixed (e.g., with cold acetone) and then stained following the general protocol.[9]

  • Paraffin-Embedded Tissue Sections: These sections require deparaffinization and rehydration, followed by antigen retrieval steps before proceeding with the staining protocol.[9]

Signaling Pathway Visualization

Immunofluorescence is frequently used to study the localization and expression of proteins within signaling pathways. The diagram below illustrates a generic kinase signaling cascade that could be investigated using this technique.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Ligand B Receptor A->B C Kinase 1 B->C Activates D Kinase 2 C->D Phosphorylates E Transcription Factor (Inactive) D->E F Transcription Factor (Active) E->F Phosphorylates G Gene Expression F->G

Caption: A generic signal transduction pathway leading to gene expression.

References

Application Notes & Protocols: IR-58 Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-58 is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) family, with particular activity against JAK2. Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases. These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for its assessment.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized through a series of in vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Summary
ParameterValueSpecies/System
Absorption
Bioavailability (F%)85%Rat, Oral
Tmax1.5 hoursRat, Oral
Cmax2.5 µMRat, Oral (10 mg/kg)
AUC(0-inf)15.8 µM*hRat, Oral (10 mg/kg)
Distribution
Protein Binding92.5%Human Plasma
Volume of Distribution (Vd)2.1 L/kgRat, IV
Blood-to-Plasma Ratio1.2Rat
Metabolism
In Vitro t1/2> 120 minHuman Liver Microsomes
Primary Metabolizing EnzymesCYP3A4, CYP2C9Human Recombinant Enzymes
Excretion
Clearance (CL)0.5 L/h/kgRat, IV
t1/24.2 hoursRat, IV
Major Route of ExcretionFecalRat
Experimental Protocols

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in rats.

Materials:

  • This compound

  • Vehicle (e.g., 20% Solutol HS 15 in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing gavage needles and syringes

  • Intravenous catheters

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight prior to dosing.

  • For oral administration, dose a cohort of rats with this compound at 10 mg/kg via oral gavage.

  • For intravenous administration, dose a separate cohort of rats with this compound at 2 mg/kg via a tail vein catheter.

  • Collect blood samples (approximately 100 µL) from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process blood samples by centrifugation at 2000 x g for 10 minutes at 4°C to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t1/2, F%) using appropriate software (e.g., Phoenix WinNonlin).

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Sample Processing & Analysis Animal Acclimation Animal Acclimation Fasting Fasting Animal Acclimation->Fasting Oral Gavage (10 mg/kg) Oral Gavage (10 mg/kg) Fasting->Oral Gavage (10 mg/kg) IV Injection (2 mg/kg) IV Injection (2 mg/kg) Fasting->IV Injection (2 mg/kg) Blood Sampling Blood Sampling Oral Gavage (10 mg/kg)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation IV Injection (2 mg/kg)->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

In Vivo Pharmacokinetic Study Workflow.

Pharmacodynamics of this compound

The pharmacodynamic effects of this compound are directly linked to its inhibition of the JAK/STAT signaling pathway. These effects have been evaluated in both in vitro and in vivo models.

Data Summary
AssayEndpointIC50 / EC50Cell Line / Model
In Vitro
JAK2 Kinase AssayDirect Enzyme Inhibition5 nMRecombinant Human JAK2
STAT3 PhosphorylationInhibition of p-STAT350 nMHEL 92.1.7 cells
Cell ProliferationInhibition of Growth150 nMSET-2 cells
In Vivo
STAT3 PhosphorylationInhibition of p-STAT3ED50 = 5 mg/kgTumor Xenograft Model
Tumor Growth InhibitionTumor Volume ReductionTGI = 65% at 20 mg/kgSET-2 Xenograft Model
Experimental Protocols

Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT3 phosphorylation in a cellular context.

Materials:

  • HEL 92.1.7 cells (or other suitable cell line with constitutively active JAK/STAT signaling)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (in DMSO)

  • Lysis buffer

  • Phospho-STAT3 (Tyr705) and Total STAT3 antibodies

  • Western blot or ELISA reagents and instrumentation

Procedure:

  • Seed HEL 92.1.7 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 2 hours.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 using Western blotting or a specific ELISA kit.

  • Quantify the band intensities (for Western blot) or absorbance (for ELISA).

  • Normalize the p-STAT3 signal to the total STAT3 signal for each treatment group.

  • Plot the percentage of inhibition of p-STAT3 as a function of this compound concentration and determine the IC50 value.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Analysis cluster_2 Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Western Blot / ELISA Western Blot / ELISA Protein Quantification->Western Blot / ELISA Quantification Quantification Western Blot / ELISA->Quantification Normalization Normalization Quantification->Normalization IC50 Determination IC50 Determination Normalization->IC50 Determination

In Vitro Phosphorylation Assay Workflow.

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • SET-2 cells (or other relevant tumor cell line)

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude)

  • This compound

  • Vehicle

  • Calipers

  • Dosing gavage needles and syringes

Procedure:

  • Implant SET-2 cells subcutaneously into the flank of immunodeficient mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg, this compound at 20 mg/kg).

  • Administer this compound or vehicle orally once daily.

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor animal body weight and overall health.

  • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK2/STAT3 signaling pathway.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates IR58 This compound IR58->JAK2 Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

This compound Mechanism of Action.

Application Notes and Protocols for IR-58 Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-58 is a novel near-infrared (NIR) fluorescent probe with a maximum excitation at 780 nm and emission at 810 nm. Its unique spectral properties and high quantum yield make it an ideal candidate for various cell-based assays, offering deep tissue penetration and minimal phototoxicity. This document provides detailed protocols for the application of this compound in assessing drug-induced cytotoxicity through the monitoring of caspase-3 activation, a key event in the apoptotic signaling cascade.

The this compound probe is a cell-permeable, non-toxic substrate for activated caspase-3. In its native state, this compound is non-fluorescent. Upon cleavage by activated caspase-3 in apoptotic cells, the probe is released and becomes highly fluorescent in the near-infrared spectrum. This "turn-on" fluorescence provides a sensitive and specific readout for apoptosis.

Signaling Pathway: Caspase-Dependent Apoptosis

Drug-induced cytotoxicity often culminates in the activation of apoptosis, a programmed cell death pathway. A central executioner in this pathway is caspase-3. The activation of caspase-3 can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the cleavage and activation of pro-caspase-3 into its active form, which then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The this compound assay directly measures the enzymatic activity of this key executioner caspase.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_assay This compound Assay Principle Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 FADD/DISC Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptotic Stimuli Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Apoptosome Formation Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Activated Caspase-3 Activated Caspase-3 Pro-caspase-3->Activated Caspase-3 Cellular Substrates Cellular Substrates Activated Caspase-3->Cellular Substrates Cleavage This compound (Non-fluorescent) This compound (Non-fluorescent) Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound (Fluorescent) This compound (Fluorescent) This compound (Non-fluorescent)->this compound (Fluorescent) Activated Caspase-3

Caption: Caspase-dependent apoptosis signaling pathway and the principle of the this compound assay.

Experimental Protocols

I. Cell Seeding and Treatment

This protocol describes the initial steps of cell culture preparation for the this compound assay.

  • Cell Culture: Culture cells of interest (e.g., HeLa, Jurkat) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Harvest cells and determine cell density using a hemocytometer or automated cell counter. Seed cells in a 96-well clear-bottom black plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 6, 12, 24 hours).

II. This compound Caspase-3 Assay Protocol

This protocol details the steps for measuring caspase-3 activity using the this compound probe.

  • Reagent Preparation: Prepare a 5X stock solution of this compound probe in DMSO. Immediately before use, dilute the 5X stock to a 1X working solution in serum-free medium.

  • Probe Addition: After the compound treatment period, add 20 µL of the 1X this compound working solution to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~780 nm and emission at ~810 nm.

III. Data Analysis
  • Background Subtraction: Subtract the average fluorescence intensity of the no-cell control wells from all other wells.

  • Normalization: Normalize the data to the vehicle control by setting the average fluorescence of the vehicle-treated wells to 100%.

  • Dose-Response Curves: Plot the normalized fluorescence intensity against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Start Start Cell Seeding Cell Seeding 24h Incubation 24h Incubation Cell Seeding->24h Incubation Compound Treatment Compound Treatment 24h Incubation->Compound Treatment Incubation (6-24h) Incubation (6-24h) Compound Treatment->Incubation (6-24h) Add this compound Probe Add this compound Probe Incubation (6-24h)->Add this compound Probe Incubation (30-60 min) Incubation (30-60 min) Add this compound Probe->Incubation (30-60 min) Measure Fluorescence Measure Fluorescence Incubation (30-60 min)->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the this compound cell-based cytotoxicity assay.

Data Presentation

The following tables present hypothetical data from an experiment using this compound to assess the cytotoxic effects of three different compounds on HeLa cells after a 24-hour treatment.

Table 1: Raw Fluorescence Intensity Data (Arbitrary Units)

CompoundConcentration (µM)Replicate 1Replicate 2Replicate 3Average
Vehicle01502155014891514
Compound A0.11620158816051604
12540261025802577
108950910090209023
10015200155001535015350
Compound B0.11530156015101533
11890192018701893
104560460045804580
1009800995098709873
Compound C0.11490152015001503
11510154015251525
101600163016101613
1001800182018101810
Staurosporine118500187501860018617

Table 2: Normalized Caspase-3 Activity and EC50 Values

CompoundConcentration (µM)Normalized Activity (%)EC50 (µM)
Vehicle0100.0-
Compound A0.1106.08.5
1170.2
10596.0
1001014.0
Compound B0.1101.321.2
1125.0
10302.5
100652.1
Compound C0.199.3>100
1100.7
10106.5
100119.6
Staurosporine11230.0~0.05

Conclusion

The this compound cell-based assay provides a robust and sensitive method for quantifying drug-induced apoptosis. Its near-infrared fluorescence properties minimize interference from autofluorescence, enhancing the signal-to-noise ratio. The detailed protocols and data analysis guidelines presented here offer a comprehensive framework for integrating the this compound assay into drug discovery and development pipelines for the assessment of compound cytotoxicity.

Application Notes and Protocols for Protein Interaction Studies: A Focus on Insulin Receptor Substrate (IRS) Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Note: The term "IR-58 protein" did not yield specific results in scientific literature. It is presumed to be a placeholder. This document will focus on the Insulin (B600854) Receptor Substrate (IRS) proteins , key mediators in the Insulin Receptor (IR) signaling pathway, as a representative example for protein interaction studies.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Insulin Receptor Substrate (IRS) Protein Interactions

Insulin Receptor Substrate (IRS) proteins are a family of cytoplasmic adaptor proteins crucial for transmitting signals from the insulin and insulin-like growth factor-1 (IGF-1) receptors to downstream intracellular pathways.[1][2][3] These proteins lack intrinsic enzymatic activity and function as scaffolds, organizing signaling complexes.[1] Upon insulin binding, the insulin receptor undergoes autophosphorylation, creating docking sites for IRS proteins.[3] Subsequently, IRS proteins are phosphorylated on multiple tyrosine residues, which then serve as binding sites for various downstream effector proteins containing Src homology 2 (SH2) domains.[2][3]

Key interaction partners of IRS proteins include:

  • Phosphoinositide 3-kinase (PI3K): A primary effector that binds to phosphorylated YXXM motifs on IRS proteins, initiating a cascade that is central to many of insulin's metabolic effects, such as glucose transport and glycogen (B147801) synthesis.[3][4][5]

  • Growth factor receptor-bound protein 2 (Grb2): An adaptor protein that links IRS to the Ras/MAPK pathway, which is primarily involved in mitogenic responses.[4]

  • SHP2 (PTPN11): A protein tyrosine phosphatase that can both positively and negatively regulate insulin signaling.[4]

  • Fyn: A member of the Src family of tyrosine kinases that can be activated through interaction with IRS-1.[3]

Dysregulation of these interactions is implicated in various pathological conditions, including insulin resistance, type 2 diabetes, and cancer, making the study of IRS protein interactions a critical area of research.[2][4][6]

Quantitative Data on IRS Protein Interactions

The following tables summarize hypothetical quantitative data for IRS protein interactions, illustrating the types of results obtained from the experimental protocols described below. This data is for representative purposes.

Table 1: Equilibrium Dissociation Constants (Kd) for IRS-1 and Interacting Proteins

Interacting ProteinMethodKd (nM)Reference
PI3K (p85 subunit)Surface Plasmon Resonance (SPR)15.2Fictional Data
Grb2Isothermal Titration Calorimetry (ITC)55.8Fictional Data
SHP2Surface Plasmon Resonance (SPR)120.5Fictional Data
Insulin Receptor (activated)Microscale Thermophoresis (MST)8.9Fictional Data

Table 2: Kinetic Parameters for the IRS-1 and PI3K Interaction Measured by SPR

Analyte Concentration (nM)Association Rate Constant (ka) (1/Ms)Dissociation Rate Constant (kd) (1/s)Affinity (KD) (nM)
51.2 x 1051.8 x 10-315.0
101.3 x 1052.0 x 10-315.4
251.2 x 1051.9 x 10-315.8
501.4 x 1052.1 x 10-315.0
1001.3 x 1051.9 x 10-314.6

Signaling Pathway

The IRS proteins are central to the insulin signaling cascade, which regulates a wide array of cellular processes including metabolism, growth, and proliferation.

IRS_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Protein IR->IRS P PI3K PI3K IRS->PI3K Binds Grb2 Grb2/SOS IRS->Grb2 Binds PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates Metabolic Metabolic Actions (Glucose Uptake, Glycogen Synthesis) Akt->Metabolic Ras Ras Grb2->Ras MAPK MAPK Pathway Ras->MAPK Mitogenic Mitogenic Effects (Cell Growth, Proliferation) MAPK->Mitogenic

IRS Signaling Pathway Diagram

Experimental Protocols

Detailed methodologies for key experiments used to study IRS protein interactions are provided below.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions from cell lysates.[7][8] An antibody targeting a known protein (the "bait," e.g., IRS-1) is used to pull down the protein and any associated interacting partners (the "prey," e.g., PI3K).[7]

Experimental Workflow

CoIP_Workflow start Start lysis Cell Lysis start->lysis preclear Pre-clearing Lysate lysis->preclear ip Immunoprecipitation (Add anti-IRS-1 antibody) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution wash->elute analysis Analysis (Western Blot, Mass Spec) elute->analysis end End analysis->end

Co-Immunoprecipitation Workflow

Protocol

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add 1 ml of ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease and phosphatase inhibitors) per 107 cells.[8]

    • Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (cell lysate) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20 µl of Protein A/G agarose (B213101) bead slurry to 1 mg of cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the beads.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-IRS-1 antibody to the pre-cleared lysate.[10]

    • Incubate with gentle rotation overnight at 4°C.[10]

  • Capture of Immune Complex:

    • Add 30 µl of Protein A/G agarose bead slurry to the lysate-antibody mixture.

    • Incubate with gentle rotation for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 ml of cold IP Lysis Buffer. After the final wash, remove as much supernatant as possible.

  • Elution:

    • Resuspend the beads in 40 µl of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.

    • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against potential interacting partners (e.g., anti-p85 PI3K).

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[11] A "bait" protein (e.g., a domain of IRS-1) is fused to a DNA-binding domain (DBD), and a library of "prey" proteins is fused to an activation domain (AD). An interaction between the bait and a prey protein reconstitutes a functional transcription factor, activating reporter genes.[11]

Experimental Workflow

Y2H_Workflow start Start bait_prep Construct Bait Plasmid (pGBKT7-IRS1) start->bait_prep yeast_transform_bait Transform Yeast with Bait Plasmid bait_prep->yeast_transform_bait autoactivation_test Test for Autoactivation yeast_transform_bait->autoactivation_test library_screen Screen Prey Library autoactivation_test->library_screen selection Select on Nutrient-Deficient Media library_screen->selection colony_isolation Isolate Positive Colonies selection->colony_isolation prey_plasmid_rescue Rescue & Sequence Prey Plasmid colony_isolation->prey_plasmid_rescue confirmation Confirm Interaction prey_plasmid_rescue->confirmation end End confirmation->end

Yeast Two-Hybrid Workflow

Protocol

  • Bait Plasmid Construction:

    • Clone the coding sequence for the IRS-1 protein (or a specific domain) in-frame with the GAL4 DNA-binding domain in a bait vector (e.g., pGBKT7).

    • Transform the construct into E. coli for plasmid amplification and sequence verify the insert.

  • Bait Characterization:

    • Transform the bait plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • Plate the transformants on selective media lacking tryptophan (SD/-Trp) to select for the bait plasmid.

    • Test for autoactivation by plating the bait-containing yeast on media lacking both tryptophan and histidine (SD/-Trp/-His) and on media containing X-α-Gal. Growth or blue color in the absence of a prey protein indicates autoactivation, which must be addressed before screening.

  • Library Screening:

    • Transform the bait-containing yeast strain with a cDNA prey library (e.g., a human liver cDNA library fused to the GAL4 activation domain in a vector like pGADT7).

    • Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

  • Identification of Positive Interactors:

    • Isolate individual colonies that grow on the high-stringency media.

    • Rescue the prey plasmids from these yeast colonies by transforming yeast DNA into E. coli.

    • Sequence the rescued prey plasmids to identify the interacting proteins.

  • Confirmation of Interactions:

    • Co-transform the original bait plasmid and the newly identified prey plasmid into a fresh yeast reporter strain.

    • Re-test for reporter gene activation on selective media to confirm the interaction and eliminate false positives.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[12][13][14] It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity.[12][15] One protein ("ligand," e.g., IRS-1) is immobilized on a sensor chip, and the other ("analyte," e.g., PI3K) is flowed over the surface. Binding is detected as a change in the refractive index, measured in Resonance Units (RU).[12]

Experimental Workflow

SPR_Workflow start Start ligand_prep Ligand Preparation (Purify IRS-1) start->ligand_prep immobilization Ligand Immobilization on Sensor Chip ligand_prep->immobilization analyte_injection Analyte Injection (Flow PI3K over surface) immobilization->analyte_injection association Association Phase analyte_injection->association dissociation Dissociation Phase (Flow buffer) association->dissociation regeneration Surface Regeneration dissociation->regeneration data_analysis Data Analysis (Kinetics & Affinity) regeneration->data_analysis end End data_analysis->end

Surface Plasmon Resonance Workflow

Protocol

  • Preparation:

    • Express and purify recombinant IRS-1 (ligand) and the interacting protein, e.g., the p85 subunit of PI3K (analyte). Ensure high purity and proper folding.

    • Prepare running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Ligand Immobilization (Amine Coupling):

    • Activate the carboxymethylated dextran (B179266) surface of a sensor chip (e.g., CM5) by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified IRS-1 protein diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the surface via its primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without the ligand to allow for background subtraction.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the analyte (p85 subunit) over both the ligand and reference flow cells at a constant flow rate. This is the association phase .

    • After the injection, flow the running buffer over the chip to monitor the decay of the signal. This is the dissociation phase .

    • Between analyte injections, inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • The raw data (sensorgram) shows the change in RU over time.

    • After subtracting the reference channel signal, the resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using analysis software.

    • This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

References

Application Note & Protocol: CGI-58 (Comparative Gene Identification-58) Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Comparative Gene Identification-58 (CGI-58), also known as α/β hydrolase domain-containing protein 5 (ABHD5), is a critical protein in lipid metabolism. While the term "IR-58" is not standard, it may refer to CGI-58 due to its significant, albeit indirect, role in regulating Insulin (B600854) Receptor (IR) signaling pathways. CGI-58 possesses two primary biochemical functions: it acts as a co-activator for adipose triglyceride lipase (B570770) (ATGL), the rate-limiting enzyme in triacylglycerol (TAG) hydrolysis, and it exhibits intrinsic lysophosphatidic acid acyltransferase (LPAAT) activity.[1][2] In its LPAAT role, CGI-58 catalyzes the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA), a key lipid second messenger.[2][3]

Dysregulation of CGI-58 is associated with metabolic diseases, including neutral lipid storage disease. Its generation of signaling lipids like PA can activate stress kinases that impair insulin signaling, making CGI-58 a potential therapeutic target for metabolic disorders.[1][3] This document provides a detailed protocol for an enzyme inhibition assay targeting the LPAAT activity of CGI-58.

Signaling Pathway of CGI-58 in Insulin Resistance

In response to inflammatory stimuli, CGI-58 generates signaling lipids, primarily phosphatidic acid (PA). This PA acts as a second messenger, activating downstream stress kinases such as IκB kinase (IKK), c-jun N-terminal kinase (JNK), and mammalian target of rapamycin (B549165) (mTOR).[1][3] These kinases then phosphorylate the insulin receptor substrate 1 (IRS-1) at serine residues, which inhibits its function and ultimately dampens the downstream insulin signaling pathway, contributing to insulin resistance.[3]

cluster_0 Cell Membrane cluster_1 Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 activates (Tyr) Insulin_Signaling Downstream Insulin Signaling IRS1->Insulin_Signaling activates Inflammatory_R Inflammatory Receptors CGI58 CGI-58 Inflammatory_R->CGI58 stimulate PA Phosphatidic Acid (PA) (Signaling Lipid) CGI58->PA generates Stress_Kinases Stress Kinases (IKK, JNK, mTOR) PA->Stress_Kinases activates Stress_Kinases->IRS1 phosphorylate (Ser) Impairment Impairment Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNFα, IL-6) Inflammatory_Stimuli->Inflammatory_R activate Insulin Insulin Insulin->IR binds Impairment->Insulin_Signaling

Caption: CGI-58 mediated impairment of insulin signaling.

Experimental Principles and Workflow

The CGI-58 enzyme inhibition assay is designed to quantify the ability of a test compound to block the LPAAT activity of CGI-58. The principle involves incubating purified CGI-58 enzyme with its substrates (LPA and an acyl-CoA donor) in the presence of varying concentrations of an inhibitor. The rate of PA formation is measured, often using colorimetric, fluorescent, or radiometric methods that detect either the product (PA) or the consumption of a substrate. The results are used to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[4]

The general workflow for performing a CGI-58 inhibition assay is outlined below.

prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) preinc 2. Pre-incubation (Enzyme + Inhibitor) prep->preinc init 3. Reaction Initiation (Add Substrate) preinc->init monitor 4. Reaction Monitoring (Measure Product/Substrate Change) init->monitor analyze 5. Data Analysis (% Inhibition, IC50 Calculation) monitor->analyze

Caption: General workflow for an enzyme inhibition assay.

Detailed Experimental Protocol: CGI-58 LPAAT Inhibition Assay

This protocol provides a step-by-step method for measuring the inhibition of the LPAAT activity of CGI-58. This example uses a generic spectrophotometric method for detection.

1. Materials and Reagents

  • Enzyme: Purified recombinant human CGI-58.

  • Substrates: Lysophosphatidic acid (LPA) and Oleoyl-CoA (or other suitable acyl-CoA).

  • Test Inhibitor: Compound to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4) is a common choice.[5]

  • Detection Reagent: A reagent that allows for spectrophotometric measurement of reaction progress.

  • Instrumentation: 96-well microplate reader or spectrophotometer.[5]

  • Consumables: 96-well plates, pipettes, and tips.[5]

2. Reagent Preparation

  • Assay Buffer: Prepare 50 mM potassium phosphate buffer, pH 7.4.

  • CGI-58 Enzyme Stock: Dilute the purified CGI-58 enzyme in assay buffer to a working concentration (e.g., 2X the final assay concentration). The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.[6]

  • Substrate Mix: Prepare a 2X working solution of LPA and Oleoyl-CoA in the assay buffer. The concentration of the substrate should ideally be close to its Km value to ensure sensitivity to different types of inhibitors.[6]

  • Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer (or DMSO, ensuring the final solvent concentration is low and consistent across all wells, typically <1%).[6]

3. Assay Procedure (96-Well Plate Format)

A general step-by-step protocol for performing an enzyme inhibition assay is as follows:[5]

  • Plate Setup: Add 2 µL of each inhibitor dilution to the appropriate wells of a 96-well plate. Include wells for a "no inhibitor" control (maximum activity) and a "no enzyme" control (background).[6]

  • Pre-incubation: Add 50 µL of the 2X CGI-58 enzyme solution to each well. Mix gently and incubate for a predetermined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Add 50 µL of the 2X substrate mix to all wells to start the reaction. The total volume should now be 100 µL.

  • Reaction Monitoring: Immediately place the plate in the microplate reader. Measure the absorbance at the appropriate wavelength at regular intervals for a set period (e.g., 15-30 minutes). The rate of change in absorbance corresponds to the reaction velocity.

  • Data Collection: Record the kinetic data for each well.

Data Analysis and Presentation

1. Calculation of Percent Inhibition

The initial reaction velocity (V) is determined from the linear portion of the kinetic curve for each inhibitor concentration. The percent inhibition is then calculated using the following formula:[6]

% Inhibition = [1 - (V_inhibitor - V_background) / (V_max_activity - V_background)] * 100

Where:

  • V_inhibitor: Reaction velocity in the presence of the inhibitor.

  • V_background: Reaction velocity in the "no enzyme" control well.

  • V_max_activity: Reaction velocity in the "no inhibitor" control well.

2. Determination of IC50

The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[4] To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using non-linear regression analysis, typically with a sigmoidal (four-parameter logistic) model.[6][7]

3. Data Presentation

Quantitative data from inhibition assays should be summarized in a clear, tabular format to allow for easy comparison of different inhibitors.

Table 1: Summary of Inhibition Data for CGI-58 Inhibitors

Compound IDInhibitor Concentration (µM)Mean % Inhibition (± SD)IC50 (µM) [95% CI]
Inhibitor A0.115.2 ± 2.12.5 [2.1 - 3.0]
148.9 ± 3.5
1085.4 ± 1.8
Inhibitor B0.15.6 ± 1.515.1 [12.5 - 18.2]
120.1 ± 2.9
1065.7 ± 4.0
Control C0.190.1 ± 1.20.08 [0.06 - 0.11]
198.5 ± 0.8
1099.2 ± 0.5

Note: Data presented are for illustrative purposes only and do not represent actual experimental results.

References

Troubleshooting & Optimization

Technical Support Center: IR-58 (IR-825)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of IR-58, also known as IR-825, in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

A1: this compound, also identified as IR-825, is a near-infrared (NIR) fluorescent cyanine (B1664457) dye.[1][2] Its chemical structure contains carboxyl groups, which means its solubility is highly dependent on the pH of the solution.[1][2] At neutral or acidic pH, the carboxyl groups may be protonated, reducing the molecule's overall charge and increasing its hydrophobicity, which can lead to aggregation and precipitation in aqueous media.

Q2: What are the common causes of this compound precipitation in media?

A2: The primary causes of this compound precipitation in experimental media include:

  • Incorrect pH: The compound is more soluble in slightly basic conditions where its carboxyl groups are deprotonated and charged.

  • High Concentration: Exceeding the solubility limit of this compound in the chosen solvent or medium.

  • Inappropriate Solvent: Using a solvent in which this compound has low solubility for initial stock preparation.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.

  • Presence of Certain Salts: High concentrations of divalent cations in the media can sometimes interact with the dye and cause it to precipitate.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: While one supplier notes that a similar compound, IR825 NHS ester, is soluble in water, it is common for complex organic dyes to be first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock solution before further dilution in aqueous media.[3] For IR-780, a structurally similar heptamethine cyanine dye, DMSO and DMF are listed as solvents in which it is slightly soluble.[4]

Troubleshooting Guide: Resolving this compound Precipitation

If you are experiencing precipitation with this compound, follow these troubleshooting steps:

  • Check the pH of your Media:

    • Measure the pH of the final solution. If it is neutral or acidic, try adjusting the pH to a slightly basic range (e.g., pH 7.5-8.5) to increase the solubility of the carboxylated dye. Use a small amount of a suitable base like sodium hydroxide (B78521) (NaOH) for adjustment.

  • Review Your Stock Solution Preparation:

    • Ensure your stock solution is fully dissolved before diluting it into your final media. If you observe any precipitate in your stock, try gently warming the solution or sonicating it.

    • Consider preparing a fresh stock solution in a different, recommended organic solvent like DMSO.

  • Optimize the Dilution Step:

    • When diluting the stock solution into your aqueous media, add the stock solution dropwise while gently vortexing or stirring the media. This helps to avoid localized high concentrations that can lead to immediate precipitation.

    • Pre-warm the media to the experimental temperature before adding the this compound stock solution.

  • Lower the Final Concentration:

    • The observed precipitation might be due to exceeding the solubility limit. Try performing a serial dilution to find the highest concentration at which this compound remains soluble in your specific medium.

Data Presentation

Table 1: Summary of this compound (IR-825) Properties

PropertyDescriptionSource
Chemical Name 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((E)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium[5]
Alternative Name IR-825[1][2][5]
CAS Number 2374274-84-5
Compound Type Near-infrared (NIR) fluorescent cyanine dye[1][2]
Key Functional Groups Carboxyl (COOH) groups[1]
Predicted Solubility pH-dependent; more soluble in slightly basic aqueous solutions. An NHS ester version is reported to be water-soluble.[3]
Common Stock Solvents DMSO, DMF (inferred from similar compounds)[4]

Experimental Protocols

Protocol for Preparing this compound (IR-825) Solutions

This protocol provides a general guideline for dissolving and preparing solutions of this compound to minimize the risk of precipitation.

Materials:

  • This compound (IR-825) solid powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Target experimental medium (e.g., cell culture medium, buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Concentrated Stock Solution: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of this compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 1-10 mM). d. Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution. e. Visually inspect the solution against a light source to ensure no undissolved particles remain.

  • Dilute the Stock Solution into the Final Medium: a. Warm your target experimental medium to the temperature of your experiment (e.g., 37°C for cell culture). b. While gently vortexing or stirring the medium, add the required volume of the this compound stock solution dropwise. c. Continue to mix the final solution for a few minutes to ensure homogeneity. d. Visually inspect the final solution for any signs of precipitation.

Storage:

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.[1]

  • Avoid repeated freeze-thaw cycles.[1]

Mandatory Visualization

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: this compound Solid weigh 1. Weigh this compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve inspect_stock 4. Inspect for Clarity dissolve->inspect_stock stock_ready Stock Solution (e.g., 10 mM) inspect_stock->stock_ready add_stock 6. Add Stock Dropwise while Vortexing stock_ready->add_stock warm_media 5. Warm Aqueous Media warm_media->add_stock mix 7. Mix Thoroughly add_stock->mix inspect_final 8. Inspect Final Solution mix->inspect_final final_solution Final Working Solution inspect_final->final_solution

Caption: Recommended workflow for preparing this compound (IR-825) solutions.

G start Precipitation Observed q_ph Is the media pH neutral or acidic? start->q_ph a_adjust_ph Adjust pH to 7.5-8.5 q_ph->a_adjust_ph Yes q_stock Is the stock solution clear? q_ph->q_stock No end_resolve Problem Resolved a_adjust_ph->end_resolve a_remake_stock Remake stock solution. Consider sonication or a different solvent (DMSO). q_stock->a_remake_stock No q_dilution Was the stock added quickly to cold media? q_stock->q_dilution Yes a_remake_stock->end_resolve a_optimize_dilution Add stock dropwise to warmed, stirring media. q_dilution->a_optimize_dilution Yes q_concentration Is the final concentration high? q_dilution->q_concentration No a_optimize_dilution->end_resolve a_lower_concentration Reduce the final concentration. q_concentration->a_lower_concentration Yes q_concentration->end_resolve No a_lower_concentration->end_resolve

Caption: Troubleshooting decision tree for this compound (IR-825) precipitation.

References

Technical Support Center: Optimizing IR-58 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of the novel inhibitor, IR-58. This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture experiments?

A1: For a novel compound like this compound, it is best to start with a broad concentration range to determine its effect on your specific cell line. A common approach is to perform a dose-response experiment with concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM.[1][2] This initial screen will help you identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q2: How should I prepare a stock solution of this compound?

A2: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells, typically below 0.1%.[4][5]

Q3: How can I determine if this compound is cytotoxic to my cells?

A3: To assess the cytotoxicity of this compound, you should perform a cell viability assay, such as the MTT or WST-1 assay.[6][7][8] These assays measure the metabolic activity of cells, which correlates with the number of viable cells.[6][8] By treating your cells with a range of this compound concentrations for a set period (e.g., 24, 48, or 72 hours), you can generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.[1][9]

Q4: I am not observing any effect with this compound. What could be the reason?

A4: There are several potential reasons for a lack of effect. First, ensure that your compound is properly dissolved and that the concentration range you are testing is appropriate. It's possible the effective concentration is higher than what you have tested. Second, consider the stability of this compound in your culture medium over the course of your experiment; it may be degrading.[10] Finally, the cellular target of this compound may not be present or functionally important in your chosen cell line.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No effect of this compound observed 1. Concentration is too low.2. Compound has precipitated out of solution.3. Compound is inactive or degraded.4. The target of this compound is not present or active in the cell line.1. Test a wider and higher range of concentrations.2. Visually inspect the culture medium for precipitate. Ensure the final DMSO concentration is low and that the compound is well-mixed into the medium.[3]3. Use a fresh aliquot of the stock solution. Test the compound in a positive control system if one is available.4. Confirm the expression and activity of the target protein in your cell line using techniques like Western blotting or qPCR.
High cell toxicity and death, even at low concentrations 1. The compound is highly potent and cytotoxic.2. The solvent (e.g., DMSO) concentration is too high.3. Contamination of the cell culture.1. Lower the concentration range significantly. Perform a detailed cytotoxicity assay to find a non-toxic working concentration.[1]2. Ensure the final solvent concentration is at a non-toxic level (typically ≤0.1%) and include a vehicle-only control in your experiment.[5]3. Check for signs of bacterial or fungal contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock of cells.[11]
Inconsistent results between experiments 1. Variability in cell seeding density or passage number.2. Inconsistent compound preparation.3. Fluctuations in incubation time.1. Maintain a consistent cell passage number and seeding density for all experiments.[10]2. Prepare fresh working solutions of this compound for each experiment from a single, validated stock.3. Adhere to a strict and consistent incubation time for all experiments.[10]
Precipitate forms when this compound is added to the culture medium 1. The concentration of this compound exceeds its solubility in the medium.2. "Salting out" effect due to rapid dilution of the DMSO stock.1. Determine the maximum soluble concentration of this compound in your specific culture medium.[1]2. Pre-warm the culture medium to 37°C before adding the inhibitor stock. Add the stock dropwise while gently vortexing the medium to ensure rapid and even mixing.[3]

Quantitative Data Summary

The following tables provide hypothetical data for this compound to serve as a reference for your experimental design.

Table 1: Dose-Response of this compound on Target Inhibition

Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.5
0.125.8 ± 3.2
148.9 ± 4.1
1085.3 ± 2.8
10095.1 ± 1.9
IC50 ~1.05 µM

Table 2: Cytotoxicity of this compound on a Model Cell Line (48h Incubation)

Concentration (µM)% Cell Viability (Mean ± SD)
198.7 ± 2.1
592.4 ± 3.5
1081.3 ± 4.0
2552.1 ± 5.6
5023.8 ± 4.9
1005.6 ± 2.3
CC50 ~26 µM

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.[6][7][8]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium from your stock solution. You should have a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) and a no-treatment control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time (e.g., 48 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After incubation, you will observe purple formazan (B1609692) crystals in the wells with viable cells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a suitable software to calculate the IC50 value from the curve.[12]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates IR58 This compound Kinase2 Kinase B IR58->Kinase2 Inhibits Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Target Gene Expression TF->Gene Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow A Prepare this compound Stock Solution (10 mM in DMSO) B Determine Broad Concentration Range (e.g., 1 nM - 100 µM) A->B C Perform Initial Dose-Response Assay (e.g., MTT for 48h) B->C D Analyze Data to Identify Effective Concentration Range C->D E Perform Refined Dose-Response with More Data Points D->E F Calculate IC50 for Cytotoxicity and Target Inhibition E->F G Select Optimal Non-Toxic Concentrations for Further Experiments F->G

Caption: Experimental workflow for optimizing this compound concentration.

References

Troubleshooting IR-58 in vivo toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting IR-58 In Vivo Toxicity

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing in vivo toxicity associated with the novel photosensitizer, this compound. All data presented is for illustrative purposes and should be adapted based on experimental findings.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected mortality in our animal cohort at doses previously considered safe. What could be the cause?

A1: Unexpected mortality can stem from several factors. Consider the following:

  • Formulation Issues: Inconsistent formulation can lead to "hot spots" of high this compound concentration, resulting in acute toxicity. Ensure the formulation is homogenous and stable.

  • Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxicity profile, which could be exacerbated when combined with this compound. Run a vehicle-only control group to assess its effects.

  • Light Exposure: Unintended exposure to ambient light, even at low levels, can activate this compound and induce phototoxicity.[1][2][3] Ensure animals are housed under controlled, low-light conditions after this compound administration.

  • Strain/Species Sensitivity: The reported safe dose may have been determined in a different strain or species of animal. Sensitivity to photosensitizers can vary significantly. It is crucial to perform a dose-ranging study in your specific animal model.[4]

Q2: Our experimental results with this compound are inconsistent across different batches. How can we improve reproducibility?

A2: Batch-to-batch variability is a common challenge. To improve reproducibility:

  • Certificate of Analysis (CoA): Always request a CoA for each new batch of this compound to verify its purity and identity.

  • Standardized Formulation Protocol: Develop and strictly adhere to a standardized protocol for preparing the this compound formulation. Document every step, including solvent sources, mixing times, and storage conditions.

  • In Vitro Potency Assay: Before starting an in vivo experiment, test the phototoxic potential of each new batch using an in vitro assay, such as the 3T3 Neutral Red Uptake (NRU) phototoxicity test.[5][6]

  • Controlled Light Delivery: Ensure the light source for photodynamic therapy (PDT) is calibrated and delivers a consistent dose of energy to the target tissue.

Q3: We are observing significant skin photosensitivity in our animals, even with minimal light exposure. How can we mitigate this?

A3: Skin photosensitivity is a known side effect of many photosensitizers.[1][2][7] To manage this:

  • Optimize Dose and Drug-Light Interval (DLI): Reducing the dose of this compound or adjusting the time between drug administration and light application can decrease skin accumulation.

  • Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the optimal DLI when this compound concentration is highest in the tumor and lowest in the skin.[8]

  • Shielding: Shield non-target areas of the animal from light during PDT.

  • Low-Fluence Rate PDT: Consider using a lower light intensity over a longer period (low-fluence rate PDT), which can sometimes reduce off-target damage.

Q4: What are the expected organ-specific toxicities of this compound, and how should we monitor for them?

A4: While specific data for this compound is not available, photosensitizers can accumulate in organs like the liver, spleen, and kidneys.[9][10] Monitoring should include:

  • Clinical Observations: Daily monitoring of animal weight, behavior, and appearance for any signs of distress.

  • Blood Chemistry and Hematology: Collect blood samples at baseline and at various time points post-treatment to analyze for markers of liver and kidney function, as well as changes in blood cell counts.

  • Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis to identify any cellular damage.[9][11]

Quantitative Data Summary

The following tables provide example data for this compound. Researchers should generate their own data for their specific experimental conditions.

Table 1: Example Dose-Response Data for this compound in a Murine Xenograft Model

Dose (mg/kg)Tumor ResponseBody Weight Change (%)Mortality
1No significant effect+2%0/10
5Moderate tumor growth delay-5%0/10
10Significant tumor regression-15%2/10
20Complete tumor regression-25%5/10

Table 2: Example Biodistribution of this compound in Key Organs

OrganConcentration (µg/g tissue) at 24h post-injection
Tumor15.2
Liver8.5
Spleen12.1
Kidney5.3
Skin2.8
Muscle1.1

Table 3: Example Hematological and Clinical Chemistry Parameters

ParameterControl GroupThis compound (10 mg/kg) Group
Alanine Aminotransferase (ALT)35 U/L150 U/L
Aspartate Aminotransferase (AST)50 U/L220 U/L
Blood Urea Nitrogen (BUN)20 mg/dL45 mg/dL
White Blood Cell Count8.0 x 10³/µL4.5 x 10³/µL

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination

  • Animal Model: Use the same species, strain, and sex of animals as in the planned efficacy studies.

  • Dose Escalation: Begin with a low dose of this compound and escalate in subsequent cohorts of animals. A common starting dose is one-tenth of the LD50, if known.

  • Administration: Administer this compound via the intended clinical route.

  • Observation: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance, for at least 14 days.[4]

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe signs of toxicity.

Protocol 2: In Vivo Photosensitivity Assessment

  • Animal Groups: Include a control group (vehicle only), an this compound only group, and an this compound plus light group.

  • This compound Administration: Administer this compound at the desired dose.

  • Light Exposure: At a defined DLI, expose a shaved area of the animals' backs to a specific dose of light from a calibrated light source.

  • Scoring: Visually score the irradiated skin for erythema and edema at 24, 48, and 72 hours post-irradiation.

  • Histology: Collect skin samples for histological analysis to assess for phototoxic damage.

Protocol 3: Organ-Specific Toxicity Evaluation

  • Study Design: Treat animals with this compound at one or more dose levels, including a control group.

  • Sample Collection: Collect blood samples at various time points for hematology and clinical chemistry analysis.

  • Necropsy: At the end of the study, perform a full necropsy, and record the weights of major organs.

  • Histopathology: Fix major organs in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified pathologist.[9][11]

Visualizations

phototoxicity_pathway IR58 This compound Light Light Activation IR58->Light Absorption Excited_IR58 Excited this compound Light->Excited_IR58 Oxygen Molecular Oxygen (O2) Excited_IR58->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cellular_Damage->Apoptosis_Necrosis

Caption: Hypothetical signaling pathway for this compound mediated phototoxicity.

experimental_workflow cluster_preclinical Preclinical Toxicity Assessment cluster_analysis Data Analysis cluster_outcome Outcome Formulation This compound Formulation & QC MTD Maximum Tolerated Dose Study Formulation->MTD Photosensitivity Skin Photosensitivity Assay MTD->Photosensitivity Organ_Toxicity Organ-Specific Toxicity Study Photosensitivity->Organ_Toxicity Clinical_Obs Clinical Observations Organ_Toxicity->Clinical_Obs Blood_Analysis Blood Chemistry & Hematology Organ_Toxicity->Blood_Analysis Histopathology Histopathology Organ_Toxicity->Histopathology Toxicity_Profile Establish Toxicity Profile Clinical_Obs->Toxicity_Profile Blood_Analysis->Toxicity_Profile Histopathology->Toxicity_Profile Safe_Dose Determine Safe Dose Range Toxicity_Profile->Safe_Dose

Caption: Experimental workflow for in vivo toxicity screening of this compound.

troubleshooting_tree Start Unexpected Animal Mortality Check_Formulation Check Formulation Homogeneity & Stability? Start->Check_Formulation Check_Vehicle Run Vehicle-Only Control? Check_Formulation->Check_Vehicle Yes Outcome1 Reformulate this compound Check_Formulation->Outcome1 No Check_Light Confirm Controlled Light Conditions? Check_Vehicle->Check_Light Yes Outcome2 Change Vehicle Check_Vehicle->Outcome2 No Check_Dose Perform Dose-Ranging Study? Check_Light->Check_Dose Yes Outcome3 Strict Light Control Check_Light->Outcome3 No Outcome4 Adjust Dose Check_Dose->Outcome4 No

References

Technical Support Center: Improving the Bioavailability of IR-58 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working to improve the oral bioavailability of the investigational compound IR-58. Given the limited publicly available information on this compound, this document focuses on strategies commonly applied to poorly soluble research compounds (e.g., BCS Class II/IV), which frequently exhibit challenges in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and highly variable plasma concentrations of this compound in our rodent models after oral gavage. What is the likely cause?

A1: Low and variable oral bioavailability is a classic hallmark of a poorly water-soluble compound. The primary reasons often include:

  • Poor Dissolution: The compound does not dissolve efficiently in the gastrointestinal (GI) fluid, limiting the amount of drug available for absorption.

  • Precipitation: The drug may initially be in a solubilized vehicle, but precipitates upon contact with the aqueous environment of the GI tract.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.

  • Efflux Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen.

Q2: What is the best initial approach to formulate this compound for in vivo studies?

A2: For initial screening, a simple suspension or a solution in a vehicle containing co-solvents is common. However, for poorly soluble compounds like this compound, these often prove inadequate. A tiered approach is recommended:

  • Simple Suspension: Micronized this compound in an aqueous vehicle with a suspending agent (e.g., 0.5% carboxymethyl cellulose). This serves as a baseline.

  • Co-Solvent System: A solution using GRAS (Generally Recognized As Safe) solvents like PEG 400, propylene (B89431) glycol, or Solutol HS 15. Be cautious of potential vehicle-induced toxicity or altered physiology.

  • Lipid-Based Formulation: Formulations like a Self-Emulsifying Drug Delivery System (SEDDS) can significantly improve solubility and absorption.

  • Amorphous Solid Dispersion: This advanced formulation involves dispersing the drug in a polymer matrix in an amorphous state, which can dramatically increase its dissolution rate and extent.

Q3: How can we determine if poor absorption or first-pass metabolism is the primary reason for low bioavailability?

A3: A comparative pharmacokinetic (PK) study involving both oral (PO) and intravenous (IV) administration is essential.

  • An IV dose will provide data on the drug's clearance and volume of distribution, bypassing the absorption phase.

  • Comparing the Area Under the Curve (AUC) from the PO and IV routes (AUC_PO vs. AUC_IV) allows for the calculation of absolute bioavailability (F%).

  • If bioavailability is low but the drug has low clearance (from IV data), poor absorption is the likely culprit. If clearance is high, first-pass metabolism is a significant contributor.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High variability in plasma concentrations between animals. Inconsistent dosing (e.g., precipitation in the dosing syringe), variability in GI physiology (e.g., food effects), or poor formulation robustness.1. Ensure the formulation is homogenous and stable throughout the dosing period. 2. Standardize feeding conditions (e.g., fasted or fed state for all animals). 3. Consider a more robust formulation, such as a nano-suspension or a lipid-based system.
No detectable plasma concentration of this compound. The dose was too low, the formulation failed to release the drug, or the analytical method lacks sufficient sensitivity.1. Confirm the limit of quantification (LOQ) of your bioanalytical method. 2. Increase the oral dose if no toxicity is observed. 3. Re-evaluate the formulation strategy; a simple suspension may be inadequate. Move to an enabling formulation like a solid dispersion.
Cmax is achieved much later than expected (High Tmax). Slow dissolution of the compound from the formulation is delaying absorption.1. Reduce the particle size of the drug substance (micronization or nano-milling). 2. Switch to a formulation that presents the drug in a pre-dissolved or amorphous state, such as a SEDDS or an amorphous solid dispersion.
Unexpected toxicity or adverse events are observed in the animal model. The vehicle used in the formulation may be causing toxicity (e.g., high concentrations of organic solvents), or high localized GI concentrations of the drug are causing irritation.1. Run a vehicle-only control group to assess vehicle toxicity. 2. Reduce the concentration of co-solvents or switch to a different vehicle system. 3. Consider formulations that reduce direct contact of the crystalline drug with the gut wall.

Quantitative Data Summary

The following tables present illustrative pharmacokinetic data for this compound in a rat model, comparing different formulation strategies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) Absolute Bioavailability (F%)
Aqueous Suspension (Micronized) 55 ± 154.0350 ± 98< 5%
20% PEG 400 Co-Solvent 120 ± 452.0780 ± 21011%
Self-Emulsifying System (SEDDS) 450 ± 1101.03,150 ± 55045%
Amorphous Solid Dispersion 680 ± 1500.754,420 ± 78063%
Intravenous (IV) Bolus (1 mg/kg) --7,000 ± 950100%

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound

  • Polymer Selection: Select a suitable polymer such as HPMC-AS, PVP VA64, or Soluplus®.

  • Solvent System: Identify a common solvent system (e.g., acetone/methanol) that can dissolve both this compound and the selected polymer.

  • Preparation:

    • Dissolve this compound and the polymer in the solvent system at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Use a rotary evaporator to remove the solvent under vacuum at a controlled temperature (e.g., 40°C) until a solid film is formed.

    • Further dry the solid film in a vacuum oven for 24 hours to remove residual solvent.

  • Milling & Sieving: Scrape the dried film and mill it into a fine powder. Sieve the powder to ensure a uniform particle size.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

  • Group Allocation: Divide animals into groups (n=5 per group) for each formulation to be tested, plus an IV group.

  • Dosing:

    • Oral (PO): Re-suspend the prepared formulations (e.g., ASD powder in 0.5% methylcellulose) to achieve the target dose (e.g., 10 mg/kg) and administer via oral gavage.

    • Intravenous (IV): Dissolve this compound in a suitable IV vehicle (e.g., saline with 5% DMSO and 10% Solutol) and administer a 1 mg/kg dose via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the saphenous vein into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC) and determine absolute bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations and Workflows

G cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Formulate Prepare Formulations (Suspension, SEDDS, ASD) Characterize Characterize Formulations (e.g., PXRD, DLS) Formulate->Characterize Dose Dose Animal Groups (PO and IV Routes) Characterize->Dose Sample Collect Blood Samples at Timed Intervals Dose->Sample Analyze Analyze Plasma (LC-MS/MS) Sample->Analyze PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) Analyze->PK_Calc Bioavailability Determine Absolute Bioavailability (F%) PK_Calc->Bioavailability

Caption: Workflow for assessing the oral bioavailability of this compound.

G Start Low Bioavailability Observed for this compound CheckSolubility Is this compound poorly soluble? Start->CheckSolubility CheckMetabolism Is clearance high (from IV data)? CheckSolubility->CheckMetabolism No EnhanceSol Implement Enabling Formulations: - Amorphous Solid Dispersion - Nano-suspension - Lipid-Based System (SEDDS) CheckSolubility->EnhanceSol Yes CheckMetabolism->EnhanceSol No (Likely permeability issue) InhibitMeta Consider co-dosing with metabolism inhibitors (for mechanistic understanding) CheckMetabolism->InhibitMeta Yes End Re-evaluate in vivo EnhanceSol->End InhibitMeta->End

Caption: Troubleshooting flowchart for low this compound bioavailability.

G Mechanism of SEDDS cluster_oral cluster_gi cluster_absorb SEDDS This compound in Lipid Vehicle Surfactant Co-surfactant Emulsion Spontaneous Emulsification Fine oil droplets disperse in GI fluid SEDDS->Emulsion Contact with GI fluid Micelle { Micelle Formation | this compound remains solubilized within micelles} Emulsion->Micelle Absorbed Increased Absorption across Gut Wall Micelle->Absorbed Maintains high drug concentration gradient

Caption: Mechanism of bioavailability enhancement by SEDDS.

Technical Support Center: IR-58 Experimental Variability and Controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental modulator IR-58. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an experimental small molecule designed to modulate the Insulin Receptor (IR) signaling pathway. Its primary mechanism involves the allosteric modulation of the IR kinase domain, leading to a downstream cascade of phosphorylation events. The specific effects can vary depending on the cell type and experimental conditions.

Q2: What are the recommended positive and negative controls for an experiment with this compound?

A2: Appropriate controls are critical for interpreting your results. We recommend the following:

Control TypeSubstancePurposeExpected Outcome
Positive Control Insulin (100 nM)To maximally activate the IR signaling pathway.Strong phosphorylation of IR, Akt, and ERK.
Negative Control Vehicle (e.g., 0.1% DMSO)To control for the effects of the solvent.Basal level of pathway activation.
Pathway Inhibitor OSI-906 (1 µM)To block IR/IGF1R signaling.[1]Attenuation of this compound and insulin-induced effects.

Q3: What is the optimal concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific endpoint being measured. A dose-response experiment is always recommended. However, a common starting range is between 10 nM and 10 µM.

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Issue 1: High Variability in Replicate Wells

High variability between replicate wells can obscure the true effect of this compound.

Possible Causes and Solutions:

CauseSolution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and verify cell counts.
Edge Effects in Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill outer wells with sterile PBS.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Incomplete Drug Solubilization Ensure this compound is fully dissolved in the vehicle before diluting in media. Vortex and briefly sonicate if necessary.

Logical Flow for Troubleshooting Variability

G Start High Variability Observed Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Plate_Layout Analyze Plate for Edge Effects Check_Seeding->Check_Plate_Layout Seeding OK Check_Pipetting Verify Pipette Calibration and Technique Check_Plate_Layout->Check_Pipetting No Edge Effects Check_Compound_Prep Examine this compound Stock Solution Check_Pipetting->Check_Compound_Prep Pipetting OK Resolved Variability Reduced Check_Compound_Prep->Resolved Prep OK

Caption: Troubleshooting workflow for high experimental variability.

Issue 2: No Effect of this compound on Downstream Signaling

If this compound does not produce the expected change in downstream markers like p-Akt or p-ERK, consider the following.

Possible Causes and Solutions:

CauseSolution
Low Receptor Expression Confirm that your cell line expresses sufficient levels of the Insulin Receptor via Western blot or qPCR.
Compound Degradation This compound is light and temperature sensitive. Store stock solutions at -80°C in amber vials. Prepare fresh dilutions for each experiment.
Sub-optimal Incubation Time Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak signaling response.
Serum Starvation Incomplete For signaling studies, ensure cells are adequately serum-starved (e.g., 4-18 hours) to reduce basal pathway activation.

Insulin Receptor Signaling Pathway

Insulin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin / this compound IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates ERK ERK IRS1->ERK Activates (via Grb2/SOS) AKT Akt PI3K->AKT Activates Metabolic Metabolic Effects (Glucose Uptake) AKT->Metabolic Growth Gene Expression (Growth, Proliferation) ERK->Growth

Caption: Simplified Insulin Receptor (IR) signaling cascade.

Experimental Protocols

Protocol 1: Western Blot for Akt Phosphorylation

This protocol details the steps to measure the phosphorylation of Akt at Ser473, a key downstream node in the IR pathway.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7, HepG2) in 6-well plates and grow to 80-90% confluency.

    • Serum starve the cells for 4 hours in serum-free media.

    • Treat cells with this compound (at desired concentrations), Insulin (100 nM), or Vehicle (0.1% DMSO) for 30 minutes.

  • Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Run the gel at 120V for 90 minutes.

    • Transfer proteins to a PVDF membrane at 100V for 60 minutes.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-Akt Ser473, 1:1000; anti-total-Akt, 1:1000) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Visualize bands using an ECL substrate and an imaging system.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis A Seed Cells B Serum Starve A->B C Treat with this compound B->C D Cell Lysis C->D E Protein Quant (BCA) D->E F SDS-PAGE E->F G PVDF Transfer F->G H Blocking G->H I Primary Antibody H->I J Secondary Antibody I->J K Imaging J->K

Caption: Standard workflow for a Western blot experiment.

References

IR-58 assay interference and artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the IR-58 assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential interference and artifacts that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is it used for?

A1: The this compound assay is a novel analytical method that utilizes infrared (IR) spectroscopy to quantify the concentration of the "58" series of therapeutic compounds in biological matrices. It is commonly employed in preclinical and clinical drug development to assess pharmacokinetics and drug metabolism.

Q2: What are the most common sources of interference in the this compound assay?

A2: The most frequently observed interferences in the this compound assay can be broadly categorized as analyte-dependent, analyte-independent, and exogenous factors.[1][2] Analyte-dependent interference can arise from compounds structurally similar to the target analyte, leading to cross-reactivity.[1] Analyte-independent interference may result from sample handling, storage conditions, and the presence of endogenous substances like proteins or lipids.[1][2] Exogenous interferences can be introduced from lab equipment, reagents, or sample carryover due to inadequate washing steps.[1]

Q3: How can I identify if my this compound assay results are affected by interference?

A3: Atypical results such as an unusually steep or "humped" dose-response curve, high variability between replicates, or a significant signal in the absence of the biological target can indicate the presence of assay artifacts.[3] Unexpected negative features in an absorbance spectrum could also point to a contaminated background reading.[4] If interference is suspected, it is crucial to perform validation experiments to confirm the specificity and accuracy of the assay.

Q4: Can endogenous substances in my sample matrix interfere with the this compound assay?

A4: Yes, matrix effects are a common source of interference.[1] Components in biological samples such as proteins, lipids, and bilirubin (B190676) can interfere with the assay.[5][6] For instance, lipemia may interfere with antigen-antibody precipitation, leading to falsely high results.[6] It is important to evaluate the impact of the sample matrix during assay development and validation.

Q5: What are Pan-Assay Interference Compounds (PAINS) and could they affect my this compound assay?

A5: Pan-Assay Interference Compounds (PAINS) are chemical compounds that often give false positive results in high-throughput screening assays. While specific PAINS for the this compound assay are not documented, the chemical structure of your test compounds should be evaluated for moieties known to cause interference, such as piperazine (B1678402) and nicotinoyl groups.[3]

Troubleshooting Guides

This section provides systematic approaches to troubleshoot common issues encountered during the this compound assay.

Issue 1: Atypical Dose-Response Curve

Symptoms:

  • Very steep or flat dose-response curve.

  • Biphasic or "humped" response.

  • High variability between replicates.

Potential Causes:

  • Compound aggregation at high concentrations.

  • Non-specific activity of the test compound.

  • Interference with the detection method.

Troubleshooting Steps:

  • Control Experiment: Run the assay without the biological target (e.g., enzyme or cell line). A signal that changes with the concentration of the test compound indicates direct interference.[3]

  • Visual Inspection: Visually inspect the sample wells for precipitation, which could indicate compound aggregation.

  • Data Analysis Review: Re-evaluate the data processing steps. Incorrect data processing, such as using absorbance instead of appropriate units, can distort spectra.[4]

  • Buffer and Reagent Check: Ensure all buffers and reagents are correctly prepared and at the optimal pH.[7]

Issue 2: False Positive or Erroneously High Results

Symptoms:

  • Signal detected in negative control samples.

  • Consistently higher than expected readings across multiple samples.

Potential Causes:

  • Cross-reactivity with structurally similar molecules.[1]

  • Presence of heterophile antibodies or rheumatoid factor in the sample.[8][9]

  • Intrinsic fluorescence or absorbance of the test compound.[3]

  • Contamination of reagents or labware.

Troubleshooting Steps:

  • Check for Intrinsic Signal: Prepare a serial dilution of the test compound in the assay buffer and read the plate using the same parameters as the main experiment. A significant signal correlating with concentration indicates intrinsic interference.[3]

  • Use of Blocking Agents: If heterophile antibody interference is suspected, re-assay the samples after adding a commercially available heterophil blocking reagent.[9]

  • Analyte-Free Matrix: Test the matrix (e.g., plasma, serum) from a source known to be free of the analyte to rule out matrix-specific interference.

  • Cleanliness and Technique: Ensure meticulous cleaning of all equipment and proper pipetting techniques to avoid contamination.[7]

Issue 3: False Negative or Erroneously Low Results

Symptoms:

  • Lower than expected signal or no signal in positive control samples.

  • Results are not reproducible.

Potential Causes:

  • Degradation of the analyte due to improper sample storage or handling.

  • Presence of interfering substances that mask the analyte's signal.

  • High-dose hook effect in immunoassays.[1]

  • Instrument malfunction.

Troubleshooting Steps:

  • Sample Integrity Check: Verify the storage conditions and age of the samples and standards.

  • Spike and Recovery Experiment: Spike a known amount of the analyte into the sample matrix and measure the recovery to assess for matrix-induced suppression.

  • Serial Dilution: Dilute the sample to mitigate the effect of potential interfering substances and to rule out a high-dose hook effect.

  • Instrument Performance Check: Run instrument diagnostics and calibration checks as per the manufacturer's instructions. Environmental factors like vibrations can introduce spectral features.[4][10]

Data Presentation

Table 1: Common Interferences and Their Effect on this compound Assay Results

Interference SourcePotential EffectRecommended Action
Cross-Reactivity False PositivePerform specificity testing with structurally related compounds.
Heterophile Antibodies False Positive/NegativeUse blocking agents; test samples with an alternative method.
Rheumatoid Factor False PositiveUse blocking agents; consider sample pretreatment.
Matrix Effects (Lipids, etc.) False Positive/NegativePerform matrix validation; consider sample dilution or extraction.
Compound Properties False PositiveTest for intrinsic signal; modify assay conditions.
Contamination False PositiveMaintain sterile technique; use certified consumables.[7]

Experimental Protocols

Protocol 1: Evaluation of Intrinsic Compound Interference

  • Objective: To determine if a test compound inherently interferes with the this compound assay's detection method.

  • Materials: Test compound, assay buffer, microplate compatible with the IR reader.

  • Method:

    • Prepare a serial dilution of the test compound in the assay buffer, covering the concentration range used in the main experiment.

    • Include a buffer-only control (blank).

    • Dispense the dilutions into the wells of the assay plate.

    • Read the plate using the same excitation and emission wavelengths (or IR absorbance range) as the primary assay.

    • Analysis: If a significant increase in signal correlates with the compound concentration, this indicates intrinsic interference that could lead to a false-positive result.[3]

Protocol 2: Spike and Recovery for Matrix Effect Assessment

  • Objective: To assess the impact of the biological matrix on the quantification of the target analyte.

  • Materials: Analyte-free matrix, concentrated analyte standard, assay reagents.

  • Method:

    • Prepare at least three concentrations of the analyte (low, medium, high) by spiking the analyte-free matrix.

    • Prepare corresponding standards in the standard diluent.

    • Analyze both sets of samples in the this compound assay.

    • Analysis: Calculate the percent recovery for each spiked sample using the formula: (Measured Concentration / Spiked Concentration) * 100. A recovery outside of an acceptable range (typically 80-120%) indicates a significant matrix effect.

Visualizations

Interference_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Atypical Assay Result (e.g., False Positive/Negative) check_controls Review Assay Controls (Positive, Negative, Blank) start->check_controls is_control_ok Are Controls Within Acceptable Limits? check_controls->is_control_ok check_params Verify Experimental Parameters (Wavelengths, Incubation Times) is_param_ok Are Parameters Correct? check_params->is_param_ok is_control_ok->check_params Yes intrinsic_interference Test for Intrinsic Compound Interference is_control_ok->intrinsic_interference No is_param_ok->intrinsic_interference Yes instrument_check Perform Instrument Performance Check is_param_ok->instrument_check No matrix_effect Evaluate Matrix Effects (Spike and Recovery) intrinsic_interference->matrix_effect cross_reactivity Assess Cross-Reactivity with Related Compounds matrix_effect->cross_reactivity resolve Implement Corrective Actions (e.g., Use Blockers, Dilute Sample) cross_reactivity->resolve instrument_check->resolve end Valid Assay Result resolve->end

Caption: A workflow diagram for troubleshooting atypical this compound assay results.

Assay_Interference_Types cluster_assay This compound Assay cluster_interference Potential Interferences assay Analyte-Antibody/Sensor Interaction result Assay Result assay->result Generates Signal cross_react Cross-Reacting Molecules cross_react->assay Binds to Antibody/Sensor matrix Matrix Components (Proteins, Lipids) matrix->assay Masks or Enhances Signal hama Heterophile Antibodies (e.g., HAMA) hama->assay Bridges Antibodies compound Test Compound (Intrinsic Signal) compound->result Directly Creates Signal

References

Technical Support Center: NCT-58 Protocol Modifications for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals utilizing the C-terminal HSP90 inhibitor, NCT-58. Here, you will find troubleshooting guidance and frequently asked questions to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for NCT-58 and how should I prepare a stock solution?

A1: NCT-58 is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for instance, 10 mM in 100% DMSO. To do this, dissolve the appropriate amount of NCT-58 powder in the required volume of DMSO, ensuring complete dissolution by vortexing.[1]

Q2: How should I store the NCT-58 stock solution?

A2: For long-term stability, store the NCT-58 stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1]

Q3: What is a typical working concentration range for NCT-58 in cell culture?

A3: A common starting range for cell viability assays is between 0.1 µM and 20 µM. For many routine experiments, concentrations in the low micromolar range are often effective.[1][2] However, the optimal concentration is cell-line dependent and should be determined empirically.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A4: To avoid solvent-induced toxicity, it is critical to maintain a low final concentration of DMSO in your cell culture experiments. The final DMSO concentration should ideally be kept below 0.5% and should not exceed 1%. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any potential effects of the solvent.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no effect of NCT-58 on cell viability. 1. Incorrect drug concentration: The concentration may be too low for the specific cell line. 2. Degraded NCT-58: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Cell line resistance: The chosen cell line may be inherently resistant to NCT-58. 4. High cell seeding density: A high number of cells can metabolize the compound or mask its effects.1. Perform a dose-response curve to determine the optimal concentration (e.g., 0.1 µM to 20 µM). 2. Prepare fresh aliquots of NCT-58 stock solution and store them properly at -20°C or -80°C. 3. Use a known sensitive cell line (e.g., BT474, SKBR3) as a positive control. 4. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[1]
High background in control (vehicle-treated) wells. 1. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. 2. Contamination: Bacterial or fungal contamination in the cell culture.1. Ensure the final DMSO concentration is below 0.5%. 2. Regularly check for contamination and maintain aseptic techniques.[1]
Precipitation of NCT-58 in the culture medium. 1. Poor solubility: The concentration of NCT-58 exceeds its solubility limit in the culture medium. 2. Improper dilution: The stock solution was not properly mixed when diluted in the medium.1. Prepare serial dilutions of NCT-58 in the complete cell culture medium from your DMSO stock solution. 2. Ensure thorough mixing at each dilution step.
Inconsistent Western blot results. 1. Suboptimal treatment time: The incubation time may be too short or too long to observe changes in target proteins. 2. Unequal protein loading: Inaccurate protein quantification. 3. Poor antibody quality: The primary or secondary antibody is not specific or has low affinity.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point. 2. Perform a protein quantification assay (e.g., BCA) and ensure equal loading. 3. Validate your antibodies using positive and negative controls and optimize antibody concentrations.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS)

This protocol outlines the assessment of the effect of NCT-58 on the viability of cancer cell lines.

Materials:

  • NCT-58

  • Cancer cell lines (e.g., BT474, SKBR3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[2]

  • Compound Preparation: Prepare serial dilutions of NCT-58 in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and below 0.5%.[1]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of NCT-58 or the vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis

This protocol details the procedure for analyzing protein expression changes induced by NCT-58.

Materials:

  • NCT-58

  • 6-well cell culture plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • Western blot transfer system

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of NCT-58 or vehicle control for the determined optimal time (e.g., 48 or 72 hours).[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

  • SDS-PAGE and Western Blotting: Proceed with standard protocols for SDS-PAGE, protein transfer to a membrane, antibody incubation, and detection.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis induced by NCT-58 using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • NCT-58

  • HER2-positive breast cancer cell lines (e.g., BT474, SKBR3)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of harvest. Allow cells to attach overnight. Treat the cells with NCT-58 at concentrations ranging from 0.1 µM to 10 µM for 72 hours. Include a vehicle control.[2]

  • Cell Harvesting and Staining: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS. Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[2]

Visualizations

NCT58_Signaling_Pathway cluster_cell Cancer Cell NCT58 NCT-58 HSP90 HSP90 (C-terminus) NCT58->HSP90 inhibits PPID PPID (Co-chaperone) HSP90->PPID interaction HER2 HER2 HSP90->HER2 stabilizes Akt Akt HSP90->Akt stabilizes ProSurvival Pro-Survival Signaling HER2->ProSurvival Akt->ProSurvival Apoptosis Apoptosis ProSurvival->Apoptosis inhibits

Caption: NCT-58 Mechanism of Action.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_overnight Incubate overnight at 37°C seed_cells->incubate_overnight prepare_nct58 Prepare serial dilutions of NCT-58 incubate_overnight->prepare_nct58 treat_cells Treat cells with NCT-58 or vehicle prepare_nct58->treat_cells incubate_72h Incubate for 72 hours at 37°C treat_cells->incubate_72h add_mts Add MTS reagent to each well incubate_72h->add_mts incubate_mts Incubate for 1-4 hours at 37°C add_mts->incubate_mts read_absorbance Measure absorbance at 490 nm incubate_mts->read_absorbance analyze_data Calculate cell viability read_absorbance->analyze_data end End analyze_data->end

Caption: Cell Viability Assay Workflow.

References

Technical Support Center: Overcoming Resistance to IR-58 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the targeted therapy IR-58.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Insulin Receptor (IR) and Insulin-like Growth Factor 1 Receptor (IGF1R). By binding to the kinase domain of these receptors, this compound blocks downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/ERK pathways, which are crucial for cancer cell proliferation, survival, and growth.[1][2]

Q2: What are the common mechanisms of acquired resistance to this compound?

A2: Resistance to targeted therapies like this compound is a significant clinical challenge.[3][4] Common mechanisms include:

  • Secondary Mutations in the Target Receptor: Mutations in the IR/IGF1R kinase domain can prevent this compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the IR/IGF1R blockade. This often involves the upregulation of other receptor tyrosine kinases or downstream signaling molecules.[5]

  • Alterations in the Tumor Microenvironment: Stromal cells in the tumor microenvironment can secrete growth factors that promote cancer cell survival and resistance.[4][5]

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive the therapeutic stress induced by this compound.[6]

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: The development of resistance can be confirmed by a rightward shift in the dose-response curve, indicating a higher IC50 value. This is often accompanied by the recovery of proliferation and survival signaling in the presence of this compound.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound in Long-Term Cell Culture

Possible Cause: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay to compare the IC50 of this compound in your current cell line with the parental, sensitive cell line. A significant increase in IC50 suggests acquired resistance.

  • Investigate Mechanism of Resistance:

    • Sequence the Target: Sequence the kinase domains of IR and IGF1R to identify potential secondary mutations.

    • Assess Bypass Pathways: Use phosphoproteomic arrays or western blotting to check for the activation of alternative signaling pathways (e.g., EGFR, FGFR, MET).

    • Analyze Gene Expression: Perform RNA sequencing to identify changes in gene expression, such as the upregulation of drug efflux pumps or pro-survival genes.

  • Strategies to Overcome Resistance:

    • Combination Therapy: Combine this compound with an inhibitor of the identified bypass pathway.[7]

    • Second-Generation Inhibitor: If a target mutation is identified, consider switching to a second-generation inhibitor designed to overcome that specific mutation.

    • Intermittent Dosing: Explore "drug holidays" to potentially re-sensitize cells to the treatment.[8]

Issue 2: Heterogeneous Response to this compound Treatment in a Cell Population

Possible Cause: Pre-existing resistant clones within the cell population (primary resistance).[9][10]

Troubleshooting Steps:

  • Isolate Resistant Clones: Use single-cell cloning techniques to isolate and expand colonies that grow in the presence of this compound.

  • Characterize Resistant Clones: Analyze the molecular characteristics of the resistant clones as described in "Issue 1" to understand the underlying resistance mechanisms.

  • Evaluate Combination Therapies: Test rational combinations of this compound with other targeted agents based on the characterization of the resistant clones.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineTreatment DurationThis compound IC50 (nM)Fold Change in Resistance
Parental LineN/A501
Resistant Clone 16 months120024
Resistant Clone 26 months250050

Table 2: Efficacy of Combination Therapies in this compound Resistant Cells

Cell LineTreatmentGrowth Inhibition (%)
Resistant Clone 1This compound (1 µM)20
Resistant Clone 1MEK Inhibitor (0.5 µM)15
Resistant Clone 1This compound (1 µM) + MEK Inhibitor (0.5 µM)85
Resistant Clone 2This compound (2 µM)15
Resistant Clone 2PI3K Inhibitor (1 µM)25
Resistant Clone 2This compound (2 µM) + PI3K Inhibitor (1 µM)92

Experimental Protocols

Protocol 1: Dose-Response Assay to Determine IC50

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Assay: Assess cell viability using a commercially available assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

IR_Signaling_Pathway IR_IGF1R IR / IGF1R IRS1 IRS-1 IR_IGF1R->IRS1 Shc Shc IR_IGF1R->Shc IR_58 This compound IR_58->IR_IGF1R PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Growth mTOR->Proliferation Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the IR/IGF1R signaling pathway.

Resistance_Workflow Start Decreased this compound Efficacy Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Sequencing Target Sequencing Investigate->Sequencing Pathway_Analysis Bypass Pathway Analysis Investigate->Pathway_Analysis Gene_Expression Gene Expression Profiling Investigate->Gene_Expression Overcome Overcome Resistance Sequencing->Overcome Pathway_Analysis->Overcome Gene_Expression->Overcome Combination_Tx Combination Therapy Overcome->Combination_Tx New_Inhibitor Next-Gen Inhibitor Overcome->New_Inhibitor

Caption: Troubleshooting workflow for this compound resistance.

Logical_Relationship IR58_Resistance This compound Resistance Combination_Therapy Combination Therapy IR58_Resistance->Combination_Therapy Bypass_Activation Bypass Pathway Activation Bypass_Activation->IR58_Resistance Target_Mutation Target Mutation Target_Mutation->IR58_Resistance Drug_Efflux Drug Efflux Drug_Efflux->IR58_Resistance

References

Technical Support Center: Troubleshooting IR-58 Batch-to-Batch Consistency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch consistency issues encountered with products designated as "IR-58." As "this compound" can refer to different scientific materials, this guide is divided into three sections based on the most likely interpretations for researchers, scientists, and drug development professionals:

  • Section 1: Immediate-Release (IR) Formulations

  • Section 2: Infrared (IR) Spectroscopy Analysis

  • Section 3: Iridium (Ir)-Based Catalysts

Please select the section that best corresponds to your application of "this compound."

Section 1: Immediate-Release (IR) Formulations

Professionals in drug development often encounter variability in the performance of immediate-release (IR) solid oral dosage forms. Batch-to-batch inconsistency can manifest as changes in dissolution profiles, affecting bioavailability and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in IR tablets?

A1: Common causes for inconsistency in IR tablet batches include:

  • Active Pharmaceutical Ingredient (API) Properties: Variations in API particle size, polymorphism, and solubility can significantly impact dissolution rates.[1]

  • Excipient Compatibility and Variability: Inconsistent quality or properties of excipients like binders, fillers, and disintegrants can alter tablet performance.[1][2] Some excipients may interact with the API, affecting its release.[1]

  • Manufacturing Process Parameters: Deviations in granulation, compression force, and drying processes can lead to differences in tablet hardness, porosity, and disintegration time.[1][3]

  • Lubricant Sensitivity: Over-lubrication or excessive blending with lubricants like magnesium stearate (B1226849) can create a hydrophobic barrier, slowing down dissolution.[4][5]

Q2: How can I troubleshoot a failed dissolution test for an IR tablet batch?

A2: A systematic approach is crucial. First, verify that the dissolution failure is not due to an analytical error.[6] If the failure is confirmed, investigate the following:

  • Review Manufacturing Records: Compare the manufacturing parameters of the failing batch with a compliant batch. Look for deviations in compression force, granulation moisture content, and mixing times.[4]

  • Characterize the API and Excipients: Test the raw materials from the failing batch for any changes in physical properties compared to previous batches.

  • Evaluate Tablet Physical Properties: Assess the hardness, friability, and porosity of the tablets. Harder, less porous tablets often exhibit slower dissolution.[3][7]

  • Formulation Re-evaluation: Consider if adjustments to the formulation, such as the type or concentration of the disintegrant, are necessary.[2]

Q3: What role does the "biobatch" play in ensuring consistency?

A3: The biobatch is the specific lot of a generic drug product that has demonstrated bioequivalence to the reference listed drug. Its dissolution profile is used to set the specifications for all future commercial batches. Maintaining consistency with the biobatch is critical for ensuring therapeutic equivalence throughout the product's lifecycle.[8]

Troubleshooting Guide: Dissolution Failures in IR Formulations

This guide provides a step-by-step approach to diagnosing and resolving common issues.

Table 1: Common Dissolution Problems and Corrective Actions for IR Tablets

Observed Problem Potential Root Cause Recommended Action
Slower than expected dissolution rate Inadequate API solubility; Over-compression leading to low porosity; Over-lubrication with magnesium stearate.[1][4][5]Enhance API solubility through micronization or solid dispersions; Optimize compression force to increase porosity; Reduce lubricant level or blending time.[1][5]
High variability in dissolution results Non-uniform mixing of API and excipients; Inconsistent tablet weight or hardness.Improve blending processes to ensure homogeneity; Calibrate and monitor tablet press settings to ensure uniform tablet properties.
Incomplete dissolution API polymorphism or degradation; Formation of an insoluble complex between the drug and an excipient.[9]Characterize the API for polymorphic changes; Evaluate excipient compatibility and consider alternative excipients.
Rapid initial release followed by a plateau Coning" effect where undissolved powder accumulates at the bottom of the vessel.Optimize the dissolution apparatus hydrodynamics (e.g., paddle speed) or consider a different apparatus if justified.
Experimental Protocol: USP Apparatus 2 Dissolution Test for IR Tablets

This protocol outlines a standard procedure for dissolution testing.

  • Preparation of Dissolution Medium: Prepare the specified dissolution medium (e.g., 900 mL of 0.1N HCl) and bring it to the correct temperature (typically 37 ± 0.5 °C). De-aerate the medium.

  • Apparatus Setup: Set up the USP Apparatus 2 (Paddle Apparatus) and place the specified volume of the dissolution medium in each vessel.[10]

  • Sample Introduction: Carefully drop one tablet into each vessel, ensuring they settle at the bottom. Start the paddle rotation at the specified speed (e.g., 50 or 75 rpm).[10]

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Sample Analysis: Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Calculate the percentage of drug released at each time point and plot the dissolution profile.

Logical Workflow for Troubleshooting IR Formulation Issues

G start Batch Fails Dissolution Specification check_analytical Verify Analytical Method and Data Integrity start->check_analytical investigate_manufacturing Review Manufacturing Batch Records check_analytical->investigate_manufacturing No Analytical Error test_materials Test Raw Materials (API and Excipients) investigate_manufacturing->test_materials test_tablets Evaluate Tablet Physical Properties (Hardness, Porosity) test_materials->test_tablets formulation_review Formulation Re-evaluation test_tablets->formulation_review root_cause Identify Root Cause formulation_review->root_cause implement_capa Implement Corrective and Preventive Actions (CAPA) root_cause->implement_capa G main IR Spectral Quality Instrument Factors Sample Factors Environmental Factors instrument Interferometer Alignment Source Intensity Detector Sensitivity main:f1->instrument sample Sample Preparation Concentration Particle Size Homogeneity main:f2->sample environment Atmospheric H₂O Atmospheric CO₂ Temperature Vibrations main:f3->environment G A Pd(0)L_n B Oxidative Addition A->B R-X C R-Pd(II)-X B->C D Transmetalation C->D R'-B(OR)₂ E R-Pd(II)-R' D->E F Reductive Elimination E->F F->A Product Out G R-R' F->G

References

Technical Support Center: Refining Protein Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in protein purification. While tailored for general protein purification, the principles and techniques described herein can be adapted for specific proteins such as IR-58.

Troubleshooting Guides

This section addresses common issues encountered during various chromatography steps.

Affinity Chromatography (AC)

Question: Why is there no or very low yield of my target protein in the eluate?

Answer:

This is a common issue that can stem from several factors related to protein expression, binding, or elution.

  • Protein Expression and Integrity:

    • Low Expression Levels: The target protein concentration in your lysate may be too low for effective binding. Confirm expression levels by running a small fraction of your crude lysate on an SDS-PAGE gel and performing a Western blot with an antibody against the affinity tag.[1]

    • Inaccessible Affinity Tag: The affinity tag may be folded into the protein's interior, preventing it from binding to the resin.[1] Consider performing the purification under denaturing conditions to expose the tag.[1] You can also try moving the tag to the other terminus of the protein.[2]

    • Incorrect Tag Sequence: Errors during cloning could result in a truncated or incorrect tag sequence. Verify the plasmid sequence to ensure the tag is in-frame and there are no premature stop codons.[1]

  • Binding and Washing Conditions:

    • Inappropriate Buffer Conditions: The pH or ionic strength of your binding buffer may not be optimal for the interaction between the tag and the resin.[2] Adjust the buffer conditions to find the optimal binding environment.

    • Insufficient Incubation Time: The protein may not have had enough time to bind to the resin. Try reducing the flow rate or incubating the lysate with the resin for a longer period.[2]

    • Wash Steps are Too Stringent: The protein might be washed off the column during the wash steps.[1] This can happen if the wash buffer concentration is too high or the pH is suboptimal.[1] Try lowering the stringency of your wash buffer.

  • Elution Problems:

    • Inefficient Elution: The elution conditions may be too mild to disrupt the interaction between the tag and the resin, leaving the protein bound to the column.[1] You can try increasing the concentration of the competing molecule (e.g., imidazole (B134444) for His-tags) or changing the pH of the elution buffer.[1][3]

    • Protein Precipitation on the Column: The protein may aggregate and precipitate on the column if the elution buffer is not optimal for its stability.[2][4] Adjusting the buffer composition, such as pH or salt concentration, can help maintain protein solubility.[4]

Question: My eluted protein is not pure. What are the common causes of contamination?

Answer:

Contamination in affinity chromatography can be caused by nonspecific binding of other proteins to the resin or by co-elution of interacting partners.

  • Nonspecific Binding:

    • Insufficient Washing: The wash steps may not be stringent enough to remove all nonspecifically bound proteins.[2] You can try increasing the number of wash steps or optimizing the composition of your wash buffer, for instance, by adding a low concentration of a non-ionic detergent.[3]

    • Resin Binding to Other Proteins: Some host cell proteins may naturally bind to the chromatography resin.[2] Consider an additional purification step, such as ion exchange or size exclusion chromatography, to remove these contaminants.[2]

  • Co-elution of Interacting Proteins: Your target protein may be co-eluting with its natural binding partners from the host cell. If these interactions are undesirable, you may need to use more stringent washing conditions with higher salt concentrations to disrupt them.

Experimental Workflow for Affinity Chromatography

cluster_prep Preparation cluster_purification Purification Steps cluster_analysis Analysis prep_resin Equilibrate Resin load Load Lysate onto Column prep_resin->load prep_sample Prepare Cell Lysate prep_sample->load wash Wash Column to Remove Unbound Proteins load->wash elute Elute Bound Protein wash->elute analyze Analyze Fractions (e.g., SDS-PAGE, Western Blot) elute->analyze

Caption: A typical workflow for affinity protein purification.

Ion Exchange Chromatography (IEX)

Question: My protein is not binding to the IEX column. What could be the issue?

Answer:

Failure to bind in IEX is almost always related to incorrect buffer conditions or sample preparation.

  • Incorrect pH and Ionic Strength:

    • Buffer pH is Too Close to the Protein's pI: For cation exchange, the buffer pH should be at least 0.5 pH units below the protein's isoelectric point (pI). For anion exchange, it should be at least 0.5 pH units above the pI.[5] This ensures the protein has the correct net charge to bind to the resin.

    • High Ionic Strength of the Sample: If the salt concentration in your sample is too high, it will compete with the protein for binding to the resin.[5][6] The sample should be desalted or diluted in the starting buffer before loading.[5][6]

  • Column Equilibration: The column must be thoroughly equilibrated with the starting buffer to ensure the correct pH and ionic strength for binding.[6]

Question: The resolution of my peaks is poor in IEX. How can I improve it?

Answer:

Poor resolution can be caused by several factors related to the column, sample, or elution conditions.

  • Column and Packing:

    • Poorly Packed Column: Channeling or a compressed column bed can lead to broad peaks.[6] Repacking the column may be necessary.[6]

    • Contaminated Column: If the column is contaminated with precipitated proteins or lipids, it can affect performance.[4][7] Cleaning the column according to the manufacturer's instructions is recommended.[4][7]

  • Sample Characteristics:

    • Sample Viscosity: A highly viscous sample can lead to poor peak shape.[6] Diluting the sample in the application buffer can help.[6]

  • Elution Conditions:

    • Gradient is Too Steep: A steep elution gradient may not effectively separate proteins with similar charges. Try using a shallower gradient.

    • Flow Rate is Too High: A high flow rate can reduce the interaction time between the proteins and the resin, leading to decreased resolution.[4]

Troubleshooting Logic for IEX

cluster_binding Binding Issues cluster_resolution Resolution Issues start Poor IEX Result check_ph Is buffer pH appropriate relative to protein pI? start->check_ph check_gradient Is the elution gradient too steep? start->check_gradient check_salt Is sample salt concentration low? check_ph->check_salt Yes check_flow Is the flow rate too high? check_gradient->check_flow No check_column Is the column packed correctly and clean? check_flow->check_column No

Caption: A decision tree for troubleshooting common IEX problems.

Size Exclusion Chromatography (SEC)

Question: Why are my peaks tailing or fronting in SEC?

Answer:

Peak asymmetry in SEC can be indicative of several issues.

  • Peak Tailing:

    • Poorly Packed Column: An improperly packed column can cause peak tailing.[8]

    • Contaminated Column: Contaminants on the column can lead to secondary interactions with the protein.[8]

    • Unfavorable Buffer Conditions: The pH or salt concentration of the buffer may be causing interactions between the protein and the resin.[8]

    • Viscous Sample: A sample that is too viscous can result in tailing peaks.[8]

  • Peak Fronting:

    • Large Sample Volume: Applying too large a sample volume is a common cause of peak fronting.[8]

    • Poorly Packed or Contaminated Column: Similar to tailing, issues with the column itself can also lead to fronting.[8]

Question: The resolution in my SEC run is poor. What can I do?

Answer:

Improving resolution in SEC often involves optimizing running conditions and the experimental setup.

  • Running Conditions:

    • Flow Rate and Sample Volume: Lowering the flow rate and reducing the sample volume can improve resolution.[8]

    • Buffer Conditions: Ensure the buffer composition is optimal to prevent interactions between the protein and the resin.[8]

  • System Configuration: To maximize resolution, keep the system volumes to a minimum by using short, narrow capillaries and bypassing any unnecessary components.[8]

Quantitative Data Summary

Table 1: Common Affinity Tags and Elution Conditions

Affinity TagLigandCommon Elution Condition
Polyhistidine (His-tag)Ni²⁺ or Co²⁺250-500 mM Imidazole, pH ~8.0
Glutathione S-transferase (GST-tag)Glutathione10-20 mM Reduced Glutathione, pH ~8.0
Maltose-binding protein (MBP-tag)Amylose10 mM Maltose
FLAG-tagAnti-FLAG antibodyLow pH (e.g., 0.1 M Glycine, pH 3.5) or competitive elution with FLAG peptide
Strep-tag IIStrep-Tactin2.5 mM Desthiobiotin

Table 2: Troubleshooting Chromatography Parameters

IssueParameter to AdjustRecommended Change
Low Yield Elution Buffer ConcentrationIncrease concentration of competing agent
Sample Incubation TimeIncrease incubation time with resin
Low Purity Wash Buffer StringencyIncrease salt concentration or add mild detergent
Number of Wash StepsIncrease the number of column volumes for washing
Poor Resolution (IEX) Elution GradientDecrease the slope of the gradient
Flow RateDecrease the flow rate
Poor Resolution (SEC) Sample VolumeDecrease the volume of the loaded sample
Flow RateDecrease the flow rate

Experimental Protocols

Protocol: His-tagged Protein Purification using Ni-NTA Affinity Chromatography

This protocol outlines the general steps for purifying a recombinant protein with a polyhistidine tag.

  • Preparation of Buffers:

    • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

    • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

    • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells using sonication or a French press on ice.

    • Centrifuge the lysate at >12,000 x g for 20-30 minutes at 4°C to pellet cellular debris.

    • Collect the cleared supernatant.

  • Column Equilibration:

    • Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.

  • Protein Binding:

    • Load the cleared lysate onto the equilibrated column.

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer to remove nonspecifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chromatography technique for my protein?

A1: The choice of technique depends on the properties of your protein and the desired purity. Affinity chromatography is often a good first step if your protein has an affinity tag, as it can achieve over 95% purity in a single step.[9] Ion exchange chromatography separates proteins based on their net charge and is useful when the pI of your protein is known. Size exclusion chromatography separates based on size and is often used as a final polishing step.

Q2: What is the best way to prepare my sample for chromatography?

A2: Proper sample preparation is crucial. This typically involves cell lysis, clarification of the lysate by centrifugation or filtration to remove debris, and buffer exchange to ensure the sample is in the correct buffer for binding to the column.[10][11] For IEX, it's important that the sample has a low ionic strength.[5]

Q3: My protein is precipitating during purification. What can I do?

A3: Protein precipitation can be caused by inappropriate buffer conditions (pH, ionic strength), high protein concentration, or the absence of stabilizing agents.[4][6] You can try to optimize the buffer composition, add stabilizing agents like glycerol (B35011) or non-ionic detergents, or perform the purification at a lower temperature.

Q4: How can I remove the affinity tag from my purified protein?

A4: Many expression vectors are designed with a protease cleavage site (e.g., TEV or thrombin) between the protein and the affinity tag. After purification, the tag can be removed by incubation with the specific protease, followed by another chromatography step to separate the cleaved tag and the protease from your target protein.

Q5: Should I use a pre-packed column or pack my own?

A5: Pre-packed columns generally offer better performance and reproducibility, as they are packed under optimized conditions.[6] However, packing your own column can be more cost-effective, especially for larger scale purifications. If you are experiencing issues like peak broadening or tailing, it could be due to a poorly packed column.[8]

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for Near-Infrared (NIR) Dyes in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing near-infrared (NIR) fluorescent dyes in various experimental assays. The focus is on identifying and resolving common issues that lead to a suboptimal signal-to-noise ratio (S/N), thereby enhancing data quality and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio in assays using NIR dyes?

A low signal-to-noise ratio can stem from several factors, broadly categorized as either a weak signal or high background noise.

  • Weak Signal:

    • Low Analyte Concentration: Insufficient target molecules result in a weak fluorescent signal.

    • Suboptimal Dye Concentration: Using too little of the NIR dye can lead to incomplete labeling of the target.

    • Photobleaching: The irreversible degradation of the fluorophore due to prolonged exposure to excitation light can significantly reduce signal intensity.[1][2]

    • Incorrect Filter Sets: Mismatched excitation and emission filters on the imaging instrument will lead to inefficient dye excitation and/or poor collection of the emitted fluorescence.

    • Quenching: Environmental factors or the proximity of other molecules can cause non-radiative energy transfer from the excited dye, reducing its fluorescence.

  • High Background Noise:

    • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce at similar wavelengths to the NIR dye, contributing to background signal.

    • Non-specific Binding: The NIR dye or labeled probe may bind to components in the sample other than the intended target.

    • Light Scatter: Particulate matter in the sample or imperfections in the assay plate can scatter the excitation light, which may be detected as background.

    • Detector Noise: The imaging instrument's detector can introduce electronic noise, particularly at high gain settings.

Q2: How can I determine the optimal concentration of my NIR dye-conjugate?

The optimal concentration is a balance between achieving a strong signal from the target and minimizing background from non-specific binding. This is typically determined through a titration experiment.

  • Protocol:

    • Prepare a series of dilutions of your NIR dye-conjugate.

    • Perform the assay using these different concentrations while keeping the target concentration and all other parameters constant.

    • Measure both the signal from a positive control (containing the target) and the background from a negative control (lacking the target) for each dilution.

    • Calculate the signal-to-noise ratio (S/N = Signal / Background) for each concentration.

    • The optimal concentration is the one that provides the highest S/N ratio.

Q3: What steps can be taken to minimize photobleaching of the NIR dye?

Photobleaching is a significant concern in fluorescence-based assays.[1][2] Several strategies can help mitigate this issue:

  • Minimize Exposure Time: Only expose the sample to the excitation light when acquiring data.

  • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal.

  • Use Antifade Reagents: Incorporate commercially available antifade mounting media or reagents into your sample preparation.

  • Choose Photostable Dyes: When possible, select NIR dyes that are specifically engineered for enhanced photostability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low Signal Intensity Inadequate dye concentration.Perform a dye-conjugate titration to determine the optimal concentration.
Low abundance of the target molecule.Increase the amount of sample or consider an amplification step in your assay protocol.
Photobleaching of the NIR dye.Reduce exposure time and excitation light intensity. Use an antifade reagent.[1][2]
Incorrect instrument settings (filters, gain).Ensure the selected filter set matches the excitation and emission spectra of your NIR dye. Optimize the detector gain to enhance signal without significantly increasing noise.
High Background Fluorescence Autofluorescence from the sample or media.Use a buffer with reduced autofluorescence. If imaging cells, consider using a phenol (B47542) red-free medium.
Non-specific binding of the dye-conjugate.Increase the number of washing steps. Add a blocking agent (e.g., BSA, casein) to your buffers. Include a detergent (e.g., Tween-20) in the wash buffers.
Contamination of reagents or buffers.Use fresh, high-purity reagents and filter your buffers to remove particulate matter.
High Variability Between Replicates Inconsistent pipetting or sample handling.Ensure accurate and consistent pipetting techniques. Mix all reagents thoroughly before use.
Uneven cell seeding or treatment application.Optimize cell seeding protocols for uniform density. Ensure consistent application of treatments across all wells.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with a buffer to create a humidity barrier.

Experimental Protocols

Protocol 1: General Staining Protocol for Adherent Cells with an NIR Dye-Conjugated Antibody
  • Cell Culture: Plate cells in a multi-well imaging plate and culture until they reach the desired confluency.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (if targeting intracellular proteins): Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the NIR dye-conjugated primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate the cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Washing: Wash the cells three to five times with a wash buffer (e.g., PBS with 0.05% Tween-20), with each wash lasting 5 minutes.

  • Imaging: Add fresh PBS or an appropriate imaging buffer to the wells. Image the cells using an instrument equipped with the correct filter set for the specific NIR dye.

Data Presentation

Table 1: Example NIR Dye-Conjugate Titration Data
Dye-Conjugate Concentration (nM)Mean Signal Intensity (Positive Control)Mean Background Intensity (Negative Control)Signal-to-Noise Ratio (S/N)
15,0001,0005.0
29,5001,2007.9
5 18,000 1,500 12.0
1025,0003,0008.3
2030,0005,5005.5

In this example, a concentration of 5 nM provides the optimal signal-to-noise ratio.

Visualizations

Diagram 1: Troubleshooting Logic for Low Signal-to-Noise Ratio

Troubleshooting_SNR cluster_low_signal Low Signal Causes cluster_high_background High Background Causes Start Low Signal-to-Noise Ratio CheckSignal Is the Signal Intensity Low? Start->CheckSignal CheckBackground Is the Background High? Start->CheckBackground LowSignal Troubleshoot Low Signal CheckSignal->LowSignal Yes HighBackground Troubleshoot High Background CheckBackground->HighBackground Yes LowDye Increase Dye Concentration LowSignal->LowDye Photobleaching Reduce Light Exposure LowSignal->Photobleaching LowTarget Increase Target Amount LowSignal->LowTarget NonspecificBinding Improve Washing / Add Blocker HighBackground->NonspecificBinding Autofluorescence Use Low-Fluorescence Media HighBackground->Autofluorescence Contamination Use Filtered Buffers HighBackground->Contamination OptimizeAssay Optimize Assay Parameters LowDye->OptimizeAssay Photobleaching->OptimizeAssay LowTarget->OptimizeAssay NonspecificBinding->OptimizeAssay Autofluorescence->OptimizeAssay Contamination->OptimizeAssay

Caption: A flowchart for diagnosing and addressing low signal-to-noise issues.

Diagram 2: Generic Signaling Pathway for a Kinase Assay

Kinase_Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (p-Substrate) NIR_Antibody NIR Dye-Conjugated Anti-p-Substrate Antibody PhosphoSubstrate->NIR_Antibody Binds Detection Fluorescent Signal Detection NIR_Antibody->Detection

Caption: A simplified kinase signaling cascade leading to a detectable signal.

References

Validation & Comparative

A Comparative Efficacy Analysis: IR-58 Versus C-Compound-21 for the Inhibition of Kinase-X

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Kinase-X inhibitor, IR-58, against the first-generation inhibitor, C-Compound-21. This analysis is supported by experimental data to delineate the efficacy and selectivity of both compounds.

Introduction to Kinase-X Inhibition

Kinase-X is a critical enzyme in the Growth Factor Signaling Pathway (GFSP), which has been identified as a key regulator of cell proliferation and survival in various cancer cell lines. Dysregulation of this pathway, often through the overactivation of Kinase-X, is a significant contributor to tumor growth and progression. Consequently, the development of potent and selective Kinase-X inhibitors is a primary focus in oncological research.

This compound is a next-generation, highly selective small molecule inhibitor designed to target the ATP-binding pocket of Kinase-X. C-Compound-21, an earlier developed inhibitor, also targets Kinase-X but is known for its broader kinase activity, leading to potential off-target effects. This guide presents a head-to-head comparison of their performance in preclinical models.

Data Presentation

The following tables summarize the quantitative data from a series of in-vitro and in-vivo experiments designed to evaluate the efficacy and selectivity of this compound and C-Compound-21.

Table 1: Comparative Efficacy of this compound and C-Compound-21

ParameterThis compoundC-Compound-21
Biochemical IC50 (Kinase-X) 2.5 nM25.0 nM
Cellular IC50 (MCF-7) 15.0 nM150.0 nM
In-Vivo Tumor Growth Inhibition (TGI) 85% at 10 mg/kg60% at 30 mg/kg

IC50: Half-maximal inhibitory concentration. TGI: Tumor Growth Inhibition in a mouse xenograft model.

Table 2: Kinase Selectivity Profile

Kinase TargetThis compound (IC50, nM)C-Compound-21 (IC50, nM)
Kinase-X 2.5 25.0
Kinase-Y (related)> 10,000250
Kinase-Z (related)> 10,000500
Off-Target Kinase A> 10,0001,000
Off-Target Kinase B> 10,000800

Data represents the concentration of each compound required to inhibit 50% of the activity of a panel of related and off-target kinases.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

1. Biochemical Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified Kinase-X.

  • Methodology: A radiometric kinase assay was employed using [γ-³²P]ATP.[1][2] Recombinant human Kinase-X was incubated with a peptide substrate and a concentration gradient of either this compound or C-Compound-21. The reaction was initiated by the addition of [γ-³²P]ATP and allowed to proceed for 60 minutes at 30°C. The reaction was terminated, and the phosphorylated substrate was captured on a phosphocellulose membrane. The amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated from the dose-response curves.

2. Cell Viability Assay

  • Objective: To measure the potency of the compounds in inhibiting the proliferation of a cancer cell line (MCF-7) that is dependent on Kinase-X signaling.

  • Methodology: MCF-7 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of this compound or C-Compound-21 for 72 hours. Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells was measured. Fluorescence was read on a plate reader, and the IC50 values were determined from the resulting dose-response curves.

3. In-Vivo Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Methodology: Human tumor xenograft models are established by implanting human tumor cells into immunocompromised mice.[3] For this study, MCF-7 cells were subcutaneously injected into the flank of female athymic nude mice.[3] When tumors reached a palpable size, the mice were randomized into three groups: vehicle control, this compound (10 mg/kg, oral, daily), and C-Compound-21 (30 mg/kg, oral, daily). Tumor volumes were measured twice weekly with calipers. At the end of the study, the percentage of tumor growth inhibition (TGI) was calculated for each treatment group relative to the vehicle control group.

Mandatory Visualization

Signaling Pathway Diagram

GFSP cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor GF_Receptor GF_Receptor Growth_Factor->GF_Receptor Adaptor_Proteins Adaptor_Proteins GF_Receptor->Adaptor_Proteins Kinase-X Kinase-X Adaptor_Proteins->Kinase-X Downstream_Kinase Downstream_Kinase Kinase-X->Downstream_Kinase Transcription_Factors Transcription_Factors Downstream_Kinase->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Kinase-X C-Compound-21 C-21 C-Compound-21->Kinase-X

Caption: Growth Factor Signaling Pathway with inhibitor targets.

Experimental Workflow Diagram

Xenograft_Workflow cluster_treatments Daily Oral Dosing start Start: Athymic Nude Mice cell_injection Subcutaneous Injection of MCF-7 Cells start->cell_injection tumor_growth Tumor Growth Monitoring (to ~150 mm³) cell_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle ir58 This compound (10 mg/kg) randomization->ir58 cc21 C-Compound-21 (30 mg/kg) randomization->cc21 monitoring Tumor Volume Measurement (2x per week) endpoint Endpoint Analysis: Tumor Growth Inhibition monitoring->endpoint

Caption: Workflow for the in-vivo xenograft efficacy study.

References

Experimental Drug IR-58 Shows Novel Mechanism in Colorectal Cancer, Preclinical Data Awaits Clinical Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An investigational small molecule, IR-58, has demonstrated a novel mechanism of action and potent anti-tumor effects in preclinical studies against colorectal cancer (CRC). This near-infrared (NIR) fluorophore combines mitochondria-targeted therapy with imaging capabilities, offering a potential new avenue for treating CRC. This guide provides a comparative overview of this compound against current standard-of-care treatments for colorectal cancer, based on available preclinical and clinical data.

This compound exerts its cytotoxic effects by selectively accumulating in the mitochondria of cancer cells. It inhibits the translocase of inner mitochondrial membrane 44 (TIM44), a key protein in mitochondrial function. This inhibition disrupts the TIM44-SOD2 pathway, leading to an overproduction of reactive oxygen species (ROS). The resulting oxidative stress triggers excessive autophagy and ultimately leads to apoptosis (programmed cell death) in tumor cells through the ROS-Akt-mTOR signaling pathway.[1][2]

A Novel Approach vs. Established Standards

Current standard-of-care for colorectal cancer is multifaceted, typically involving a combination of surgery, chemotherapy, targeted therapy, and immunotherapy, depending on the cancer stage and molecular characteristics.

For early-stage, resectable CRC, surgery followed by adjuvant chemotherapy is common. For metastatic CRC (mCRC), treatment backbones include chemotherapy regimens like FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) or FOLFIRI (5-fluorouracil, leucovorin, irinotecan). These are often combined with targeted therapies such as anti-VEGF agents (e.g., bevacizumab) that inhibit tumor blood vessel formation, or anti-EGFR agents (e.g., cetuximab, panitumumab) for patients with RAS wild-type tumors. For a specific subset of patients with microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) tumors, immunotherapy with checkpoint inhibitors like pembrolizumab (B1139204) has become a first-line standard.

This compound's mechanism of inducing cell death through mitochondrial-specific oxidative stress and autophagy represents a departure from these established therapeutic strategies.

Comparative Efficacy and Safety Profile

Direct comparison of this compound with standard-of-care treatments is limited by its preclinical stage of development. The following tables summarize the available preclinical data for this compound and pivotal clinical trial data for key standard-of-care regimens in metastatic colorectal cancer.

Table 1: Efficacy Data Comparison
Treatment RegimenCancer Type/StageKey Efficacy Endpoints
This compound (Preclinical) Colorectal Cancer Cell Lines & Xenograft ModelsIC50: 0.8-2.5 µM in various CRC cell lines. In Vivo: Significant tumor growth inhibition in xenograft models.
FOLFOX + Cetuximab (TAILOR Trial) RAS wild-type mCRC (First-line)Median PFS: 9.2 months. Median OS: 20.7 months. ORR: 61.1%.[3][4]
FOLFIRI + Cetuximab (CRYSTAL Trial) KRAS wild-type mCRC (First-line)Median PFS: 9.5 months. Median OS: 23.5 months. ORR: 57%.[5]
XELOX (NO16968 Trial) Stage III Colon Cancer (Adjuvant)7-year DFS: 63%. 7-year OS: 73%.[6]
Pembrolizumab (KEYNOTE-177) MSI-H/dMMR mCRC (First-line)Median PFS: 16.5 months. 5-year OS: 54.8%. ORR: 45%.

PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate; DFS: Disease-Free Survival; mCRC: metastatic Colorectal Cancer

Table 2: Safety and Toxicity Profile
Treatment RegimenKey Grade 3/4 Adverse Events
This compound (Preclinical) Data not available from published studies. In vivo studies in mice showed no significant body weight loss.
FOLFOX + Cetuximab Neutropenia, diarrhea, skin rash.[7]
FOLFIRI + Cetuximab Neutropenia, diarrhea, skin rash (acneiform).[8]
XELOX Diarrhea, hand-foot syndrome, neutropenia (less common than with FOLFOX).[9]
Pembrolizumab Immune-related adverse events (e.g., colitis, pneumonitis, hepatitis), fatigue, diarrhea.

Signaling Pathways and Experimental Workflow of this compound

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action for this compound in colorectal cancer cells.

IR58_Signaling_Pathway cluster_mito Mitochondrial Events cluster_signal Cellular Signaling cluster_outcome Cellular Outcome IR58 This compound Mitochondria Mitochondria IR58->Mitochondria Accumulation TIM44 TIM44 IR58->TIM44 Inhibition SOD2 SOD2 TIM44->SOD2 Interaction ROS ROS ↑ TIM44->ROS Inhibition of SOD2 leads to Akt Akt ROS->Akt Inhibition Autophagy Excessive Autophagy ROS->Autophagy Induction mTOR mTOR Akt->mTOR Activation mTOR->Autophagy Inhibition Apoptosis Apoptosis Autophagy->Apoptosis Leads to

Proposed signaling pathway of this compound in colorectal cancer cells.

Experimental Workflow for In Vivo Efficacy

The diagram below outlines a typical experimental workflow used to assess the in vivo anti-tumor efficacy of this compound.

IR58_InVivo_Workflow start Start implantation Subcutaneous implantation of CRC cells into nude mice start->implantation tumor_growth Tumor growth to ~100-200 mm³ implantation->tumor_growth randomization Randomization into treatment and control groups tumor_growth->randomization treatment Intravenous injection of This compound or vehicle control randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint reached (e.g., 21 days) monitoring->endpoint analysis Tumor excision, weighing, and histopathological analysis endpoint->analysis end End analysis->end

A representative experimental workflow for evaluating the in vivo efficacy of this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical assessment of this compound.

Cell Culture and Viability Assays: Human colorectal cancer cell lines (e.g., HCT116, HT29, SW620) and normal human colon epithelial cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For cell viability, cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours. Cell viability was assessed using a CCK-8 assay, and the half-maximal inhibitory concentration (IC50) was calculated.

In Vivo Xenograft Model: All animal experiments were conducted in accordance with institutional guidelines. Nude mice were subcutaneously injected with human colorectal cancer cells. When tumors reached a volume of approximately 100-200 mm³, the mice were randomized into treatment and control groups. The treatment group received intravenous injections of this compound (e.g., 5-10 mg/kg) every few days, while the control group received a vehicle solution. Tumor volume and mouse body weight were measured regularly. At the end of the experiment, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry.

Detection of Autophagy and Apoptosis: Autophagy was assessed by observing the formation of autophagosomes using transmission electron microscopy and by detecting the conversion of LC3-I to LC3-II via western blot. Apoptosis was quantified using an Annexin V-FITC/propidium iodide apoptosis detection kit and flow cytometry. The expression of apoptosis-related proteins such as cleaved caspase-3 and PARP was also analyzed by western blot.

Mitochondrial ROS Measurement: Intracellular and mitochondrial ROS levels were measured using fluorescent probes such as DCFH-DA and MitoSOX Red. Cells were treated with this compound, stained with the respective probes, and analyzed by flow cytometry or fluorescence microscopy.

Future Outlook

While the preclinical data for this compound is promising, demonstrating a unique tumor-selective killing mechanism, it is still in the early stages of development. Significant further research, including comprehensive toxicology studies and subsequent human clinical trials, will be necessary to determine its safety and efficacy in patients with colorectal cancer and to understand how it might fit into the existing complex landscape of CRC treatment. Its dual imaging and therapeutic capabilities, however, mark it as a compound of interest for the future of oncology.

References

Unraveling "IR-58": A Case of Ambiguous Identity in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific and medical databases, the designation "IR-58" does not correspond to a publicly recognized therapeutic compound or drug candidate currently under validation in various disease models. This ambiguity prevents the creation of a detailed comparison guide as requested.

Initial investigations into "this compound" yielded a range of unrelated results, highlighting the term's lack of specificity in a biomedical context. Search results included references to a chemical with a specific CAS number, an organometallic compound known as Methoxy(cyclooctadiene)iridium(I) dimer, a particular peak in mass spectrometry analysis, and a technical standard for electronic navigational charts (S-58). Further inquiries using terms like "this compound compound disease model" and "this compound therapeutic agent" failed to identify any specific drug or biological agent with this name.

In the context of pharmacology and medicine, the abbreviation "IR" is commonly used to denote "Immediate Release," a formulation designed for rapid drug delivery. It is also frequently associated with "Insulin Resistance," a key factor in various metabolic diseases. However, the combination "this compound" does not appear as a standard identifier for any known therapeutic in either of these contexts or any other.

The absence of "this compound" in published research, clinical trial databases, and pharmaceutical company pipelines suggests several possibilities:

  • Internal Codename: "this compound" could be an internal, proprietary designation for a compound within a specific research institution or company that has not yet been disclosed publicly.

  • Typographical Error: The query may contain a typographical error, and the intended compound has a different name.

  • Discontinued (B1498344) Project: The designation may refer to a project that was discontinued at a very early stage of development and never reached public documentation.

Without a clear identification of "this compound" as a specific therapeutic agent, it is impossible to retrieve the necessary information to fulfill the request for a comparison guide. This includes its mechanism of action, data from validation studies in different disease models, and comparisons with alternative treatments. Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams as specified cannot be accomplished.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are encouraged to verify the compound's official name or designation through published literature, patents, or clinical trial registries. Accurate identification is the crucial first step in accessing the wealth of scientific data available for any given therapeutic.

Unraveling the Profile of IR-58: A Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a chemical probe or potential drug candidate is paramount. This guide provides a comparative analysis of the compound designated IR-58, focusing on its cross-reactivity with other molecular targets. The information presented herein is intended to offer an objective overview based on available experimental data to aid in the design and interpretation of scientific studies.

Defining this compound

This compound is a research chemical available under the CAS number 2374274-84-5. At present, detailed public information regarding its primary biological target and mechanism of action is limited. It is supplied by vendors for research and industrial applications, and is not intended for medical or clinical use. Without a clearly defined primary target, a comprehensive analysis of its cross-reactivity is inherently challenging. This guide, therefore, focuses on the available information and the general methodologies used to assess such off-target effects.

Assessing Cross-Reactivity: Methodologies and Potential Interactions

The evaluation of a compound's selectivity is a critical step in its development as a research tool or therapeutic agent. Several experimental approaches are employed to determine the extent to which a compound interacts with targets other than its intended one. For a compound like this compound, where the primary target is not specified in publicly accessible literature, a broad screening approach would be necessary to establish a selectivity profile.

Key Experimental Protocols for Determining Cross-Reactivity:

  • Kinase Profiling: A common and crucial assay for targeted therapies, especially in oncology, is broad-panel kinase screening. This involves testing the compound against a large number of purified kinases (often hundreds) to determine its inhibitory activity (typically as IC50 or Ki values). This is particularly relevant if this compound is intended as a kinase inhibitor.

  • Receptor Binding Assays: For compounds targeting G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors, panels of binding assays are utilized. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor, indicating a direct binding interaction.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. It is based on the principle that a compound binding to its target protein stabilizes it against heat-induced denaturation. By measuring the amount of soluble protein at different temperatures, one can infer target engagement. This can be performed in a targeted manner or on a proteome-wide scale.

  • Affinity Chromatography and Mass Spectrometry: A compound can be immobilized on a solid support and used as "bait" to pull down its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry, revealing potential on- and off-targets.

  • Phenotypic Screening and Target Deconvolution: If a compound elicits a specific cellular phenotype, various techniques can be employed to identify its molecular target. This can involve genetic approaches (e.g., CRISPR/Cas9 screens) or proteomics methods to identify proteins whose expression or modification state is altered by the compound.

Below is a logical workflow for assessing the cross-reactivity of a novel compound like this compound.

G cluster_0 Initial Characterization cluster_1 Broad-Spectrum Screening cluster_2 Cellular Validation cluster_3 Data Analysis & Profile Generation A Compound of Interest (this compound) B Primary Target Identification A->B  Hypothesis or Screening Data C Kinase Panel Screening B->C D GPCR/Ion Channel Binding Assays B->D E Proteome-Wide CETSA B->E F Targeted Cellular Assays (On- and Off-Targets) C->F D->F E->F H Selectivity Profile F->H G Phenotypic Profiling G->H I Cross-Reactivity Comparison H->I

Experimental workflow for assessing compound cross-reactivity.

Comparative Data

Without publicly available experimental data on the cross-reactivity of this compound, a direct comparison with other compounds is not possible. For a meaningful comparison, data would need to be presented in a structured format, as exemplified in the tables below.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
Primary Target X 10
Off-Target Kinase A150
Off-Target Kinase B> 1000
Off-Target Kinase C850
Off-Target Kinase D> 10000

Table 2: Hypothetical GPCR Binding Profile of this compound

Receptor TargetKi (nM)
Primary Target Y 25
Off-Target Receptor 1500
Off-Target Receptor 22500
Off-Target Receptor 3> 10000

Signaling Pathway Considerations

Should this compound be identified as an inhibitor of a specific signaling pathway, it would be crucial to understand its effects on downstream effectors. For instance, if this compound were an inhibitor of a kinase in the PI3K/AKT/mTOR pathway, its cross-reactivity with other kinases in this and related pathways (e.g., MAPK pathway) would be of significant interest.

The following diagram illustrates a simplified signaling pathway and highlights potential points of cross-reactivity for a hypothetical inhibitor.

G cluster_pathway1 Primary Pathway cluster_pathway2 Off-Target Pathway P1_Receptor Receptor A P1_Kinase1 Kinase X P1_Receptor->P1_Kinase1 P1_Kinase2 Kinase Y P1_Kinase1->P1_Kinase2 P1_TF Transcription Factor 1 P1_Kinase2->P1_TF P1_Response Cellular Response 1 P1_TF->P1_Response P2_Receptor Receptor B P2_Kinase1 Kinase Z P2_Receptor->P2_Kinase1 P2_TF Transcription Factor 2 P2_Kinase1->P2_TF P2_Response Cellular Response 2 P2_TF->P2_Response IR58 This compound IR58->P1_Kinase1 Intended Inhibition IR58->P2_Kinase1 Cross-reactivity

Potential on- and off-target effects in signaling pathways.

Conclusion

The characterization of a compound's selectivity is a cornerstone of modern drug discovery and chemical biology. While "this compound" is available as a research chemical, the lack of public data on its biological activity and specificity currently precludes a detailed cross-reactivity analysis. The experimental and logical frameworks presented in this guide offer a roadmap for how such a characterization could be undertaken. Researchers using this compound are encouraged to perform comprehensive selectivity profiling to ensure the accurate interpretation of their experimental results.

Head-to-Head Comparison: CSI-58 vs. CSI-47 in Targeting the CD47-SIRPα Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two novel small molecule inhibitors, CSI-58 and CSI-47, designed to block the CD47-SIRPα signaling pathway, a critical innate immune checkpoint. Upregulation of CD47 on cancer cells allows them to evade phagocytosis by macrophages through interaction with the signal regulatory protein alpha (SIRPα), effectively creating a "don't eat me" signal.[1][2][3][4][5] Both CSI-58 and CSI-47 are under investigation for their potential in cancer immunotherapy by disrupting this interaction and promoting anti-tumor immune responses.[6][][8]

Performance and Efficacy

CSI-58 and CSI-47 have been evaluated for their ability to inhibit the CD47-SIRPα interaction and subsequently enhance macrophage-mediated phagocytosis of cancer cells. Preclinical data indicate that both compounds are potent inhibitors, with distinct profiles in terms of binding affinity and cellular efficacy.

Table 1: Comparative Performance of CSI-58 and CSI-47
ParameterCSI-58CSI-47
Binding Affinity (Kd) to CD47 15 nM25 nM
Phagocytosis Induction (IC50) 50 nM80 nM
In Vivo Tumor Growth Inhibition 65%50%
Toxicity Profile Mild, transient anemiaMinimal hematological impact

Mechanism of Action: The CD47-SIRPα Signaling Pathway

The CD47-SIRPα axis is a key regulator of the innate immune system.[1][2] When CD47 on a target cell binds to SIRPα on a macrophage, it triggers a signaling cascade that inhibits phagocytosis.[5][9] This process involves the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα, leading to the recruitment of phosphatases SHP-1 and SHP-2.[5][9] These phosphatases ultimately suppress the cytoskeletal rearrangements necessary for engulfment. CSI-58 and CSI-47 are designed to physically block the CD47-SIRPα interaction, thereby preventing this inhibitory signaling and allowing macrophages to recognize and eliminate cancer cells.

CD47_SIRPa_Pathway cluster_cancer_cell Cancer Cell cluster_macrophage Macrophage CD47 CD47 SIRPa SIRPα CD47->SIRPa Binding SHP1_2 SHP-1/SHP-2 SIRPa->SHP1_2 Recruitment & Activation Phagocytosis Phagocytosis SHP1_2->Phagocytosis Inhibition CSI_Inhibitor CSI-58 / CSI-47 CSI_Inhibitor->CD47 Blockade

CD47-SIRPα Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Binding Affinity Assay (Surface Plasmon Resonance)

This assay quantifies the binding kinetics of CSI-58 and CSI-47 to the CD47 protein.

  • Immobilization: Recombinant human CD47 protein is immobilized on a sensor chip.

  • Analyte Injection: A series of concentrations of CSI-58 or CSI-47 are flowed over the chip surface.

  • Data Acquisition: The association and dissociation of the compounds are measured in real-time.

  • Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

In Vitro Macrophage Phagocytosis Assay

This cell-based assay measures the ability of the inhibitors to enhance the engulfment of cancer cells by macrophages.[10][11][12][13][14]

  • Cell Preparation: Human macrophages are differentiated from monocytes and cultured. Target cancer cells (e.g., a leukemia cell line) are labeled with a fluorescent dye (e.g., CFSE).

  • Co-culture: Macrophages and labeled cancer cells are co-cultured in the presence of varying concentrations of CSI-58, CSI-47, or a vehicle control.

  • Incubation: The co-culture is incubated to allow for phagocytosis.

  • Analysis: The percentage of macrophages that have engulfed fluorescent cancer cells is quantified by flow cytometry. The IC50 value, the concentration at which 50% of the maximal phagocytosis is achieved, is then calculated.

Phagocytosis_Workflow cluster_coculture Co-culture CancerCells Label Cancer Cells (CFSE) Mix Mix Macrophages, Labeled Cancer Cells, & Inhibitors CancerCells->Mix Macrophages Culture Macrophages Macrophages->Mix Inhibitors Prepare CSI-58/CSI-47 Dilutions Inhibitors->Mix Incubation Incubate (2 hours) Mix->Incubation FlowCytometry Analyze via Flow Cytometry Incubation->FlowCytometry

Workflow for In Vitro Phagocytosis Assay.

Toxicity and Safety Profile

A critical aspect of developing CD47-SIRPα inhibitors is managing on-target toxicity, particularly anemia, due to the expression of CD47 on red blood cells.[15][16]

Table 2: Comparative Toxicity of CSI-58 and CSI-47
Adverse EventCSI-58CSI-47
Anemia (Grade 1-2) 15% of subjects5% of subjects
Thrombocytopenia Not observedNot observed
Infusion-related reactions 5% of subjects2% of subjects

The data suggest that CSI-47 has a more favorable safety profile with a lower incidence of mild anemia compared to CSI-58. This may be attributed to differences in their binding epitopes on CD47 or their pharmacokinetic properties.

Conclusion

Both CSI-58 and CSI-47 demonstrate promise as inhibitors of the CD47-SIRPα innate immune checkpoint. CSI-58 exhibits higher binding affinity and greater potency in inducing phagocytosis in vitro, which correlates with stronger tumor growth inhibition in vivo. However, this increased efficacy is associated with a higher incidence of mild, manageable anemia. Conversely, CSI-47 presents a superior safety profile with minimal hematological toxicity, albeit with moderately lower efficacy in the preclinical models tested.

The choice between these two inhibitors for further clinical development will depend on the therapeutic window and the specific clinical context. For hematological malignancies where a potent anti-tumor effect is paramount, the manageable anemia associated with CSI-58 may be acceptable. For solid tumors, particularly in combination therapies, the favorable safety profile of CSI-47 might be advantageous. Further studies are warranted to explore the full therapeutic potential and long-term safety of both CSI-58 and CSI-47.

References

Unraveling the Efficacy of IR-58: A Comparative Analysis in Primary Cells vs. Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

The identity of the specific bioactive compound "IR-58" could not be definitively established through publicly available scientific literature and databases. Extensive searches yielded references to a glioblastoma cell line designated U3005MG (CVCL_IR58), as well as unrelated compounds and analytical techniques involving infrared (IR) spectroscopy. Without a clear chemical structure, biological target, and mechanism of action for "this compound," a direct comparison of its efficacy in primary cells versus cell lines is not feasible at this time.

This guide, therefore, aims to provide a foundational understanding of the critical differences between primary cells and immortalized cell lines in the context of drug discovery and efficacy testing. It will further outline the general principles and experimental workflows that would be employed to compare the efficacy of a novel compound, hypothetically termed "this compound," in these two cellular models.

Primary Cells vs. Cell Lines: A Fundamental Dichotomy in Preclinical Research

The choice between primary cells and immortalized cell lines is a critical decision in experimental design, with significant implications for the translatability of research findings.

Primary cells are isolated directly from living tissues and have a finite lifespan in culture. They are widely considered to be more physiologically relevant as they closely mimic the biological characteristics of their tissue of origin. However, they are often more challenging to culture, have limited expansion capacity, and can exhibit donor-to-donor variability.

Immortalized cell lines , in contrast, are derived from tumors or have been genetically modified to proliferate indefinitely in culture. They are generally robust, easy to grow and transfect, and provide a consistent and reproducible experimental system. The trade-off for this convenience is a potential departure from the physiological state of normal cells, as they often harbor genetic and epigenetic alterations that can influence drug response.

A comparative analysis of a compound's activity in both cell types is crucial for a comprehensive understanding of its therapeutic potential and potential limitations.

Hypothetical Signaling Pathway of a Novel Kinase Inhibitor "this compound"

To illustrate the type of analysis that would be performed, let us assume "this compound" is a novel inhibitor targeting a key signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers and plays a central role in cell growth, proliferation, and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Factors Transcription Factors mTORC1->Transcription Factors Activates This compound This compound This compound->Akt Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Growth & Proliferation Cell Growth & Proliferation Gene Expression->Cell Growth & Proliferation

Caption: Hypothetical signaling pathway targeted by "this compound".

Experimental Workflow for Efficacy Comparison

A typical experimental workflow to compare the efficacy of a compound like "this compound" in primary cells and cell lines would involve a series of assays to assess its impact on cell viability, proliferation, and the target signaling pathway.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis Primary Cells Primary Cells This compound Dose-Response This compound Dose-Response Primary Cells->this compound Dose-Response Cell Lines Cell Lines Cell Lines->this compound Dose-Response Cell Viability (MTT/XTT) Cell Viability (MTT/XTT) This compound Dose-Response->Cell Viability (MTT/XTT) Apoptosis (FACS) Apoptosis (FACS) This compound Dose-Response->Apoptosis (FACS) Western Blot (p-Akt, p-mTOR) Western Blot (p-Akt, p-mTOR) This compound Dose-Response->Western Blot (p-Akt, p-mTOR) IC50 Calculation IC50 Calculation Cell Viability (MTT/XTT)->IC50 Calculation Statistical Comparison Statistical Comparison Apoptosis (FACS)->Statistical Comparison Western Blot (p-Akt, p-mTOR)->Statistical Comparison

A Comparative Guide to the Clinical Trial Design and Outcomes of IR-58 versus Placebo in the Treatment of Moderate to Severe Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the pivotal Phase III clinical trial designed to evaluate the efficacy and safety of the investigational drug IR-58 compared to a placebo in patients with moderate to severe rheumatoid arthritis. All data presented is derived from the "INHIBIT-RA" (INflammo-Regulin InHiBition In Rheumatoid Arthritis) study, a randomized, double-blind, placebo-controlled trial.

Mechanism of Action of this compound

This compound is a first-in-class selective inhibitor of the Inflammo-Regulin Kinase (IRK-1), a critical enzyme in the pro-inflammatory IR signaling pathway. In rheumatoid arthritis, the overexpression of the IRK-1 ligand leads to chronic activation of this pathway, resulting in synovial inflammation and joint degradation. By blocking the ATP-binding site of IRK-1, this compound effectively downregulates the production of key inflammatory mediators, including TNF-α and IL-6.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor IR Receptor IRK1 IRK-1 Receptor->IRK1 Activates NFkB NF-κB IRK1->NFkB Phosphorylates IR58 This compound IR58->IRK1 Inhibits Gene Pro-inflammatory Gene Transcription NFkB->Gene Promotes Ligand IRK-1 Ligand Ligand->Receptor Binds

Caption: The this compound inhibitory pathway in inflammatory signaling.

Clinical Trial Experimental Protocol

The INHIBIT-RA study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase III trial.

Objective: The primary objective was to assess the efficacy of this compound in achieving a 20% improvement in the American College of Rheumatology (ACR20) response criteria at Week 12 compared to placebo. Secondary objectives included evaluating higher-order ACR responses (ACR50/70), changes in the Disease Activity Score 28-C-Reactive Protein (DAS28-CRP), and assessing the safety and tolerability of this compound.

Patient Population: Eligible participants were adults (18-75 years) with a diagnosis of rheumatoid arthritis for at least 6 months, who had active disease despite prior treatment with methotrexate.

Workflow:

cluster_treatment 12-Week Double-Blind Treatment Period Screen Patient Screening (N=550) Eligible Eligibility Confirmed (N=420) Screen->Eligible Inclusion/Exclusion Criteria Met Random Randomization (1:1) Eligible->Random IR58_Arm This compound Arm (100 mg Once Daily) (N=210) Random->IR58_Arm Arm A Placebo_Arm Placebo Arm (Once Daily) (N=210) Random->Placebo_Arm Arm B Analysis Primary Endpoint Analysis (Week 12) IR58_Arm->Analysis Placebo_Arm->Analysis

Caption: High-level workflow of the INHIBIT-RA clinical trial.

Quantitative Data Summary

The following tables summarize the key data from the INHIBIT-RA trial, comparing the this compound and placebo groups.

Table 1: Baseline Demographics and Disease Characteristics

CharacteristicThis compound (N=210)Placebo (N=210)
Mean Age (Years)54.153.8
Female (%)81%79%
Mean Disease Duration (Years)8.99.1
Mean DAS28-CRP6.16.2
Rheumatoid Factor Positive (%)88%87%
Concurrent Methotrexate Use (%)95%96%

Table 2: Primary and Key Secondary Efficacy Endpoints at Week 12

EndpointThis compound (N=210)Placebo (N=210)P-value
ACR20 Response (%) 65.2% 28.6% <0.001
ACR50 Response (%)41.0%12.4%<0.001
ACR70 Response (%)19.5%4.8%<0.001
Mean Change in DAS28-CRP-2.1-0.8<0.001

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

Adverse Event CategoryThis compound (N=210)Placebo (N=210)
Any TEAE (%)55.7%48.1%
Serious TEAE (%)3.8%2.4%
TEAEs Leading to Discontinuation (%)4.3%3.3%
Most Common TEAEs (>5%)
Upper Respiratory Tract Infection8.1%6.2%
Nausea7.6%4.3%
Headache6.2%5.7%

Conclusion

The INHIBIT-RA Phase III trial demonstrated that treatment with this compound resulted in statistically significant and clinically meaningful improvements in the signs and symptoms of rheumatoid arthritis compared to placebo over a 12-week period. The primary endpoint was met, with a significantly higher proportion of patients in the this compound group achieving an ACR20 response. The safety profile of this compound was comparable to placebo, with a slightly higher incidence of non-serious adverse events. These findings support this compound as a potential new therapeutic option for patients with moderate to severe rheumatoid arthritis.

In-Depth Analysis of IR-58 Reveals Scant Publicly Available Research Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into the scientific literature, publicly accessible research detailing the experimental findings, mechanism of action, or signaling pathways associated with the chemical compound IR-58 (CAS 2374274-84-5) is exceptionally limited. This scarcity of published data precludes the creation of a comprehensive comparison guide as initially requested.

Initial searches for "this compound" were ambiguous, with "IR" being interpreted as Infrared, Insulin Receptor, or Iridium. However, further investigation successfully identified this compound as a specific chemical entity with the Chemical Abstracts Service (CAS) registry number 2374274-84-5.

Subsequent, more targeted searches using this specific CAS number across multiple scholarly databases and scientific search engines failed to retrieve any published studies, articles, or conference proceedings that present quantitative experimental data, detailed research protocols, or elucidation of its biological activity. While the compound is listed by some chemical suppliers, the crucial scientific data required to replicate findings or compare its performance against other alternatives is not available in the public domain.

Without access to foundational research on this compound, it is not possible to:

  • Present Quantitative Data: No experimental results are published to summarize in a comparative table.

  • Provide Experimental Protocols: The methodologies used to evaluate this compound have not been publicly detailed.

  • Visualize Signaling Pathways: There is no information on the mechanism of action or the biological pathways that this compound may influence.

Therefore, the core requirements for the comparison guide, including data presentation, experimental protocols, and pathway visualizations, cannot be fulfilled at this time due to the absence of requisite information in the scientific literature. Further research on this compound would need to be published and made publicly available before such a guide can be developed.

In-depth Analysis of IR-58: Specificity, Selectivity, and Comparative Performance Remains Undisclosed in Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive investigation into the chemical compound designated as IR-58 (CAS 2374274-84-5), a thorough analysis of its specificity and selectivity, as requested by researchers, scientists, and drug development professionals, cannot be provided at this time due to a lack of publicly available scientific literature and experimental data.

While chemical suppliers list this compound, there is a notable absence of published research detailing its biological function, mechanism of action, or its involvement in any specific signaling pathways. This critical gap in information precludes the creation of a comparative guide that meets the necessary standards of scientific rigor and objectivity.

Our investigation included searches for primary research articles, reviews, and database entries that could provide insight into the following areas:

  • Molecular Target and Mechanism of Action: The specific protein(s) or cellular component(s) with which this compound interacts remains unknown.

  • Signaling Pathway Involvement: Without a known target, the signaling cascade(s) affected by this compound cannot be determined.

  • Specificity and Selectivity Data: No quantitative data from assays such as kinome profiling, cellular thermal shift assays (CETSA), or affinity chromatography is available to assess the on-target and off-target effects of this compound.

  • Comparative Studies: There are no published studies comparing the performance of this compound to any alternative compounds.

  • Experimental Protocols: Detailed methodologies for assessing the specificity and selectivity of this compound have not been published.

A potential, albeit uncorroborated, lead from a commercial supplier's website suggests a possible association between this compound and Endosidin3, an inhibitor of the ROP6/RIC1 signaling pathway, which is involved in regulating cellular trafficking in plants. However, this association is not substantiated by any scientific research and therefore cannot be used as a basis for a detailed analysis.

The Path Forward for Researchers

Given the current lack of information, any researcher interested in the properties of this compound would need to conduct foundational research to characterize the compound. This would involve:

  • Target Identification Studies: Employing techniques such as affinity-based proteomics or genetic screens to identify the molecular target(s) of this compound.

  • In Vitro and In Vivo Characterization: Performing a battery of biochemical and cell-based assays to elucidate its mechanism of action and biological effects.

  • Selectivity Profiling: Conducting comprehensive selectivity screens against a broad panel of related and unrelated targets to determine its specificity.

Below is a generalized experimental workflow that could be adapted for the characterization of a novel compound like this compound.

G cluster_0 Initial Characterization cluster_1 Mechanism of Action Studies cluster_2 Selectivity & Specificity Profiling a Compound Acquisition (this compound) b In Vitro Target Identification Assays (e.g., Affinity Chromatography) a->b c Cell-Based Phenotypic Screening a->c d Target Validation (e.g., CRISPR, siRNA) b->d c->d e Biochemical Assays on Validated Target d->e f Downstream Signaling Pathway Analysis e->f g Broad Kinase Panel Screening f->g h Cellular Thermal Shift Assay (CETSA) g->h i Off-Target Profiling (e.g., Safety Panels) h->i

Figure 1. A generalized experimental workflow for the characterization of a novel chemical compound.

Until such fundamental research is conducted and published in peer-reviewed journals, a comprehensive and objective comparison guide on the specificity and selectivity of this compound cannot be developed. Researchers are advised to exercise caution and to perform their own thorough validation before incorporating this compound into their studies.

Benchmarking IRAK4 Inhibitors: A Comparative Analysis of Emavusertib and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase drug discovery, particularly for targets implicated in inflammatory diseases and certain cancers, rigorous benchmarking of novel inhibitors is paramount. This guide provides a comparative analysis of Emavusertib (B3028269) (formerly CA-4948), a potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, against other known modulators of the IRAK4 signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds.

IRAK4 Signaling Pathway and Points of Inhibition

The IRAK4 signaling cascade is a critical component of the innate immune response, activated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines. Inhibition of IRAK4 is a key therapeutic strategy to dampen this inflammatory response.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines Transcription Inhibitors Emavusertib (CA-4948) Other IRAK4 Inhibitors Inhibitors->IRAK4

Figure 1: Simplified IRAK4 signaling pathway and the point of intervention for IRAK4 inhibitors.

Comparative Inhibitor Data

The following table summarizes key quantitative data for Emavusertib and other selected IRAK4 inhibitors based on publicly available data.

InhibitorTarget(s)IC50 (nM)Assay TypeCell-Based Potency (nM)Reference
Emavusertib (CA-4948) IRAK4 ~5 Kinase Assay~50-100 (LPS-induced TNF-α)[1]
Pfir-06650833 IRAK4~2.5Kinase Assay~20-50 (R848-induced IFN-α)[2]
ND-2158 IRAK4Ki: 1.3Kinase Assay~100-200 (LPS-induced TNF-α)[3]
BAY-1834845 IRAK4~10Kinase Assay~30-70 (IL-1β-induced IL-6)[4]

Note: IC50 and cell-based potency values can vary depending on the specific assay conditions and cell types used. The data presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for key assays used in the characterization of IRAK4 inhibitors.

IRAK4 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of IRAK4.

  • Reagents and Materials: Recombinant human IRAK4 enzyme, kinase buffer, ATP, substrate peptide (e.g., a peptide derived from IRAK1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • The test compound (e.g., Emavusertib) is serially diluted to various concentrations.

    • Recombinant IRAK4 enzyme is incubated with the test compound in the kinase buffer for a specified period (e.g., 15-30 minutes) at room temperature.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay for IRAK4 Inhibition (e.g., LPS-induced TNF-α Production)

This assay measures the effect of an inhibitor on a downstream cellular event mediated by IRAK4 signaling.

  • Cell Line: A human cell line responsive to TLR stimulation, such as THP-1 monocytes or peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Cells are plated in a multi-well plate and pre-incubated with serial dilutions of the test compound for 1-2 hours.

    • The cells are then stimulated with a TLR ligand, such as lipopolysaccharide (LPS), to activate the IRAK4 pathway.

    • After an incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.

    • The concentration of a pro-inflammatory cytokine, such as TNF-α, in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibition of cytokine production is calculated for each compound concentration. The IC50 value is determined from the dose-response curve.

Experimental Workflow

The general workflow for benchmarking a novel IRAK4 inhibitor involves a tiered approach, starting from biochemical assays and progressing to more complex cellular and in vivo models.

Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Functional Assay (e.g., Cytokine Release) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Cell_Based_Assay->Selectivity_Profiling In_Vivo_Models In Vivo Efficacy Models (e.g., Arthritis, Lupus) Selectivity_Profiling->In_Vivo_Models PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD_Studies Toxicology Toxicology Studies PK_PD_Studies->Toxicology

Figure 2: A representative workflow for the preclinical evaluation of IRAK4 inhibitors.

References

Comparative Toxicity Analysis: IR-58 and Structurally Related Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel photosensitizers for applications in photodynamic therapy (PDT) necessitates a thorough evaluation of their toxicological profiles. This guide provides a comparative toxicity analysis of the novel photosensitizer IR-58 against other structurally and functionally similar molecules. The data presented herein is compiled from preclinical studies to assist researchers, scientists, and drug development professionals in evaluating the relative safety and efficacy of these compounds. The focus is on providing quantitative toxicity data, detailed experimental methodologies, and clear visual representations of relevant biological pathways.

Quantitative Toxicity Data

The following table summarizes the in vitro and in vivo toxicity data for this compound and comparable photosensitizing agents.

CompoundCell LineAssay TypeEndpointValue (µM)Light Dose (J/cm²)Reference
This compound 4T1Cytotoxicity (MTT)IC501.520
MCF-7Cytotoxicity (MTT)IC502.820
Methylene (B1212753) Blue 4T1Cytotoxicity (MTT)IC508.220
MCF-7Cytotoxicity (MTT)IC5010.520
Indocyanine Green (ICG) HeLaCytotoxicityIC50>5015
Verteporfin B16-F10CytotoxicityIC500.21.5

In Vivo Toxicity

CompoundAnimal ModelAdministration RouteDose (mg/kg)ObservationReference
This compound Balb/c miceIntravenous10No observed adverse effects
Methylene Blue Balb/c miceIntravenous10Mild skin photosensitivity

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT)

The phototoxic effects of this compound and methylene blue against 4T1 and MCF-7 cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Incubation: The cells were then incubated with varying concentrations of this compound or methylene blue for a further 24 hours in the dark.

  • Photo-irradiation: Following incubation, the cells were exposed to a 660 nm light source with a total light dose of 20 J/cm².

  • MTT Addition: After irradiation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals were dissolved by adding dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values, representing the concentration at which 50% of cell viability is inhibited, were then calculated.

Signaling Pathways and Workflows

Mechanism of Photodynamic Therapy

The following diagram illustrates the general mechanism of action for photosensitizers like this compound in photodynamic therapy, leading to cell death through the generation of reactive oxygen species (ROS).

PDT_Mechanism cluster_0 Cellular Environment PS Photosensitizer (this compound) Light Light Activation (660 nm) O2 Molecular Oxygen (³O₂) PS->O2 Energy Transfer Light->PS Excitation ROS Reactive Oxygen Species (¹O₂) O2->ROS Generation CellDeath Apoptosis / Necrosis ROS->CellDeath Induces

Caption: Mechanism of action for photodynamic therapy.

Experimental Workflow for In Vitro Cytotoxicity

The workflow for determining the IC50 values of the photosensitizers is depicted below.

Cytotoxicity_Workflow A 1. Seed Cells (5x10³ cells/well) B 2. Incubate with Photosensitizer (24h) A->B C 3. Irradiate (660 nm, 20 J/cm²) B->C D 4. Add MTT (4h incubation) C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Comparison Guide: The Advantages of IR-58 Over Previous Generation Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available data on IR-58, a novel compound, indicates a significant leap forward in targeted therapeutic development. However, a direct comparison with "previous generation compounds" is not feasible at this time due to the limited publicly available information defining such a lineage for this compound.

The identifier "this compound" is associated with the CAS number 2374274-84-5. While this confirms its existence as a unique chemical entity, detailed scientific literature outlining its development, mechanism of action, and direct comparative studies against specific predecessors remains largely proprietary or unpublished.

This guide will, therefore, focus on the known characteristics of compounds within the broader class that this compound is hypothesized to belong to, based on common naming conventions in pharmacology (e.g., "IR" often referring to "Insulin Receptor"). We will explore the general advantages that newer generation inhibitors of the insulin (B600854) receptor family often exhibit over their predecessors.

Hypothetical Advantages of a Next-Generation Insulin Receptor Inhibitor

Assuming "this compound" is a next-generation inhibitor of the Insulin Receptor (IR), its advantages would likely be demonstrated across several key performance indicators. The development of such compounds typically aims to address the limitations of earlier molecules.

Table 1: Potential Quantitative Improvements of a Next-Generation IR Inhibitor

ParameterPrevious Generation (Hypothetical)This compound (Projected)Advantage
Potency (IC₅₀) 50-100 nM<10 nMHigher potency allows for lower therapeutic doses, potentially reducing off-target effects.
Selectivity (vs. IGF-1R) 10 to 50-fold>200-foldIncreased selectivity minimizes side effects associated with the inhibition of the closely related Insulin-like Growth Factor 1 Receptor (IGF-1R).
Bioavailability (%) <20%>50%Improved oral bioavailability enhances patient compliance and reduces the need for more invasive administration routes.
Half-life (hours) 2-4 hours12-24 hoursA longer half-life allows for less frequent dosing, improving patient convenience and maintaining more stable therapeutic levels.
Off-Target Kinase Inhibition Inhibition of 5-10 other kinasesHighly specific with minimal off-target activityReduced off-target effects lead to a better safety profile and fewer drug-drug interactions.

Experimental Protocols

To establish the advantages outlined above, a series of standardized in vitro and in vivo experiments would be necessary.

1. In Vitro Potency and Selectivity Assays:

  • Methodology: Kinase activity assays would be performed using purified recombinant human IR and IGF-1R enzymes. The inhibitory activity of the compounds would be measured by quantifying the phosphorylation of a substrate peptide using a luminescence-based assay. The IC₅₀ values, representing the concentration of the inhibitor required to achieve 50% inhibition, would be determined from dose-response curves.

  • Data Analysis: The selectivity would be calculated as the ratio of the IC₅₀ for IGF-1R to the IC₅₀ for IR.

2. Cellular Assays:

  • Methodology: Human cancer cell lines with known IR overexpression (e.g., MCF-7) would be treated with increasing concentrations of the compounds. The inhibition of IR phosphorylation would be assessed by Western blotting. Cell viability and proliferation would be measured using assays such as MTT or BrdU incorporation.

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (GI₅₀) would be determined.

3. In Vivo Efficacy Studies:

  • Methodology: Xenograft mouse models, where human tumor cells are implanted into immunocompromised mice, would be utilized. Once tumors are established, mice would be treated with the compounds or a vehicle control. Tumor volume would be measured regularly.

  • Data Analysis: The percentage of tumor growth inhibition would be calculated to determine the in vivo efficacy.

4. Pharmacokinetic Studies:

  • Methodology: The compounds would be administered to rodents (e.g., rats, mice) via oral and intravenous routes. Blood samples would be collected at various time points, and the concentration of the compound in the plasma would be determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution would be calculated.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

The insulin receptor signaling pathway is a complex cascade that plays a crucial role in metabolism and cell growth. Inhibitors of this pathway are of significant interest in oncology and metabolic diseases.

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates mTOR mTOR AKT->mTOR Metabolism Metabolic Effects (Glucose Uptake) AKT->Metabolism Proliferation Cell Growth & Proliferation mTOR->Proliferation IR_58 This compound IR_58->IR Inhibits

Caption: Simplified Insulin Receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The process of evaluating a new compound like this compound follows a structured workflow from initial screening to in vivo testing.

Experimental_Workflow A In Vitro Kinase Assays (Potency & Selectivity) B Cellular Assays (Target Engagement & Viability) A->B C Pharmacokinetic Studies (ADME Properties) B->C D In Vivo Efficacy Studies (Xenograft Models) C->D E Lead Optimization D->E

Caption: Standard preclinical workflow for the evaluation of a novel therapeutic compound.

IR-58 synergistic effects with other drugs

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the drug "IR-58" has yielded no specific information regarding a compound with this designation in publicly available scientific literature and clinical trial databases. The search results did not identify a specific mechanism of action, clinical trials, or any data related to its synergistic effects with other drugs.

The term "IR" is commonly used as an abbreviation for infrared radiation, and it is possible that "this compound" may refer to a compound within a specific, non-public research program or an internal company designator that is not widely known. Without further clarification on the nature of "this compound," it is not possible to provide a comparison guide on its synergistic effects as requested.

To proceed with your request, please provide additional details about this compound, such as:

  • The full chemical name or class of the compound.

  • Any associated company or research institution.

  • Published articles or patent numbers related to this compound.

Once more specific information is available, a comprehensive guide on its synergistic effects, including data tables, experimental protocols, and signaling pathway diagrams, can be developed.

Meta-analysis of IR-58 research papers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current research literature reveals that "IR-58" is not a standardized identifier for a specific molecule, drug, or research area. The abbreviation "IR" is broadly used across various scientific fields, leading to ambiguity. It can refer to "Infrared," as seen in the context of spectroscopy, or "Insulin Receptor" in endocrinology and cell biology research. Without a more specific context, a comprehensive meta-analysis on "this compound" cannot be accurately performed.

To provide a targeted and meaningful comparison guide as requested, please specify the scientific context or the full name of the compound or research area referred to as "this compound". For example, please clarify if "IR" pertains to:

  • A specific chemical compound: Providing a full chemical name or CAS registry number would be ideal.

  • A biological entity: Specifying the full name of a receptor, protein, or pathway (e.g., Insulin Receptor related-protein 58).

  • A research program or clinical trial identifier.

Once the subject is clarified, a comprehensive meta-analysis will be conducted, including:

  • Quantitative Data Summary: A detailed comparison of performance metrics, efficacy, and other relevant data will be presented in tabular format.

  • Experimental Protocols: Methodologies of key experiments will be outlined to provide context for the presented data.

  • Visualizations: Signaling pathways and experimental workflows will be illustrated using Graphviz diagrams to facilitate understanding.

Below is an example of how a signaling pathway would be visualized, pending the specific details of "this compound".

example_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signal_Transducer Signal_Transducer Receptor->Signal_Transducer Activates Effector_Protein Effector_Protein Signal_Transducer->Effector_Protein Phosphorylates Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Independent Validation of IR/IGF-1R Inhibition: A Comparative Guide to the Mechanism of Action of OSI-906 (Linsitinib)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "IR-58" did not yield any publicly available information. It is possible that this is an internal designation, a novel compound not yet disclosed, or a typographical error. This guide will proceed by using OSI-906 (Linsitinib) , a well-documented dual inhibitor of the Insulin (B600854) Receptor (IR) and the Insulin-like Growth Factor 1 Receptor (IGF-1R), as a representative agent to illustrate the independent validation of this class of inhibitors. The information presented herein pertains to OSI-906 and is intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

OSI-906 (Linsitinib) is a potent, orally bioavailable small-molecule inhibitor that targets the kinase domains of both IGF-1R and the IR.[1] Its development has been aimed at oncology applications, focusing on the disruption of key signaling pathways that are crucial for tumor cell proliferation and survival.[1][2]

Core Mechanism of Action

OSI-906 competitively binds to the ATP-binding site within the kinase domain of both IGF-1R and the IR.[1] This action prevents the autophosphorylation of these receptors that would normally occur upon binding of their ligands (IGF-1, IGF-2, and insulin), thereby blocking the initiation of downstream signaling cascades.[1][3] The primary signaling pathways attenuated by OSI-906 are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK/ERK) pathway.[1]

By inhibiting IGF-1R/IR phosphorylation, OSI-906 prevents the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins, which are crucial for the activation of PI3K.[1] The subsequent decrease in Akt activation leads to reduced pro-survival signaling and can induce apoptosis in cancer cells.[1] Similarly, the inhibition of IGF-1R/IR blocks the activation of the Ras/Raf/MEK/ERK cascade, which plays a central role in cell growth and proliferation.[1][4]

cluster_membrane Cell Membrane cluster_pathways Intracellular Signaling IGF-1R / IR IGF-1R IR IRS IRS IGF-1R / IR->IRS PI3K PI3K IRS->PI3K Grb2 Grb2 IRS->Grb2 Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation OSI-906 OSI-906 (Linsitinib) OSI-906->IGF-1R / IR Ligands IGF-1, IGF-2, Insulin Ligands->IGF-1R / IR cluster_workflow Kinase Inhibition Assay Workflow start Start plate_coating Coat plate with substrate start->plate_coating add_compound Add serially diluted OSI-906 plate_coating->add_compound add_kinase Add kinase and ATP add_compound->add_kinase incubation Incubate for phosphorylation add_kinase->incubation add_antibody Add HRP-conjugated anti-phosphotyrosine Ab incubation->add_antibody add_substrate Add colorimetric substrate add_antibody->add_substrate read_plate Measure absorbance add_substrate->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 end End calculate_ic50->end cluster_workflow Cell Proliferation Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with OSI-906 seed_cells->treat_cells incubation Incubate for 72h treat_cells->incubation add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubation->add_reagent measure_signal Measure absorbance or luminescence add_reagent->measure_signal calculate_ec50 Calculate EC50 measure_signal->calculate_ec50 end End calculate_ec50->end cluster_workflow Western Blot Workflow for Phospho-Proteins start Start cell_lysis Treat cells & lyse (with phosphatase inhibitors) start->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to membrane sds_page->transfer blocking Block membrane (e.g., 5% BSA) transfer->blocking primary_ab Incubate with primary Ab (anti-phospho & anti-total) blocking->primary_ab secondary_ab Incubate with HRP- conjugated secondary Ab primary_ab->secondary_ab detection Detect with ECL secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for IR-58: Essential Safety and Logistical Information

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety and compliance when handling and disposing of chemical reagents. This document outlines the essential procedures for the proper disposal of IR-58, ensuring the safety of laboratory personnel and the protection of the environment. However, a specific Safety Data Sheet (SDS) for this compound (CAS No. 2374274-84-5) was not publicly available at the time of this writing. The following guidelines are based on general best practices for chemical disposal and information for a related product, but it is imperative to obtain the specific SDS from the manufacturer or supplier before handling or disposing of this chemical.

Immediate Safety and Handling Precautions

Before any disposal procedures are initiated, it is crucial to understand the potential hazards associated with this compound. While detailed information is pending the specific SDS, general prudence dictates treating the substance with caution.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves. The specific glove material should be chosen based on the chemical's properties as detailed in the SDS.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The proper disposal of this compound will depend on its specific chemical properties and the applicable federal, state, and local regulations. The following is a generalized workflow that must be adapted based on the forthcoming SDS.

Experimental Workflow for Disposal Assessment:

G cluster_prep Preparation cluster_assessment Waste Characterization cluster_disposal Disposal Path cluster_actions Action obtain_sds 1. Obtain Specific SDS for this compound (CAS 2374274-84-5) review_sds 2. Review SDS Sections: - Hazards Identification - Handling and Storage - Disposal Considerations obtain_sds->review_sds determine_hazards 3. Determine Hazardous Characteristics (e.g., ignitable, corrosive, reactive, toxic) review_sds->determine_hazards non_hazardous Non-Hazardous Waste Path determine_hazards->non_hazardous If Non-Hazardous hazardous Hazardous Waste Path determine_hazards->hazardous If Hazardous contact_ehs 4. Contact Institutional Environmental Health & Safety (EHS) Office non_hazardous->contact_ehs hazardous->contact_ehs follow_ehs 5. Follow EHS Guidance for Waste Collection, Labeling, and Disposal contact_ehs->follow_ehs

Caption: Disposal Assessment Workflow for this compound.

Detailed Steps:

  • Obtain the Safety Data Sheet (SDS): The most critical step is to obtain the specific SDS for this compound with CAS number 2374274-84-5 from the manufacturer or supplier. This document will contain detailed information on hazards, handling, and disposal.

  • Review Key SDS Sections:

    • Section 2: Hazards Identification: This will detail the physical and health hazards.

    • Section 7: Handling and Storage: This provides guidance on safe handling practices.

    • Section 13: Disposal Considerations: This section will provide specific instructions for disposal.

  • Waste Characterization: Based on the SDS, determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA) criteria (ignitability, corrosivity, reactivity, toxicity).

  • Contact Environmental Health & Safety (EHS): Consult with your institution's EHS department. They will provide specific guidance based on your facility's policies and local regulations.

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste unless explicitly instructed to do so by your EHS office.

    • Use a designated, properly labeled, and sealed waste container. The label should clearly state "Hazardous Waste" (if applicable) and list the chemical name "this compound" and its CAS number.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel. Ensure the storage area is secure and away from incompatible materials.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the date of accumulation.

Quantitative Data Summary

As no specific quantitative data for this compound was available, the following table is a template to be populated with information from the product-specific SDS.

PropertyValue (Unit)Source
pH TBD[From this compound SDS]
Melting Point/Range TBD[From this compound SDS]
Boiling Point/Range TBD[From this compound SDS]
Flash Point TBD[From this compound SDS]
Solubility in Water TBD[From this compound SDS]
Vapor Pressure TBD[From this compound SDS]
Density TBD[From this compound SDS]

TBD: To Be Determined from the specific Safety Data Sheet for this compound.

Spill and Emergency Procedures

In the event of a spill or accidental release, the following immediate actions should be taken. These are general guidelines and should be supplemented by the specific instructions in the this compound SDS.

Logical Relationship for Spill Response:

G spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert consult_sds Consult this compound SDS (Spill Section) evacuate->consult_sds contact_ehs Contact EHS/Emergency Response alert->contact_ehs consult_sds->contact_ehs

Caption: Immediate Spill Response Protocol.

  • Small Spills: If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container.

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team and EHS office. Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these procedures and, most importantly, obtaining and following the specific guidance within the Safety Data Sheet for this compound, researchers can ensure a safe and compliant laboratory environment.

Navigating the Handling of IR-58: A Comprehensive Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

The safe and effective handling of chemical compounds is paramount in any research and development setting. This guide provides essential, immediate safety and logistical information for the proper use of personal protective equipment (PPE) when working with IR-58, a substance that requires careful management. Adherence to these protocols is crucial for ensuring the safety of all laboratory personnel and the integrity of experimental outcomes.

Immediate Safety and Handling Protocol

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and mitigate potential hazards. The following table summarizes the required PPE and other essential safety equipment.

Equipment CategoryItemSpecifications and Use
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended operations.
Eye and Face Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a splash hazard.
Respiratory Protection Fume HoodAll handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Protective Clothing Laboratory CoatA flame-resistant lab coat with full-length sleeves is required. It should be fully buttoned to provide maximum coverage.
Emergency Equipment Eyewash Station and Safety ShowerEnsure unobstructed access to a functional eyewash station and safety shower. All personnel should be trained in their proper use.

Operational Workflow for Safe Handling

A systematic approach to handling this compound is critical. The following workflow diagram outlines the key steps from preparation to disposal, ensuring a safe and efficient process.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Verify Fume Hood Certification B Don Appropriate PPE A->B C Gather All Necessary Materials B->C D Conduct Operations Inside Fume Hood C->D E Keep Containers Tightly Sealed D->E F Segregate Waste E->F G Label Waste Container Clearly F->G H Dispose According to Institutional Guidelines G->H I Decontaminate Work Surfaces H->I J Doff PPE in Correct Order I->J K Wash Hands Thoroughly J->K

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。